molecular formula C30H59NO15 B11932335 Boc-NH-PEG11-C2-acid

Boc-NH-PEG11-C2-acid

Cat. No.: B11932335
M. Wt: 673.8 g/mol
InChI Key: NCGXALBHNZPORF-UHFFFAOYSA-N
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Description

Boc-NH-PEG11-C2-acid is a useful research compound. Its molecular formula is C30H59NO15 and its molecular weight is 673.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H59NO15

Molecular Weight

673.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H59NO15/c1-30(2,3)46-29(34)31-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-28(32)33/h4-27H2,1-3H3,(H,31,34)(H,32,33)

InChI Key

NCGXALBHNZPORF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-C2-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a Boc-protected amine, a terminal carboxylic acid, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for the synthesis of complex biomolecules, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility. The tert-butyloxycarbonyl (Boc) group offers a stable protecting group for the primary amine, which can be selectively removed under acidic conditions. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, while the extended PEG chain enhances aqueous solubility and provides spatial separation between conjugated molecules.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₉NO₁₅[1]
Molecular Weight 673.79 g/mol [1]
Appearance Colorless to light yellow viscous liquid[2]
Purity Typically ≥95%[3]
Storage Conditions Store at -20°C for long-term stability.[4]

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following protocols provide detailed methodologies for the two primary transformations involving this linker: amide bond formation and Boc group deprotection.

Amide Bond Formation via Carbodiimide (B86325) Coupling

The carboxylic acid terminus of this compound can be readily coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using a carbodiimide activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.

  • Coupling to Amine:

    • In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the amine solution.

    • Slowly add the activated this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting conjugate by reverse-phase HPLC.

Boc Group Deprotection

The Boc protecting group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps.[5]

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).[6]

    • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Work-up:

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next reaction step after thorough drying.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in optimizing the distance and orientation between the E3 ligase and the target protein for efficient ternary complex formation.[]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a sequential two-step conjugation strategy. First, the carboxylic acid of the linker is coupled to the E3 ligase ligand. Following purification, the Boc group is removed, and the newly exposed amine is then conjugated to the target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling to Target Protein Ligand Boc_Linker This compound Coupling1 EDC, NHS DMF Boc_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Coupling1 Intermediate Boc-Linker-E3_Ligand Coupling1->Intermediate Deprotection TFA, DCM Intermediate->Deprotection Deprotected_Intermediate H2N-Linker-E3_Ligand Deprotection->Deprotected_Intermediate Coupling2 Coupling Chemistry (e.g., Amide bond formation) Deprotected_Intermediate->Coupling2 Target_Ligand Target Protein Ligand Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Degradation_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated target protein degradation.

References

The Role of Boc-NH-PEG11-C2-acid in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG11-C2-acid is a critical heterobifunctional linker molecule that has garnered significant attention in the field of targeted therapeutics. Its unique structure, featuring a Boc-protected amine, a terminal carboxylic acid, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool in the construction of complex bioconjugates. This technical guide provides an in-depth exploration of the primary applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, detailed experimental protocols for its use, and the underlying biological pathways it helps to modulate.

Introduction to this compound

This compound is a high-purity, monodisperse PEG linker designed for bioconjugation. Its structure is meticulously crafted to offer specific functionalities at each end of the molecule, separated by a flexible and hydrophilic PEG spacer.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis. This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine. This amine can then be coupled to a desired molecule, such as a ligand for a target protein.

  • Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines, forming a stable amide bond. This end of the linker is typically used to conjugate to a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis.

  • PEG11 Spacer: The 11-unit polyethylene glycol chain is a key feature of this linker. Its length is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[1][2] The hydrophilic nature of the PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule, which can otherwise be limited by the often hydrophobic nature of the binding ligands.[3][4]

Physicochemical and Handling Properties

For the successful application of this compound in synthesis, a thorough understanding of its physical and chemical properties is essential. The table below summarizes key characteristics, compiled from supplier data for the parent molecule and its close analogs.

PropertyValue
Molecular Formula C₃₀H₅₉NO₁₅
Molecular Weight 673.79 g/mol
Appearance Varies; can be a solid or viscous oil
Purity Typically >95%
Solubility Soluble in DMSO and other organic solvents. The PEG chain imparts some aqueous solubility.
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Should be kept dry and dark.
Stability The Boc group is labile to strong acids. Stable under neutral and basic conditions.
Handling Precautions Standard laboratory precautions should be observed. Avoid contact with skin and eyes. Use in a well-ventilated area.

Core Application: Synthesis of PROTACs

The primary and most impactful application of this compound is in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest.[6][7]

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

Caption: General workflow of PROTAC-mediated protein degradation.

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy.[3][8] An optimally designed linker, such as this compound, is crucial for:

  • Facilitating Ternary Complex Formation: The linker must be of sufficient length and flexibility to allow the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously, forming a stable and productive ternary complex.[1]

  • Improving Physicochemical Properties: PEG linkers enhance the aqueous solubility of PROTACs, which is often a challenge due to the hydrophobic nature of the ligands.[3][4] Improved solubility can lead to better cell permeability and more favorable pharmacokinetic properties.

  • Modulating Degradation Efficacy: Studies have shown that varying the length of the PEG linker can have a profound impact on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC.[1][2] For any given target-E3 ligase pair, there is often an optimal linker length.

Experimental Protocols

While a specific publication detailing the use of this compound was not identified, the following protocols are representative of how this linker would be used in the synthesis and evaluation of a PROTAC, based on standard laboratory procedures for similar molecules.

General Synthesis of a PROTAC using this compound

This protocol describes a two-step process to synthesize a PROTAC, starting with the coupling of the this compound linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to a target protein ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (with amine) - Target Ligand (with acid) step1 Step 1: Amide Coupling (Linker + E3 Ligand) Reagents: HATU, DIPEA, DMF start->step1 intermediate1 Intermediate 1: Boc-Linker-E3_Ligand step1->intermediate1 step2 Step 2: Boc Deprotection Reagent: TFA in DCM intermediate1->step2 intermediate2 Intermediate 2: NH2-Linker-E3_Ligand step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + Target Ligand) Reagents: HATU, DIPEA, DMF intermediate2->step3 final_product Final PROTAC Product step3->final_product purification Purification (e.g., RP-HPLC) final_product->purification

Caption: General workflow for the synthesis of a PROTAC.

Step 1: Coupling of this compound to an E3 Ligase Ligand

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq.), this compound (1.1 eq.), and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-linker-E3 ligase ligand TFA salt is often used directly in the next step.

Step 3: Coupling to the Target Protein Ligand

  • Reaction Setup: In a separate flask, dissolve the target protein ligand containing a carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Coupling: Add the crude product from Step 2, followed by DIPEA (4.0 eq.).

  • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol for Determining Protein Degradation (Western Blot)

This protocol is used to quantify the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection and Analysis: After incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Quantitative Data and Performance Metrics

The effectiveness of a PROTAC is typically assessed by its half-maximal degradation concentration (DC₅₀) and its maximal level of degradation (Dₘₐₓ). The following table presents representative data for IRAK4-targeting PROTACs, illustrating the potency that can be achieved with optimized linkers. While the specific linker for each compound is not always this compound, this data demonstrates the typical performance range for potent degraders.

Compound DesignationTargetCell Line / SystemDC₅₀ (nM)Dₘₐₓ (%)Reference
Compound 9 IRAK4PBMCs151>95%
KT-474 IRAK4PBMCs2.1>90%(Kymera Therapeutics Data)
IRAK4 Degrader-4 IRAK4(Not specified)Low nM>90%(Patent Literature)

Note: The data presented is for illustrative purposes. The performance of a PROTAC synthesized with this compound would need to be empirically determined.

Conclusion

This compound is a sophisticated and highly valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining orthogonal protecting groups with a hydrophilic PEG spacer of optimal length, makes it a preferred choice for the synthesis of PROTACs. By enabling the rational design and construction of these novel therapeutic agents, this compound plays a crucial role in the development of next-generation medicines that can target and eliminate disease-causing proteins. The experimental protocols and data provided in this guide serve as a comprehensive resource for scientists looking to leverage the power of this versatile linker in their research.

References

An In-depth Technical Guide to Boc-NH-PEG11-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG11-C2-acid, a heterobifunctional linker pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, outlines a general experimental workflow for its use in PROTAC synthesis, and provides a protocol for evaluating the efficacy of the resulting PROTACs.

Core Concepts: The Role of Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI by the proteasome.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG component enhances the solubility and cell permeability of the PROTAC molecule. The terminal Boc (tert-butyloxycarbonyl) protecting group and the carboxylic acid provide versatile chemical handles for a stepwise and controlled synthesis of the final PROTAC molecule.

Physicochemical Properties of this compound

A clear understanding of the molecular characteristics of this compound is fundamental for its application in PROTAC design and synthesis. The key quantitative data for this linker are summarized in the table below.

PropertyValue
Molecular Weight 673.79 g/mol
Chemical Formula C30H59NO15

Experimental Protocols

The following sections provide a generalized experimental workflow for the synthesis of a PROTAC using a Boc-protected PEG linker like this compound, and a standard protocol for assessing the degradation of the target protein.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Coupling of the first ligand: The carboxylic acid end of the linker is activated and reacted with an amine-containing ligand (either for the POI or the E3 ligase).

  • Deprotection and coupling of the second ligand: The Boc protecting group is removed from the other end of the linker to expose a primary amine, which is then coupled to the second ligand (containing a suitable reactive group, such as a carboxylic acid).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Coupling cluster_step2 Step 2: Second Ligand Coupling Boc_Linker This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Boc_Linker->Activation 1. Ligand1 POI or E3 Ligase Ligand (with amine group) Coupling1 Amide Bond Formation Ligand1->Coupling1 Activation->Coupling1 2. Intermediate Boc-Linker-Ligand1 Coupling1->Intermediate 3. Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection 4. Amine_Linker H2N-Linker-Ligand1 Deprotection->Amine_Linker 5. Coupling2 Amide Bond Formation Amine_Linker->Coupling2 6. Ligand2 E3 Ligase or POI Ligand (with carboxylic acid) Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC 7.

A generalized workflow for the two-step synthesis of a PROTAC molecule.

Western Blot Protocol for Assessing Protein Degradation

Once the PROTAC is synthesized, its ability to induce the degradation of the target protein needs to be quantified. Western blotting is a standard technique for this purpose.[1]

Materials and Reagents:

  • Cell line expressing the protein of interest (e.g., HeLa, HEK293T)

  • Completed PROTAC molecule

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein and the loading control.

    • Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting 6. Immunoblotting with Antibodies Protein_Transfer->Immunoblotting Detection 7. Chemiluminescent Detection Immunoblotting->Detection Analysis 8. Data Analysis and Quantification Detection->Analysis

A standard workflow for Western blot analysis of PROTAC-mediated protein degradation.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates this signaling cascade.

PROTAC_Signaling_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling Recycling of PROTAC and Ubiquitin Degradation->Recycling

The signaling pathway of PROTAC-mediated targeted protein degradation.

This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel PROTACs utilizing this compound. The provided protocols and diagrams offer a framework for the practical application and evaluation of these powerful therapeutic agents.

References

In-Depth Technical Guide: Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG11-C2-acid, a heterobifunctional linker molecule. It is designed to serve as a practical resource for professionals engaged in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Profile

This compound, systematically named t-Boc-N-Amido-PEG11-Acetic acid, is a chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and controlled conjugation of two different molecules. The Boc group provides a stable protecting group for the amine, which can be selectively removed under mild acidic conditions, while the carboxylic acid is available for coupling reactions, typically forming an amide bond.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized below.

PropertyData
Full Chemical Name t-Boc-N-Amido-PEG11-Acetic acid[1]
Common Synonyms Boc-PEG11-acid, BocNH-PEG11-CH2COOH[1]
CAS Number Not Available (N/A)[1][2]
Molecular Formula C₂₉H₅₇NO₁₅[1]
Molecular Weight 659.76 g/mol [1]
Appearance Colorless Viscous Liquid[1]
Recommended Storage -18°C for long-term storage, protected from light[1]

Role in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is in the modular synthesis of PROTACs. Its bifunctional nature allows it to bridge two distinct ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The logical workflow for constructing a PROTAC using this linker is a sequential process, leveraging its orthogonal protecting groups.

Logical_Workflow cluster_linker Linker Starting Material cluster_synthesis Synthetic Pathway Linker Boc-NH-PEG11-COOH Step1 Step 1: Couple E3 Ligase Ligand Linker->Step1 Activate -COOH Step2 Step 2: Deprotect Boc Group Step1->Step2 Step3 Step 3: Couple Target Protein Ligand Step2->Step3 Expose -NH2 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

This protocol describes the coupling of the linker's carboxylic acid to an amine-bearing molecule (e.g., an E3 ligase ligand).

  • Objective: To form a stable amide bond between the linker and the first ligand.

  • Materials:

    • This compound

    • Amine-containing ligand (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Methodology:

    • In a dry, inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature (20-25°C) for 20 minutes to pre-activate the carboxylic acid.

    • Add the amine-containing ligand to the activated linker solution.

    • Continue stirring at room temperature for 4-12 hours. Monitor reaction progress using LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.

  • Objective: To selectively cleave the Boc group without disturbing the newly formed amide bond.

  • Materials:

    • Boc-protected conjugate from Protocol 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Methodology:

    • Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M concentration).

    • Add TFA to the solution to a final concentration of 20% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual acid.

    • The resulting TFA salt of the amine is typically used directly in the next step without further purification.

General Experimental Workflow Diagram

The end-to-end process of synthesizing a complete PROTAC molecule is visualized below.

Experimental_Workflow_Diagram Start Boc-NH-PEG11-COOH Activate_Acid Activate COOH (HATU, DIPEA, DMF) Start->Activate_Acid Couple_Ligand1 Couple Ligand 1-NH2 Activate_Acid->Couple_Ligand1 Intermediate1 Boc-Linker-Ligand 1 Couple_Ligand1->Intermediate1 Deprotection Boc Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 H2N-Linker-Ligand 1 Deprotection->Intermediate2 Couple_Ligand2 Couple Interm. 2 Intermediate2->Couple_Ligand2 Activate_Ligand2 Activate Ligand 2-COOH Activate_Ligand2->Couple_Ligand2 End Final PROTAC Couple_Ligand2->End

Caption: A step-by-step experimental workflow for PROTAC synthesis.

Associated Signaling Pathway: The Ubiquitin-Proteasome System

The PROTAC molecule synthesized using the this compound linker does not have its own signaling activity. Instead, it hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a specific target protein.

UPS_Signaling_Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Undesired) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitination of Target Ternary_Complex->Poly_Ub via E1/E2 enzymes Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Catalysis

Caption: The PROTAC-mediated protein degradation pathway via the UPS.

References

Solubility Profile of Boc-NH-PEG11-C2-acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Inferred Solubility

The solubility of Boc-NH-PEG11-C2-acid is governed by its distinct chemical moieties:

  • tert-Butyloxycarbonyl (Boc) Group: This nonpolar, bulky protecting group enhances solubility in lipophilic organic solvents.[3]

  • Polyethylene Glycol (PEG) Linker (PEG11): The eleven-unit PEG chain is highly flexible and hydrophilic, contributing significantly to solubility in a wide array of polar organic solvents and aqueous solutions through hydrogen bonding.[3]

  • Carboxylic Acid Terminus: The terminal acid group can participate in hydrogen bonding and may influence solubility in polar protic and aprotic solvents.

Based on these features and data from closely related analogs, a high degree of solubility in common polar organic solvents can be anticipated.

Inferred Solubility Data

The following table summarizes the expected solubility of this compound based on the reported solubility of analogous Boc-protected PEG compounds. This information provides a strong predictive basis for solvent selection.

Solvent ClassificationSolventAnalogous Compound(s)Inferred Solubility of this compoundReference(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)t-boc-N-amido-dPEG®₁₁-amine, N-Boc-N-bis(PEG8-acid)Readily Soluble [3][4]
N,N-Dimethylformamide (DMF)N-Boc-N-bis(PEG8-acid)Readily Soluble [4]
N,N-Dimethylacetamide (DMAC)t-boc-N-amido-dPEG®₁₁-amineReadily Soluble [3]
Acetonitrile (ACN)t-boc-N-amido-dPEG®₁₁-amineSoluble [3]
Chlorinated Dichloromethane (DCM)t-boc-N-amido-dPEG®₁₁-amine, N-Boc-N-bis(PEG8-acid)Readily Soluble [3][4]
Aqueous Watert-boc-N-amido-dPEG®₁₁-amine, N-Boc-N-bis(PEG8-acid)Soluble [3][4]

Interpretation: The consistent high solubility of structurally similar Boc-protected PEG amines and acids in polar aprotic and chlorinated solvents strongly suggests that this compound will exhibit a similar, favorable solubility profile in these common laboratory solvents.[3] The hydrophilic PEG spacer is known to increase solubility in aqueous media.[5]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol, based on the reliable shake-flask method, is recommended.[6][7]

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Water)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) at a known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to generate a series of calibration standards with known concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg, ensuring undissolved solid remains) to a vial containing a known volume (e.g., 1 mL) of the test solvent.

    • Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[6]

    • Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted filtrate samples by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted filtrate samples by interpolating from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

Visualized Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

A This compound Molecular Structure B Boc Group (Nonpolar) A->B contains C PEG11 Linker (Hydrophilic) A->C contains D Carboxylic Acid (Polar) A->D contains E Solubility in Lipophilic Solvents B->E contributes to F Solubility in Polar & Aqueous Solvents C->F contributes to D->F contributes to cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A1 Prepare Calibration Standards C1 Analyze Standards & Sample by HPLC A1->C1 A2 Add Excess Solute to Solvent B1 Agitate at Const. Temp (24-48h) A2->B1 B2 Centrifuge to Pellet Solid B1->B2 B3 Filter Supernatant (0.22 µm filter) B2->B3 B3->C1 C2 Generate Calibration Curve C1->C2 C3 Calculate Concentration C2->C3 Result Report Solubility (e.g., mg/mL) C3->Result

References

The Hydrophilic Advantage: A Technical Guide to PEG11 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the linker molecule plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers available, polyethylene (B3416737) glycol (PEG) linkers have emerged as a gold standard due to their unique combination of properties.[1] This technical guide provides an in-depth exploration of the hydrophilicity of PEG11 linkers and their applications in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units.[1] The number of these units can be precisely controlled to create discrete PEG (dPEG®) linkers with defined molecular weights and lengths.[2] A PEG11 linker, containing eleven ethylene glycol units, is a short-chain, monodisperse linker that offers significant advantages in bioconjugation strategies.[3][4]

The defining characteristic of PEG linkers is their exceptional hydrophilicity.[5] The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the linker and any molecule it is attached to.[6] This "stealth" effect has profound implications for the bioconjugate, including:

  • Enhanced Solubility: PEG linkers dramatically improve the aqueous solubility of hydrophobic drugs or proteins, which is a critical factor for formulation and in vivo delivery.[7][8]

  • Reduced Aggregation: The hydration shell prevents nonspecific hydrophobic interactions between bioconjugates, thereby reducing the propensity for aggregation, a major challenge in ADC development.[9]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance and extend the circulation half-life of the therapeutic.[6]

  • Lowered Immunogenicity: The hydration layer can mask immunogenic epitopes on the protein or drug, potentially reducing the risk of an adverse immune response.[1]

This guide will delve into the quantitative aspects of PEG11 hydrophilicity, provide detailed experimental protocols for its use in bioconjugation and the characterization of the resulting conjugates, and illustrate key workflows and concepts through diagrams.

Data Presentation: Physicochemical Properties of PEG11 Linkers

The hydrophilicity of a linker is a key determinant of the overall properties of a bioconjugate. For PEG11 linkers, their inherent water solubility is a primary advantage.

PropertyValueSource/Comment
Molecular Formula C22H46O12 (for the diol)---
Molecular Weight 514.59 g/mol (for the diol)---
Water Solubility Miscible in all proportionsLow molecular weight, liquid polyethylene glycols are miscible with water.[10]
Calculated logP -1.5 to -2.5Estimated for short-chain PEGs. The negative value indicates high hydrophilicity.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG11 linkers in bioconjugation.

Protocol 1: Bioconjugation of a Thiol-Reactive Maleimide-PEG11-NHS Ester to an Antibody

This two-step protocol describes the conjugation of a heterobifunctional PEG11 linker to an antibody, first through an amine-reactive N-hydroxysuccinimide (NHS) ester and subsequently to a thiol-containing payload.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-7.5)

  • Maleimide-PEG11-NHS Ester linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Reducing agent (e.g., TCEP-HCl)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

Procedure:

  • Antibody Preparation:

    • If the antibody is not in an amine-free buffer, exchange it into a suitable buffer like PBS at pH 7.2-7.5.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation and Conjugation to Antibody:

    • Equilibrate the Maleimide-PEG11-NHS Ester vial to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMF or DMSO immediately before use.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The exact ratio should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification of the Antibody-Linker Intermediate:

    • Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

  • Payload Preparation:

    • If the payload contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP-HCl for 30 minutes at room temperature to generate free thiols.

    • Remove excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation of Payload to Antibody-Linker:

    • Immediately add the thiol-containing payload to the purified antibody-linker intermediate. A 2- to 5-fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification:

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.

Protocol 2: Characterization of PEG11-Containing ADCs

A. Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. Since the addition of a drug-linker moiety increases the hydrophobicity of an antibody, HIC can be used to separate species with different numbers of conjugated drugs.[13][14]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area of DARn * n)) / (Σ(Peak Area of DARn)) where 'n' is the number of drugs conjugated.

B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a standard method to quantify the amount of high molecular weight species (aggregates) in a biopharmaceutical preparation.[15]

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.5-1.0 mg/mL using the mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject a defined volume of the prepared ADC sample.

    • Run the separation in isocratic mode.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.

    • Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100

C. Assessment of Aggregation and Stability using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvette or multi-well plate

  • ADC sample

Procedure:

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove dust and large particles.

    • Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the formulation buffer.

  • Measurement:

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).

    • A monodisperse sample of a monoclonal antibody will typically show a single peak with a hydrodynamic radius of ~5-7 nm and a low PDI (<0.2).

    • The presence of larger species indicates aggregation.

    • For stability studies, DLS can be used to monitor changes in size distribution over time or in response to stress conditions (e.g., elevated temperature).

D. Confirmation of Conjugation and Mass Determination by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation of the drug-linker to the antibody and for determining the molecular weight of the resulting species.[7][10]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or size-exclusion chromatography column compatible with MS

  • Volatile mobile phases (e.g., water/acetonitrile with 0.1% formic acid)

  • ADC sample

Procedure:

  • Sample Preparation:

    • Desalt the ADC sample using a desalting column equilibrated with a volatile buffer (e.g., ammonium acetate).

    • For analysis of subunits, the antibody can be reduced (to separate heavy and light chains) or deglycosylated.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the different ADC species using an appropriate chromatographic method.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • Confirm the successful conjugation by observing the mass shift corresponding to the addition of the drug-linker-PEG11 moiety.

    • The distribution of masses will correspond to the different DAR species.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the context of PEG11 linkers in bioconjugation.

Bioconjugation_Workflow cluster_synthesis Synthesis & Purification Antibody Antibody Conjugation_Step1 Step 1: Amine Coupling Antibody->Conjugation_Step1 Linker_Activation Linker Activation (Maleimide-PEG11-NHS) Linker_Activation->Conjugation_Step1 Purification_1 Purification Conjugation_Step1->Purification_1 Conjugation_Step2 Step 2: Thiol Coupling Purification_1->Conjugation_Step2 Payload Payload Payload->Conjugation_Step2 Final_Purification Final Purification Conjugation_Step2->Final_Purification ADC Antibody-Drug Conjugate (ADC) Final_Purification->ADC

Caption: Workflow for a two-step bioconjugation process.

Hydrophilicity_Effects PEG11_Linker PEG11 Linker (Hydrophilic) Bioconjugate Bioconjugate (e.g., ADC) PEG11_Linker->Bioconjugate Increased_Solubility Increased Solubility Reduced_Aggregation Reduced Aggregation Improved_PK Improved Pharmacokinetics Lower_Immunogenicity Lower Immunogenicity Bioconjugate->Increased_Solubility Bioconjugate->Reduced_Aggregation Bioconjugate->Improved_PK Bioconjugate->Lower_Immunogenicity

Caption: Impact of PEG11 linker hydrophilicity on bioconjugates.

ADC_Characterization_Workflow cluster_analysis Analytical Characterization ADC_Sample Purified ADC Sample HIC HIC (DAR determination) ADC_Sample->HIC SEC SEC (Aggregation analysis) ADC_Sample->SEC DLS DLS (Aggregation & Stability) ADC_Sample->DLS MS Mass Spectrometry (Mass confirmation) ADC_Sample->MS

Caption: Analytical workflow for ADC characterization.

Conclusion

The hydrophilicity of PEG11 linkers is a critical attribute that confers numerous benefits to bioconjugates, particularly in the context of complex molecules like antibody-drug conjugates. By enhancing solubility, reducing aggregation, and improving pharmacokinetic properties, these short, discrete PEG linkers play an indispensable role in the development of safer and more effective targeted therapies. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers and drug developers to effectively utilize PEG11 linkers in their bioconjugation strategies and to thoroughly evaluate the quality and performance of the resulting conjugates. As the field of bioconjugation continues to advance, the rational design and application of hydrophilic linkers like PEG11 will remain a cornerstone of successful therapeutic development.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Boc-NH-PEG11-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This in-depth technical guide focuses on the mechanism of action and application of a specific and widely used linker, Boc-NH-PEG11-C2-acid . This linker features a polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units, providing a balance of hydrophilicity and length, an n-butyl chain, a terminal carboxylic acid for conjugation, and a Boc-protected amine, which allows for a controlled and sequential synthesis of the PROTAC molecule.

Core Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound as a linker lies in its bifunctional nature, enabling a precise, two-step conjugation process. This strategy is essential for the modular construction of PROTACs, where one ligand is first attached to the linker, followed by the attachment of the second ligand. The core of its mechanism revolves around two key chemical transformations: Boc deprotection and amide bond formation .

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[1] The synthesis of a PROTAC using this linker typically begins with the deprotection of the Boc group to reveal a primary amine. This is commonly achieved using a strong acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[1]

  • Amide Bond Formation: The newly exposed amine and the terminal carboxylic acid of the linker serve as reactive handles for conjugation to the target protein and E3 ligase ligands. The carboxylic acid is typically activated to a more reactive species, such as an active ester, using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[2] This activated linker then readily reacts with an amine on one of the ligands to form a stable amide bond.[3] The process is then repeated for the other end of the linker with the second ligand.

Physicochemical and Performance Characteristics

The choice of linker significantly impacts the overall properties of the resulting PROTAC. The PEG11 chain in this compound imparts several desirable characteristics.

PropertyValue/CharacteristicSignificance in PROTAC Design
Molecular Weight ~627.7 g/mol Contributes to the overall molecular weight of the PROTAC, which can influence cell permeability.
Solubility High in aqueous and organic solventsThe hydrophilic nature of the PEG chain enhances the solubility of often hydrophobic PROTAC molecules, improving their handling and bioavailability.[4]
Length ~45 Å (estimated)The 11 PEG units provide a substantial and flexible spacer, which is crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[5]
Flexibility HighThe flexible nature of the PEG chain allows for the necessary conformational adjustments required for optimal protein-protein interactions within the ternary complex.
Biocompatibility HighPEG is well-known for its biocompatibility and low immunogenicity, which is advantageous for therapeutic applications.

Illustrative Performance Data:

The following table provides illustrative data on the performance of this compound in typical conjugation reactions. Note: This data is representative and actual results may vary depending on the specific substrates and reaction conditions.

ParameterIllustrative ValueConditions
Boc Deprotection Yield >95%20-50% TFA in DCM, room temperature, 1-2 hours
Amide Coupling Yield (to E3 Ligase Ligand) 70-90%HATU/DIPEA in DMF, room temperature, 2-4 hours
Amide Coupling Yield (to Target Protein Ligand) 60-85%EDC/HOBt in DMF, room temperature, 12-24 hours
Stability (t½ in human plasma) > 24 hoursIncubation at 37°C

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in PROTAC synthesis.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Amide Coupling of the Deprotected Linker to an Amine-Containing Ligand

Objective: To form a stable amide bond between the carboxylic acid of the deprotected linker and a primary or secondary amine of a ligand (e.g., an E3 ligase ligand).

Materials:

  • Deprotected NH2-PEG11-C2-acid (from Protocol 1)

  • Amine-containing ligand (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the deprotected NH2-PEG11-C2-acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

  • Add the solution of the amine-containing ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the conjugated product.

Visualizing the Mechanism and Workflow

Diagrams are essential for understanding the complex processes involved in PROTAC synthesis and action.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start This compound deprotection Step 1: Boc Deprotection (TFA/DCM) start->deprotection linker_amine NH2-PEG11-C2-acid deprotection->linker_amine coupling1 Step 2: Amide Coupling (HATU/DIPEA) linker_amine->coupling1 intermediate Ligand-Linker Intermediate coupling1->intermediate e3_ligand E3 Ligase Ligand (e.g., pomalidomide derivative) e3_ligand->coupling1 coupling2 Step 3: Amide Coupling (EDC/HOBt) intermediate->coupling2 protac Final PROTAC coupling2->protac poi_ligand Target Protein Ligand (e.g., JQ1) poi_ligand->coupling2 purification Purification (HPLC) protac->purification final_product Purified PROTAC purification->final_product

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

The this compound linker is a powerful and versatile tool in the design and synthesis of PROTACs. Its mechanism of action, centered on a controlled, two-step conjugation process, allows for the modular assembly of these complex bifunctional molecules. The inclusion of an 11-unit PEG chain confers favorable physicochemical properties, such as enhanced solubility and a flexible spacer of optimal length to facilitate the formation of a productive ternary complex. A thorough understanding of the chemical principles and experimental protocols associated with this linker is essential for researchers and drug development professionals seeking to engineer the next generation of targeted protein degraders. The systematic optimization of linkers, such as this compound, will continue to be a critical factor in unlocking the full therapeutic potential of PROTAC technology.

References

An In-depth Technical Guide to the Stability and Storage of Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-NH-PEG11-C2-acid, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.[1][2] Due to the absence of specific, publicly available stability studies on this exact molecule, this guide synthesizes information based on the known chemical properties of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) chain, and the carboxylic acid terminus.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The primary recommendations are to store the compound in a cool, dry, and dark environment to minimize degradation. Based on data for structurally similar PEG linkers, the following conditions are advised:

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (days to weeks)0–4 °CInert atmosphere (e.g., Argon, Nitrogen)Protect from light
Long-term (months to years)-20 °CInert atmosphere (e.g., Argon, Nitrogen)Protect from light

It is crucial to handle the compound under an inert atmosphere to prevent oxidative degradation of the PEG chain and to avoid moisture, which can affect the stability of the carboxylic acid and the Boc group.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by the chemical reactivity of its three main components. The principal degradation pathways are acid-catalyzed hydrolysis of the Boc group and oxidation of the PEG backbone.

2.1 Boc Group Lability

The Boc protecting group is notoriously sensitive to acidic conditions.[3][][5] Exposure to even mild acids can lead to its cleavage, exposing the primary amine. This deprotection is generally undesirable during storage and handling unless it is a deliberate synthetic step.

  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the elimination of a stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and decomposes to the free amine and carbon dioxide.[3]

  • Conditions to Avoid : Contact with acidic solutions, acidic vapors, and certain Lewis acids.[6] The compound should be stored away from acidic reagents.

2.2 PEG Chain Degradation

The polyethylene glycol chain is susceptible to thermo-oxidative degradation.[7][8][9] This process is primarily driven by heat and the presence of oxygen, leading to random chain scission and the formation of various byproducts.

  • Mechanism : The degradation is a free-radical process that can be initiated by heat, light, or trace metal impurities. The process leads to the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, including aldehydes, ketones, and carboxylic acids (such as formic esters).[7][8] This can result in a change in the average molecular weight and the introduction of impurities.

  • Conditions to Avoid : Exposure to high temperatures, oxygen, and UV light. Storage under an inert atmosphere is highly recommended for long-term stability.

2.3 Carboxylic Acid Group Stability

The terminal carboxylic acid is a relatively stable functional group. However, its presence can influence the overall stability of the molecule. Carboxylic acids can be susceptible to certain degradation pathways, although this is less of a concern for this compound under recommended storage conditions.[10][11]

  • Potential Issues : While generally stable, the carboxylic acid moiety can participate in intermolecular reactions, such as esterification, if stored improperly with reactive contaminants. Its acidic nature could also potentially contribute to the degradation of other sensitive components in a formulation, though this is unlikely to affect the molecule itself during storage in a pure form.[10]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms for this compound.

Figure 1: Acid-Catalyzed Deprotection of the Boc Group Boc_PEG_Acid This compound Protonation Protonation of Carbonyl Oxygen Boc_PEG_Acid->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Elimination of tert-butyl cation & CO2 Intermediate->Cleavage Free_Amine H2N-PEG11-C2-Acid Cleavage->Free_Amine Byproducts Isobutene + CO2 Cleavage->Byproducts

Figure 1: Acid-Catalyzed Deprotection of the Boc Group

Figure 2: Oxidative Degradation of the PEG Chain PEG_Chain PEG Backbone (-CH2-CH2-O-)n Initiation Initiation (Heat, Light, O2) PEG_Chain->Initiation Radical PEG Radical Initiation->Radical Propagation Reaction with O2 Radical->Propagation Peroxy_Radical Peroxy Radical Propagation->Peroxy_Radical Abstraction Hydrogen Abstraction Peroxy_Radical->Abstraction Hydroperoxide Hydroperoxide Abstraction->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Degradation_Products Chain Scission Products (e.g., Formic Esters, Aldehydes) Decomposition->Degradation_Products

Figure 2: Oxidative Degradation of the PEG Chain

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when used in GMP settings or long-term studies, a stability testing program is recommended. A generalized workflow for such a program is outlined below.

3.1 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

  • Acidic Conditions : Incubate a solution of the compound in a mild acidic solution (e.g., 0.01 M HCl) at room temperature.

  • Basic Conditions : Incubate a solution in a mild basic solution (e.g., 0.01 M NaOH) at room temperature.

  • Oxidative Conditions : Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress : Expose the solid compound to elevated temperatures (e.g., 60 °C) for an extended period.

  • Photostability : Expose the solid compound to UV and visible light according to ICH Q1B guidelines.

3.2 Analytical Methodology

A stability-indicating analytical method must be able to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.[]

  • Technique : Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of PEGylated compounds.[13]

  • Detection : Due to the lack of a strong chromophore in the PEG chain, UV detection may have low sensitivity. Therefore, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are more appropriate.[][13] LC-MS is particularly powerful for identifying unknown degradation products.[14][15]

  • Method Validation : The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

3.3 Long-Term Stability Study

Samples of this compound should be stored under the recommended long-term storage conditions (-20 °C) and at accelerated conditions (e.g., 5 °C ± 3 °C) and withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months) for analysis using the validated stability-indicating method.

Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Figure 3: Experimental Workflow for Stability Assessment cluster_0 Method Development cluster_1 Stability Study cluster_2 Outcome Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Develop Stability-Indicating HPLC Method (e.g., HPLC-CAD/MS) Forced_Degradation->Method_Dev Method_Val Validate Method (ICH Q2(R1)) Method_Dev->Method_Val Setup_Study Set up Stability Study (Long-term & Accelerated Conditions) Method_Val->Setup_Study Time_Points Analyze Samples at Pre-defined Time Points Setup_Study->Time_Points Data_Analysis Analyze Data for Trends and Degradation Products Time_Points->Data_Analysis Shelf_Life Determine Shelf-Life and Re-test Period Data_Analysis->Shelf_Life

Figure 3: Experimental Workflow for Stability Assessment

Handling and Safety

When handling this compound, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols.

  • Spills : In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid flushing to the sewer.

Conclusion

This compound is a valuable chemical tool, but its stability is contingent on proper storage and handling. The primary risks to its integrity are acid-catalyzed deprotection of the Boc group and oxidative degradation of the PEG chain. By storing the compound at or below -20 °C in a dry, dark environment under an inert atmosphere, its shelf-life can be maximized. For applications requiring stringent quality control, a formal stability testing program is essential to establish a reliable re-test date and to ensure the material's suitability for its intended use.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the strategic design and synthesis of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug delivery. Its unique chemical properties allow for the precise and controlled assembly of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc group's pivotal role, detailing its application in PEG linkers, experimental protocols, and quantitative data to inform research and development.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily mask the nucleophilic reactivity of primary and secondary amines on a PEG linker.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or a conjugated molecule, thereby preventing unwanted side reactions and ensuring the desired final product.[1] The Boc group's stability under a wide range of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with a variety of synthetic steps.[1][2] Its key attribute is its susceptibility to cleavage under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][3]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This "orthogonal" protection scheme allows for the controlled, stepwise construction of complex molecular architectures.[1][4]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagentSolventBase (for protection)TemperatureTime (hours)Typical Yield (%)
Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Dichloromethane (DCM)Diisopropylethylamine (DIPEA)Room Temperature3-12>90
Deprotection Trifluoroacetic acid (TFA) (20-50% v/v)Dichloromethane (DCM)N/A0°C to Room Temperature1-2>95
Deprotection 4M HCl in DioxaneDioxaneN/ARoom Temperature1-2>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

Acidic ReagentConcentrationSolventTime (minutes)Product Purity (%) by HPLC
TFA20%DCM30~90
TFA50%DCM60>95
4M HClN/ADioxane5~80
4M HClN/ADioxane60>95

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][5]

Protecting GroupCleavage ConditionStabilityCommon Applications
Boc Strong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][6]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol for Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][7]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger for acid-sensitive residues)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] For substrates containing acid-sensitive groups, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol for Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general workflow for utilizing a Boc-protected amino-PEG-functionalized resin in solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Thoroughly wash the resin with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF).[1]

Visualizing Workflows and Mechanisms

Diagrams illustrating the chemical processes and experimental workflows provide a clear visual understanding of the concepts.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products PEG_Amine R-PEG-NH₂ Intermediate Tetrahedral Intermediate PEG_Amine->Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate Base Base (e.g., DIPEA) Base->PEG_Amine Boc_PEG R-PEG-NH-Boc Intermediate->Boc_PEG Collapse Byproducts t-Butanol + CO₂ + HB⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a PEG-amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Boc_PEG R-PEG-NH-Boc Protonated_Boc Protonated Carbamate Boc_PEG->Protonated_Boc Protonation Acid Acid (e.g., TFA) Acid->Boc_PEG Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Byproducts Isobutylene + CO₂ Carbocation->Byproducts Deprotected_PEG R-PEG-NH₃⁺ Carbamic_Acid->Deprotected_PEG Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

SPPS_Workflow Start Boc-Amino-PEG-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Washing1 Wash (DCM, DMF) Deprotection->Washing1 Neutralization Neutralize (DIPEA/DMF) Washing1->Neutralization Coupling Couple Boc-Amino Acid (HBTU) Neutralization->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cycle Repeat for next Amino Acid Washing2->Cycle Cycle->Deprotection Next cycle Final_Cleavage Final Cleavage (HF) Cycle->Final_Cleavage Final cycle

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected PEG resin.

Conclusion

The Boc protecting group is an indispensable tool in the field of bioconjugation, particularly when utilized with PEG linkers. Its robust nature under a variety of conditions, coupled with its facile removal under acidic conditions, provides the necessary control for the synthesis of highly complex and well-defined biomolecules. The strategic use of Boc-protected heterobifunctional PEG linkers is fundamental to the development of next-generation therapeutics and diagnostics, enabling precise control over molecular architecture and, ultimately, function. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this critical chemical strategy.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers Featuring Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to achieve selective protein clearance. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two.[1] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2]

This technical guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the widely utilized polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Boc-NH-PEG11-C2-acid. We will delve into the synthesis, mechanism of action, and critical physicochemical properties of these linkers, supplemented with detailed experimental protocols and quantitative data to aid researchers in the design and evaluation of novel protein degraders.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity.[2] Its length, rigidity, and chemical composition are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[2] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[]

The most commonly used linkers in PROTAC design are alkyl chains and PEG chains of varying lengths.[4] PEG linkers, in particular, offer several advantages, including increased hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[5]

Featured Linker: this compound

This compound is a representative example of a PEG-based PROTAC linker. Its structure consists of a Boc-protected amine group, a hydrophilic chain of eleven ethylene (B1197577) glycol units (PEG11), and a carboxylic acid terminus separated by a two-carbon spacer. This bifunctional nature allows for the sequential or convergent synthesis of PROTACs. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a warhead or E3 ligase ligand.[6] The terminal carboxylic acid can be activated to react with an amine group on the other binding moiety.[7]

Physicochemical Properties of this compound Analogs
PropertyValue (for Boc-NH-PEG11-NH2)Reference
Molecular Formula C29H60N2O13[8]
Molecular Weight 644.80 g/mol [8]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO and water[8]

PROTAC Mechanism of Action and Key Signaling Pathways

PROTACs function by hijacking the ubiquitin-proteasome system (UPS).[1] The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-charged E2 enzyme to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle, acting in a catalytic manner.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

A prominent signaling pathway often targeted by PROTACs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. PROTACs have been developed to target key components of this pathway, such as PI3K and mTOR, for degradation.[12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax) H->I

References

A Technical Guide to Nanoparticle Functionalization Using Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-NH-PEG11-C2-acid, a heterobifunctional PEG linker, and its application in the surface functionalization of nanoparticles. We will cover its physicochemical properties, detailed experimental protocols for conjugation, and the subsequent implications for biomedical applications such as targeted drug delivery.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that plays a critical role in modern bioconjugation and nanotechnology. Its unique structure features three key components:

  • A Boc-protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It remains stable under many reaction conditions but can be easily removed under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine. This allows for sequential and controlled conjugation steps.

  • An Undecaethylene Glycol Spacer (-PEG11-): The PEG chain is a flexible, hydrophilic spacer that imparts several beneficial properties to nanoparticles. It can increase colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation time in vivo by helping to evade the mononuclear phagocyte system.

  • A Terminal Carboxylic Acid (-C2-acid): The propanoic acid moiety provides a reactive handle for covalently attaching the linker to primary amine groups present on the surface of nanoparticles or other molecules. This is typically achieved through amide bond formation, often facilitated by carbodiimide (B86325) chemistry.

This trifunctional nature makes this compound an ideal reagent for creating advanced nanoparticle systems where precise control over surface chemistry is paramount.

Physicochemical Properties

Quantitative data for this compound and its close analogs are summarized below. These properties are essential for calculating molar equivalents in reaction protocols and for understanding the linker's behavior in various solvents.

PropertyValueSource
Synonyms Boc-NH-PEG11-propanoic acid, t-Boc-N-amido-PEG11-acidCommercial Datasheets
Molecular Formula C₂₉H₅₇NO₁₅[1][2]
Molecular Weight 659.76 g/mol [1][2]
Appearance Colorless to off-white solid or viscous liquid[1]
Purity ≥95%[2][3][4]
Solubility Soluble in water, DMF, DMSO, chlorinated solvents[5]
Storage Store at -20°C for long-term stability. Avoid light.[2][6]

Experimental Workflows and Protocols

Functionalizing nanoparticles with this compound is a multi-step process that involves activating the linker, conjugating it to the nanoparticle, and then deprotecting the terminal amine for subsequent modifications.

General Experimental Workflow

The overall process for functionalizing an amine-bearing nanoparticle is illustrated below. This workflow allows for the creation of a nanoparticle with a newly available primary amine, ready for the attachment of targeting ligands, drugs, or imaging agents.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Nanoparticle Conjugation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Downstream Application Linker This compound EDC_NHS EDC / NHS in MES Buffer (pH 6.0) Linker->EDC_NHS ActivatedLinker Boc-PEG-NHS Ester (Active Intermediate) EDC_NHS->ActivatedLinker ConjugatedNP Boc-PEG-Functionalized NP (Boc-NH-PEG-NP) ActivatedLinker->ConjugatedNP NP Amine-Functionalized Nanoparticle (NP-NH2) NP->ConjugatedNP Reaction in PBS (pH 7.2-8.0) Deprotection TFA in DCM ConjugatedNP->Deprotection FinalNP Amine-Terminated NP (H2N-PEG-NP) Deprotection->FinalNP FinalProduct Fully Functionalized Nanoparticle FinalNP->FinalProduct TargetingLigand Targeting Ligand, Drug, or Dye TargetingLigand->FinalProduct

Caption: Overall workflow for nanoparticle functionalization.
Protocol 1: Activation of this compound via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid on the PEG linker to form a semi-stable N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines.[7][8]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Dissolution: Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

  • Activation: Add a 2 to 5-fold molar excess of both EDC and Sulfo-NHS to the dissolved linker solution.

  • Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The solution now contains the activated Boc-PEG-NHS ester and is ready for immediate use in the next step.

Protocol 2: Conjugation to Amine-Functionalized Nanoparticles

This protocol details the coupling of the activated linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Activated Boc-PEG-NHS ester solution (from Protocol 1)

  • Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, Fe₃O₄-NH₂)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Coupling Buffer at a known concentration.

  • Conjugation Reaction: Add the freshly prepared activated Boc-PEG-NHS ester solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized but a starting point of 100-1000 fold molar excess of linker relative to the estimated surface amine groups is common.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing to prevent nanoparticle sedimentation.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes to deactivate any unreacted NHS esters.

  • Washing: Pellet the functionalized nanoparticles by centrifugation (speed and time depend on nanoparticle size and density). Discard the supernatant and resuspend the pellet in Washing Buffer. Repeat this wash cycle 3-4 times to remove unreacted linker and byproducts.

  • Final Resuspension: Resuspend the purified Boc-NH-PEG-functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 3: Boc Group Deprotection

This protocol removes the Boc protecting group to expose the terminal primary amine, which can be used for further functionalization.

Materials:

  • Boc-NH-PEG-functionalized nanoparticles

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Neutralization Buffer: Saturated sodium bicarbonate solution or 5% (v/v) DIPEA in DCM

  • Anhydrous DCM for washing

Procedure:

  • Solvent Exchange: If the nanoparticles are in an aqueous buffer, wash and resuspend them in anhydrous DCM.

  • Deprotection Reaction: Resuspend the nanoparticle pellet in the Deprotection Solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[5][9] Monitor the reaction if possible (though challenging with nanoparticles).

  • Removal of Acid: Pellet the nanoparticles by centrifugation. Carefully decant the acidic supernatant.

  • Washing/Neutralization:

    • Wash the nanoparticle pellet multiple times with anhydrous DCM to remove residual TFA.

    • Alternatively, resuspend the pellet in a Neutralization Buffer for 5-10 minutes, then pellet and wash with DCM.

  • Final Preparation: After the final wash, dry the amine-terminated nanoparticles (H₂N-PEG-NP) under a stream of nitrogen or in a vacuum desiccator. They are now ready for subsequent conjugation steps.

Application in Drug Delivery: Cellular Uptake

PEGylation of nanoparticles is known to influence their interaction with cells. While it can decrease overall uptake by phagocytic cells, prolonging circulation, it also affects the mechanism of internalization into target cells. Common pathways include clathrin-mediated endocytosis and macropinocytosis.[7][10]

The diagram below illustrates a conceptual pathway for the cellular uptake of a fully functionalized nanoparticle designed for targeted delivery.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle (Ligand-PEG-NP) Receptor Cell Surface Receptor NP->Receptor Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release pH-triggered

Caption: Conceptual pathway of targeted nanoparticle uptake.

Characterization of Functionalized Nanoparticles

Confirming the success of each functionalization step is critical. A combination of techniques should be employed:

TechniquePurpose
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter. A successful PEGylation should result in an increased particle size.[11]
Zeta Potential Analysis Measures surface charge. Conjugating the acidic linker to an amine-NP will alter the charge. Subsequent Boc deprotection to reveal a positive amine will cause another shift.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of characteristic chemical bonds, such as the amide bond formed during conjugation and the C-O-C ether bonds of the PEG chain.[12]
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material (the PEG linker) grafted onto the inorganic nanoparticle core by measuring weight loss upon heating.
Ninhydrin Assay A colorimetric assay used to quantify the number of primary amine groups on the nanoparticle surface after Boc deprotection.[13]

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG11-C2-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can enhance solubility, extend circulating half-life, reduce immunogenicity, and improve the overall stability of proteins, peptides, and small molecules.[1][2][3] Boc-NH-PEG11-C2-acid is a high-purity, monodisperse PEG linker containing a terminal carboxylic acid and a Boc-protected amine. This heterobifunctional linker is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise, stepwise conjugation is required.[][5][6]

This document provides detailed application notes and experimental protocols for the successful conjugation of this compound to primary amines on target molecules such as proteins, peptides, or other amine-containing compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the PEG linker is crucial for designing and executing successful conjugation experiments.

PropertyValueReference
Molecular Formula C30H59NO15[5]
Molecular Weight 673.79 g/mol [5]
Appearance White to off-white solid or viscous oilGeneral knowledge
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and waterGeneral knowledge
Storage Store at -20°C to 4°C, desiccated and protected from light.[6][7]

Core Concepts of Conjugation Chemistry

The conjugation of this compound to a primary amine involves a two-stage process:

  • Boc Deprotection (Optional but often first): The tert-butyloxycarbonyl (Boc) protecting group on the amine end of the PEG linker is removed under acidic conditions to yield a free primary amine. This step is necessary if the amine end of the linker is to be conjugated first.

  • Carbodiimide-Mediated Amide Bond Formation: The carboxylic acid terminus of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][8] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond.

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).

  • Add an equal volume of TFA to the solution (a final concentration of 20-50% TFA in DCM is common).[9][10]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected NH2-PEG11-C2-acid.

Protocol 2: EDC/NHS-Mediated Conjugation to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add EDC and NHS to the this compound solution. A common starting molar ratio is 1:1.5:1.2 (Carboxylic Acid:EDC:NHS).[3] However, optimization may be required.

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the freshly prepared NHS-activated this compound solution to the amine-containing molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized based on the desired degree of labeling. A starting point of 10-20 fold molar excess of the linker is common for proteins.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

Step 4: Purification of the Conjugate

  • Purify the reaction mixture to remove excess PEG linker and reaction byproducts. Common methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller unreacted molecules.

    • Dialysis: Useful for removing small molecule impurities.

    • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences.

    • Hydrophobic Interaction Chromatography (HIC): Can separate based on hydrophobicity.

Quantitative Data Summary

The optimal reaction conditions for conjugation can vary depending on the specific properties of the amine-containing molecule. The following table provides a summary of key quantitative parameters that often require optimization.

ParameterRecommended RangeNotes
pH for Activation 4.7 - 6.0EDC/NHS activation of carboxylic acids is most efficient in this pH range.[1][2]
pH for Conjugation 7.2 - 8.0The reaction of NHS esters with primary amines is most efficient at a slightly basic pH.[1]
Molar Ratio (Linker:EDC:NHS) 1:(1-5):(1-5)A slight excess of EDC and NHS over the carboxylic acid is typically used. Optimization is recommended.[3]
Molar Excess of Linker to Protein 5 - 50 foldHighly dependent on the number of available primary amines on the protein and the desired degree of PEGylation.
Activation Time 15 - 30 minutesThe NHS-ester intermediate has limited stability in aqueous solutions.
Conjugation Time 2 hours at RT or overnight at 4°CLonger incubation times may be necessary for less reactive amines.[2]
Quenching Time 15 - 30 minutesSufficient to hydrolyze unreacted NHS esters.

Visualizations

Experimental Workflow for Conjugation and Characterization

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis boc_deprotection Boc Deprotection (Optional) linker_activation Linker Activation (EDC/NHS) boc_deprotection->linker_activation If amine end is used first conjugation Conjugation Reaction linker_activation->conjugation protein_prep Prepare Amine-Containing Molecule protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX/HIC) quenching->purification characterization Characterization (SDS-PAGE, LC-MS) purification->characterization

Caption: Workflow for this compound conjugation.

PROTAC-Mediated Degradation via the PI3K/AKT/mTOR Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PI3K/AKT/mTOR pathway is a critical signaling cascade often dysregulated in cancer and is a common target for PROTAC-based therapies.[][12] A PROTAC targeting a component of this pathway, for instance, PI3K, would recruit an E3 ligase to ubiquitinate and subsequently degrade PI3K, thereby inhibiting downstream signaling.

PI3K_pathway PROTAC-Mediated Degradation Targeting the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Degradation PI3K Degradation PI3K->Degradation Targeted for AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation PROTAC PROTAC (PI3K binder-Linker-E3 Ligase binder) PROTAC->PI3K Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->PI3K Ubiquitinates Ub Ubiquitin Proteasome Proteasome Degradation->mTORC1 Inhibits Pathway

Caption: PROTAC targeting PI3K for degradation.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the molecule.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.
Liquid Chromatography-Mass Spectrometry (LC-MS) To determine the exact molecular weight of the conjugate and to assess the heterogeneity of the PEGylated product.
Size-Exclusion Chromatography (SEC-HPLC) To determine the purity of the conjugate and to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Ion-Exchange Chromatography (IEX-HPLC) To separate positional isomers of the PEGylated protein.
UV-Vis Spectroscopy To determine the protein concentration and, if a chromophoric PEG is used, the degree of labeling.

Conclusion

The use of this compound provides a versatile and efficient means of modifying primary amines on a variety of molecules. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of bioconjugation and drug development. Successful conjugation requires careful optimization of reaction conditions, and the characterization of the final product is crucial to ensure its quality and desired properties. By following these guidelines, researchers can effectively utilize this valuable PEG linker to advance their scientific and therapeutic objectives.

References

Application Notes and Protocols for EDC/NHS Coupling with Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Boc-NH-PEG11-C2-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone in bioconjugation, enabling the formation of stable amide bonds. The this compound linker offers a terminal carboxylic acid for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a Boc-protected amine for potential subsequent functionalization after deprotection.[][2] This protocol is designed to be a comprehensive guide for professionals in drug development and research, providing detailed methodologies, data presentation, and visual workflows.

The EDC/NHS coupling reaction is a two-step process that offers high efficiency and stability.[3] First, EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[3][4] To prevent hydrolysis of this unstable intermediate in aqueous solutions, NHS is added to form a more stable, amine-reactive NHS ester.[3][4] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[4]

Data Presentation

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the molar ratios of the reactants, pH, and reaction time. The following table summarizes typical quantitative parameters for the conjugation of a PEG-acid linker to an amine-containing molecule. Optimization is often necessary for specific applications to achieve desired conjugation efficiency.

ParameterRecommended RangePurposeReference
EDC to PEG-Acid Molar Ratio2-10 fold excessEnsures efficient activation of the carboxylic acid.[4]
NHS to PEG-Acid Molar Ratio2-5 fold excessStabilizes the activated intermediate and improves coupling efficiency.[4]
PEG-Acid to Amine-Molecule Molar Ratio1-20 fold excessDrives the reaction towards the desired PEGylated product.[4]
Activation pH4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[4]
Coupling pH7.2 - 8.0Favors the reaction of the NHS ester with the primary amine.[4]
Activation Time15 - 30 minutesSufficient for the formation of the NHS ester.[3]
Coupling Time2 - 12 hoursAllows for completion of the conjugation reaction.[5]
Typical Conjugation Efficiency40% - 80%Dependent on specific reactants and conditions.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the EDC/NHS coupling of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes with appropriate MWCO, size-exclusion chromatography, or reversed-phase HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, HPLC, NMR)

Protocol

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.

  • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in either anhydrous DMF, DMSO, or Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 20 mg/mL) in anhydrous DMF, DMSO, or Activation Buffer.

  • Dissolve the this compound in the Activation Buffer to the desired concentration.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the EDC and NHS/Sulfo-NHS stock solutions. The recommended molar ratio of PEG-Acid:EDC:NHS is typically 1:2:2 to 1:5:5.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS ester of the PEG linker.

Step 3: Coupling to the Amine-Containing Molecule

  • Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a non-amine containing base.

  • Allow the reaction to proceed for 2 to 12 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time should be determined empirically.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove excess unreacted PEG linker, EDC, NHS, and quenching reagents using a suitable purification method.

  • For protein conjugates, dialysis against an appropriate buffer or size-exclusion chromatography is recommended.

  • For smaller molecule conjugates, reversed-phase HPLC can be an effective purification method.[7]

Step 6: Characterization

  • Characterize the purified conjugate to confirm successful coupling and determine the degree of PEGylation.

  • LC-MS: To confirm the molecular weight of the conjugate.[7]

  • HPLC: To assess the purity of the conjugate.[7]

  • NMR: For detailed structural elucidation.[7]

Signaling Pathways and Experimental Workflows

EDC/NHS Coupling Reaction Mechanism

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Boc_PEG_Acid Boc-NH-PEG11-C2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Boc_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Boc-NH-PEG11-C2-NHS (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Boc-NH-PEG11-C2-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule)

Caption: Mechanism of EDC/NHS coupling for amide bond formation.

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Boc-PEG-Acid, EDC, NHS, Buffers) activation Activate Boc-PEG-Acid with EDC/NHS (15-30 min, RT) prep_reagents->activation coupling Couple to Amine-Molecule (2-12 h, RT or 4°C) activation->coupling quenching Quench Reaction (15-30 min, RT) coupling->quenching purification Purify Conjugate (Dialysis / SEC / HPLC) quenching->purification characterization Characterize Product (LC-MS, HPLC, NMR) purification->characterization

Caption: Workflow for EDC/NHS coupling of this compound.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Boc-NH-PEG11-C2-acid. This linker features a Boc-protected amine for conjugation to a cytotoxic payload and a terminal carboxylic acid for attachment to an antibody, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of the PEG moiety is designed to enhance the solubility, stability, and pharmacokinetic profile of the resulting ADC.[][2]

Overview of ADC Synthesis Workflow

The synthesis of an ADC using this compound is a multi-step process that involves the preparation of the drug-linker conjugate, activation of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the final ADC.

ADC_Workflow cluster_0 Phase 1: Drug-Linker Synthesis cluster_1 Phase 2: Antibody Conjugation cluster_2 Phase 3: Purification & Characterization A This compound C EDC/NHS Activation A->C B Cytotoxic Drug (with reactive amine) D Boc-NH-PEG11-C2-Drug B->D C->D Amide Bond Formation E Boc Deprotection (TFA) D->E F H2N-PEG11-C2-Drug E->F H EDC/NHS Activation of Linker-Drug F->H G Monoclonal Antibody (mAb) I ADC Conjugation G->I H->I Amide Bond Formation (Lysine Residues) J Crude ADC I->J K Purification (SEC/HIC) J->K M Purified ADC K->M L Characterization M->L Analysis ADC_MoA cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Compartments cluster_3 Drug Release and Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome DrugRelease Linker Cleavage & Payload Release Lysosome->DrugRelease Lysosomal Enzymes Cytotoxicity Cytotoxic Payload (e.g., MMAE) DrugRelease->Cytotoxicity CellDeath Apoptosis Cytotoxicity->CellDeath Microtubule Disruption ADC_Design_Logic cluster_antibody Antibody cluster_linker Linker (this compound) cluster_drug Drug cluster_adc ADC Properties Target Target Antigen Selection Efficacy Therapeutic Efficacy Target->Efficacy Affinity Binding Affinity Affinity->Efficacy InternalizationRate Internalization Rate InternalizationRate->Efficacy Stability Plasma Stability Toxicity Systemic Toxicity Stability->Toxicity PK Pharmacokinetics Stability->PK Cleavage Cleavage Mechanism Cleavage->Efficacy Solubility Hydrophilicity (PEG) Solubility->PK Potency Cytotoxicity Potency->Efficacy MoA Mechanism of Action MoA->Efficacy Efficacy->Toxicity PK->Efficacy PK->Toxicity

References

Application Notes and Protocols for Utilizing Boc-NH-PEG11-C2-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy, dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical properties such as solubility and cell permeability.[2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the flexibility to be synthesized in various lengths.[2][] The Boc-NH-PEG11-C2-acid is a long-chain, flexible PEG linker that provides a significant spatial separation between the two ligands of the PROTAC. This extended length can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[2] The Boc-protected amine and the terminal carboxylic acid offer versatile handles for a directed and stepwise synthesis of the final PROTAC molecule.

This document provides detailed application notes and experimental protocols for the effective use of this compound in the development of novel PROTACs.

Physicochemical Properties of this compound

PropertyValue (for Boc-NH-PEG11-NH2)Reference
Molecular Formula C29H60N2O13[4][5]
Molecular Weight 644.80 g/mol [4][5]
CAS Number 1233234-77-9[4]
Appearance To be determined[4]
Purity >98%[4]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[4]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into productive proximity.[6] The following tables summarize published data illustrating the impact of linker length on the degradation efficiency of various PROTACs.

Table 1: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation [7]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [7]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Degradation Potency of Covalent BTK PROTACs with Varying PEG Linker Length [8]

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1PEG-based2.297%

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (e.g., using this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with amine handle) Coupling1 Amide Coupling (EDC, NHS) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with amine handle) Linker This compound Linker->Coupling1 Intermediate Boc-Protected PROTAC Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Degradation_Assay Western Blot (DC50, Dmax) Final_PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Final_PROTAC->Viability_Assay Optimization Lead Optimization Degradation_Assay->Optimization Viability_Assay->Optimization

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

MAPK_Pathway Targeting the KRAS/RAF/MEK/ERK Pathway with a PROTAC cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_protac_action PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF KRAS_PROTAC KRAS PROTAC RAS_GTP->KRAS_PROTAC Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Proteasome Proteasome KRAS_PROTAC->Proteasome Ubiquitination & Degradation E3_Ligase E3 Ligase E3_Ligase->KRAS_PROTAC Degraded_KRAS Degraded KRAS Proteasome->Degraded_KRAS

Caption: PROTAC-mediated degradation of oncogenic KRAS, inhibiting the MAPK pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC: 1) amide bond formation between the carboxylic acid of the linker and an amine-containing POI ligand, followed by 2) deprotection of the Boc group and subsequent amide bond formation with an amine-containing E3 ligase ligand.

Step 1: Amide Coupling of this compound to POI Ligand

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized POI ligand (1.0 eq.) in anhydrous DMF.

  • Add the solution of the POI ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

Materials:

  • Boc-protected PROTAC intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected PROTAC intermediate (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (10-20 eq.) to the stirred solution.[9]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[9]

    • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA. Co-evaporate with DCM (3x) to ensure complete removal. The resulting amine-TFA salt is often used directly in the next step.

  • Amide Coupling to E3 Ligase Ligand:

    • In a round-bottom flask, dissolve the amine-TFA salt from the previous step (1.0 eq.) and the amine-functionalized E3 ligase ligand (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[10]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of PROTAC-mediated protein degradation on cell viability.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The this compound is a valuable and versatile linker for the development of PROTACs. Its extended length and chemical handles facilitate the synthesis of PROTACs with optimized properties for inducing the degradation of a wide range of target proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their drug discovery efforts. Successful PROTAC development relies on a systematic approach to linker selection and optimization, coupled with robust in vitro and cellular characterization.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers. The Boc group is a crucial tool in bioconjugation and drug development, enabling the sequential synthesis of complex molecules by temporarily masking amine functionalities.[1][2] Its acid-labile nature allows for its removal under specific conditions, regenerating the free amine for subsequent reactions.[1][3] These protocols are designed to offer reproducible results for professionals in academic research and the pharmaceutical industry.

Core Principles of Boc Deprotection

The deprotection of a Boc-protected amine is achieved through acidolysis.[4] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonate the carbamate (B1207046) oxygen, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid intermediate.[5] This intermediate then readily decarboxylates to yield the free amine.[5][6] The choice of acid and reaction conditions can be tailored to the specific substrate and desired outcome.

Quantitative Data Summary

The efficiency of Boc deprotection is critical for the overall yield and purity of the final product. The following tables summarize common reaction conditions and their effectiveness.

Table 1: Common Acidic Conditions for Boc Deprotection of PEG Linkers [1][4]

ReagentConcentrationSolventTypical TimeTemperatureTypical Yield (%)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp>95
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)0.5 - 2 hoursRoom Temp>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection on Product Purity (Determined by HPLC) [1]

ReagentConcentrationSolventTime (min)Purity (%)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the most common method for Boc deprotection of PEG linkers in solution.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional, as a carbocation scavenger)[1][4]

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][4]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1][4] If the PEG linker or conjugated molecule contains acid-sensitive groups (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1][4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][4] On TLC, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.[4] ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal of the Boc group, which is a singlet at approximately 1.4 ppm.[4]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4]

  • TFA Removal: To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4] The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[1][4]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA, which may be advantageous for certain substrates.[7]

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 1-2 hours).[1]

  • Work-up Option 1 (Direct Use): If the resulting hydrochloride salt is compatible with the subsequent reaction, the solvent can be removed under reduced pressure.

  • Work-up Option 2 (Precipitation): The deprotected PEG-linker as its ammonium (B1175870) salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[4] The precipitate can then be collected by filtration.

  • Work-up Option 3 (Neutralization): For non-water-soluble products, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free amine.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of PEG linkers.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Boc-PEG in Anhydrous Solvent start->dissolve cool Cool to 0°C (for TFA method) dissolve->cool add_acid Add Acid (TFA or HCl) cool->add_acid stir Stir and React add_acid->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete co_evaporate Co-evaporate with Toluene (for TFA) concentrate->co_evaporate isolate Isolate Final Product concentrate->isolate Direct use of salt neutralize Neutralize (Optional) co_evaporate->neutralize neutralize->isolate end Deprotected PEG Linker isolate->end End

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting Decision Tree

This diagram provides a logical approach to resolving common issues during Boc deprotection.

Troubleshooting_Tree start Problem Occurred incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection Check TLC/LC-MS side_products Side Products Observed? start->side_products Check Purity increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) incomplete_deprotection->increase_acid Yes scavengers Add Scavengers? (e.g., TIS for acid-sensitive groups) side_products->scavengers Yes extend_time Extend Reaction Time increase_acid->extend_time stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) extend_time->stronger_acid end_node Problem Resolved stronger_acid->end_node temp_control Check Temperature Control (Maintain 0°C initially) scavengers->temp_control workup_check Review Work-up Procedure (Avoid harsh basic conditions) temp_control->workup_check workup_check->end_node

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Application Notes and Protocols for Boc-NH-PEG11-C2-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides utilizing the Boc-NH-PEG11-C2-acid linker. This hydrophilic linker, featuring a terminal Boc-protected amine and a carboxylic acid, is instrumental in creating PEGylated peptides with improved solubility and pharmacokinetic profiles. The following sections detail the necessary reagents, equipment, and step-by-step procedures for peptide assembly, cleavage, and purification.

Overview of Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group of amino acids remains a robust and effective method for peptide assembly.[1] The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Boc group is stable under coupling conditions but can be readily removed with moderately strong acids like trifluoroacetic acid (TFA).[2][3]

The this compound linker serves as a bridge between the solid support and the C-terminus of the peptide, incorporating a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain.[4] This enhances the solubility of the final peptide product.[4]

Experimental Protocols

Materials and Reagents
Category Item Notes
Resin Aminomethylated Polystyrene Resin (e.g., Merrifield Resin) or Aminomethyl-ChemMatrix®Select a resin with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).
Linker This compound
Amino Acids Boc-protected amino acids with appropriate side-chain protection
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP reagent), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
Boc Deprotection Trifluoroacetic acid (TFA)
Neutralization 10% (v/v) Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Peptide synthesis grade
Cleavage Cocktail Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v) or other appropriate scavenger mixtureThe choice of scavenger depends on the peptide sequence.[5]
Purification Acetonitrile (B52724) (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA)For Reverse-Phase HPLC
Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a solid support. The process can be adapted for automated peptide synthesizers.

Step 1: Resin Preparation and Linker Attachment

  • Resin Swelling: Swell the aminomethylated resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.[6]

  • Linker Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin substitution), HOBt (2 equivalents), and DIC (2 equivalents) in DMF. Allow the mixture to react for 10-15 minutes to pre-activate the carboxylic acid of the linker.

  • Coupling to Resin: Drain the DCM from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin as described above.

Step 2: Iterative Peptide Chain Elongation

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[2]

    • Agitate for a pre-wash for 5 minutes.[1]

    • Drain and add a fresh solution of 50% TFA in DCM.

    • Agitate for an additional 20-25 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (3 times).[7]

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin.

    • Agitate for 5-10 minutes.[1]

    • Repeat the neutralization step.

    • Drain the neutralization solution and wash the resin with DCM (5 times).[1]

  • Amino Acid Coupling (Example using HBTU):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Step 3: Final Deprotection

After the final amino acid has been coupled, perform a final Boc deprotection step as described in Step 2.1.

Step 4: Peptide Cleavage and Deprotection of Side Chains

  • Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it under vacuum. For PEG-based supports, a final wash with a mildly acidic reagent like acetic acid (if not using highly acid-labile side-chain protecting groups) can help remove residual DMF.[5][8]

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin in a suitable reaction vessel (approximately 10 mL per gram of resin).[1]

    • Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and side-chain protecting groups.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Step 5: Purification and Analysis

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • A gradient of increasing acetonitrile concentration is used to elute the peptide.

  • Analysis: Analyze the purified peptide by mass spectrometry (e.g., LC-MS) to confirm the correct molecular weight.

Data Presentation

The following tables provide a summary of typical reaction conditions and parameters.

Table 1: Reagent Equivalents for Synthesis Steps

Step Reagent Equivalents (relative to resin substitution)
Linker Attachment This compound2.0
HOBt2.0
DIC2.0
Amino Acid Coupling Boc-Amino Acid3.0 - 5.0
HBTU3.0 - 5.0
DIPEA6.0 - 10.0

Table 2: Standard Durations for Synthesis Steps

Step Duration Temperature
Resin Swelling 30 - 60 minutesRoom Temperature
Linker Coupling 2 - 4 hoursRoom Temperature
Boc Deprotection 25 - 30 minutesRoom Temperature
Neutralization 2 x 5-10 minutesRoom Temperature
Amino Acid Coupling 2 - 4 hoursRoom Temperature
Peptide Cleavage 2 - 4 hoursRoom Temperature

Visualizations

Diagram 1: Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin Aminomethyl Resin Swelling Resin Swelling (DCM) Resin->Swelling Linker_Coupling Linker Coupling (this compound, DIC, HOBt) Swelling->Linker_Coupling Boc_Resin Boc-PEG-Resin Linker_Coupling->Boc_Resin Deprotection Boc Deprotection (50% TFA/DCM) Boc_Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Wash Coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Neutralization->Coupling Wash Coupling->Deprotection Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Coupling->Cleavage Final Wash & Dry Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified PEGylated Peptide Purification->Final_Peptide

Caption: General workflow for Boc-strategy solid-phase peptide synthesis.

Diagram 2: Boc Deprotection and Neutralization

Boc_Deprotection_Neutralization Start N-Boc-Peptide-Resin TFA_Treatment Treat with 50% TFA in DCM Start->TFA_Treatment TFA_Salt H3N+-Peptide-Resin (TFA Salt) TFA_Treatment->TFA_Salt DIPEA_Treatment Treat with 10% DIPEA in DCM TFA_Salt->DIPEA_Treatment Free_Amine H2N-Peptide-Resin (Free Amine) DIPEA_Treatment->Free_Amine

Caption: Key steps in the removal of the Boc protecting group.

References

Application Notes and Protocols for Solid-Phase Attachment of Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the covalent attachment of Boc-NH-PEG11-C2-acid, a versatile heterobifunctional linker, to solid supports commonly used in peptide synthesis and drug development. The primary focus is on the coupling of the terminal carboxylic acid of the PEG linker to amine-functionalized resins, a crucial step in the preparation of functionalized solid supports for the synthesis of peptides, peptidomimetics, and other molecules of therapeutic interest. Methodologies for both qualitative and quantitative analysis of linker loading are also presented.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the efficient and high-purity synthesis of complex molecules such as peptides and oligonucleotides.[1] The choice of solid support and the linker used to attach the first building block are critical for the success of the synthesis. This compound is a popular linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the final product.[2][3] The terminal carboxylic acid allows for attachment to a variety of functionalized solid supports, while the Boc-protected amine provides a starting point for chain elongation using Boc solid-phase peptide synthesis (SPPS) chemistry.[4]

This application note details the procedures for attaching this compound to an amine-functionalized solid support, typically aminomethyl polystyrene resin. The protocol involves the activation of the carboxylic acid group using a carbodiimide (B86325) reagent, followed by coupling to the primary amine on the resin to form a stable amide bond.

Chemical Structures and Properties

This compound

  • Molecular Formula: C29H57NO14

  • Molecular Weight: 643.76 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMF, DCM, and other common organic solvents.

  • Structure:

Experimental Protocols

Materials and Reagents
  • This compound

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, substitution of 0.5-1.5 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638), 20% (v/v) in DMF (for optional Boc-group determination)

  • Kaiser test kit

  • Solid-phase synthesis vessel with a frit

  • Mechanical shaker

Protocol for Attaching this compound to Aminomethyl Resin

This protocol is designed for a 1 g scale of aminomethyl resin.

Step 1: Resin Swelling

  • Place 1 g of aminomethyl polystyrene resin into a solid-phase synthesis vessel.

  • Add 10-15 mL of DCM to the vessel.

  • Swell the resin by shaking on a mechanical shaker for 1-2 hours at room temperature.

  • Drain the DCM.

  • Wash the resin three times with 10 mL of DMF for 2 minutes each. Drain the solvent after each wash.

Step 2: Activation of this compound

  • In a separate vial, dissolve 3 equivalents of this compound (relative to the resin substitution) and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 3 equivalents of DIC to the solution and mix well.

  • Allow the activation to proceed for 10-15 minutes at room temperature.

Step 3: Coupling to the Resin

  • Add the activated this compound solution to the swollen and washed aminomethyl resin.

  • Shake the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using the Kaiser test (see Section 4.1). A negative Kaiser test (no blue color) indicates complete coupling.[5][6]

Step 4: Washing

  • Once the coupling is complete, drain the reaction mixture.

  • Wash the resin sequentially with:

    • 3 x 10 mL DMF

    • 3 x 10 mL DCM

    • 3 x 10 mL Methanol

  • Dry the resin under vacuum to a constant weight.

Step 5: Capping of Unreacted Amines (Optional but Recommended) To block any unreacted amine groups on the resin, a capping step can be performed.

  • Swell the resin in 10 mL of DMF.

  • Prepare a capping solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF.

  • Add the capping solution to the resin and shake for 30 minutes.

  • Drain the capping solution and wash the resin as described in Step 4.

Protocol for Boc Deprotection

After attaching the linker, the Boc protecting group can be removed to expose the primary amine for subsequent synthesis.

  • Swell the this compound functionalized resin in DCM (10 mL/g of resin).[7]

  • Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM.[7]

  • Shake for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM.[7]

  • Shake for an additional 20-30 minutes.[7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).

  • Wash the resin again with DMF (3x) and DCM (3x) before proceeding with the next synthesis step.

Quantification of Linker Loading

Determining the loading of the this compound onto the solid support is crucial for calculating the stoichiometry of subsequent reactions.

Qualitative Analysis: The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of primary amines.[5][6][8][9] It is used to monitor the completion of the coupling reaction. A positive test (blue color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction. A negative test (yellow/colorless) indicates that the coupling is complete.

Quantitative Analysis: Fmoc-Release Method (by substitution)

Since the Boc group does not have a convenient chromophore for spectrophotometric quantification, a common method to determine the loading capacity is to first couple an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the deprotected amine of the attached PEG linker. The Fmoc group can then be cleaved with a piperidine solution, and the absorbance of the resulting dibenzofulvene-piperidine adduct can be measured to calculate the loading.[10][11][12]

Procedure:

  • Take a known weight of the dried resin (e.g., 5-10 mg).

  • Deprotect the Boc group as described in section 3.3.

  • Couple an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a standard coupling protocol.

  • After thorough washing, treat the resin with a known volume of 20% piperidine in DMF for 30 minutes to cleave the Fmoc group.

  • Dilute an aliquot of the supernatant with DMF.

  • Measure the absorbance of the solution at 301 nm.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume) / (Weight of Resin × ε × Path Length) Where ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 L·mol⁻¹·cm⁻¹.[13]

Data Presentation

ParameterMethodExpected Outcome/ValueReferences
Reaction Monitoring Kaiser TestNegative test (yellow/colorless) for complete coupling.[5][6][8][9]
Resin Loading Fmoc-Release SpectrophotometryTypically 0.3 - 1.0 mmol/g, dependent on the initial substitution of the aminomethyl resin.[10][11][12][13]
Coupling Efficiency Calculated from Resin Loading> 95%-

Visualizations

experimental_workflow start Start: Aminomethyl Resin swell 1. Resin Swelling in DCM start->swell wash_dmf1 2. Wash with DMF swell->wash_dmf1 couple 4. Couple to Resin wash_dmf1->couple activate 3. Activate this compound (DIC/HOBt in DMF) activate->couple kaiser_test 5. Monitor with Kaiser Test couple->kaiser_test kaiser_test->couple Positive (recouple) wash_final 6. Final Washes (DMF, DCM, MeOH) kaiser_test->wash_final Negative dry 7. Dry Resin wash_final->dry end End: Functionalized Resin dry->end

Caption: Experimental workflow for attaching this compound to an aminomethyl resin.

chemical_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products peg_acid Boc-NH-PEG-COOH final_product Boc-NH-PEG-CO-NH-Resin peg_acid->final_product resin H2N-Resin resin->final_product dic DIC dic->final_product hobt HOBt hobt->final_product

References

Application Note: Characterization of Boc-NH-PEG11-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG11-C2-acid is a heterobifunctional linker widely utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and carboxylic acid groups allow for sequential conjugation to different molecular entities. Accurate and comprehensive characterization of these conjugates is critical to ensure purity, identity, and consistency, which are essential for reliable downstream applications in drug discovery and development. This document provides detailed protocols for the analytical characterization of this compound and its conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the Boc protecting group, the PEG backbone, and the terminal functional groups. It is also used to assess purity and the success of conjugation reactions.

  • Mass Spectrometry (MS): Determines the molecular weight and distribution of the PEG conjugate, confirming its identity and polydispersity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Assesses the purity of the conjugate and separates it from starting materials and byproducts. Reversed-phase HPLC is a standard method for this purpose.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound and its conjugates.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard proton (¹H) and carbon (¹³C) experiments.

    • ¹H NMR:

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Number of scans: 1024-4096

      • Relaxation delay: 2 seconds

      • Spectral width: -10 to 220 ppm

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks and assign them to the corresponding protons and carbons in the structure. The characteristic repeating unit of the PEG chain typically appears around 3.6 ppm in ¹H NMR.[1][2] The Boc protecting group will show a characteristic singlet at approximately 1.4 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and polydispersity of the this compound conjugate.

Methodology (MALDI-TOF MS):

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water, acetonitrile).

    • Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% TFA).[3][4]

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[3]

  • Instrument Parameters:

    • Mode: Linear or reflectron positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Voltage: 20-25 kV.

    • Data Acquisition: Average 100-200 laser shots per spectrum.

  • Data Analysis:

    • Analyze the spectrum to determine the mass-to-charge ratio (m/z) of the molecular ions.

    • For PEGylated compounds, a distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol monomer) will be observed.[5]

    • Calculate the average molecular weight (Mw) and polydispersity index (PDI).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate and separate it from impurities.

Methodology (Reversed-Phase HPLC):

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm, or Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.[]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main product as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
Boc (t-butyl)~1.4Singlet
PEG Backbone (-CH₂CH₂O-)~3.6Multiplet
-NH-CH₂-~3.3Multiplet
-CH₂-COOH~2.5Triplet
-CH₂ -CH₂-COOH~3.7Triplet

Table 2: Expected Mass Spectrometry Results for this compound

ParameterExpected Value
Average Molecular Weight (Mw)~639.7 g/mol
Mass of PEG Monomer Unit44.03 Da
Polydispersity Index (PDI)< 1.05

Table 3: Typical HPLC Purity Data

SampleRetention Time (min)Peak Area (%)
This compound15.2> 95%
Impurity 112.8< 2%
Impurity 218.5< 3%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Conjugate Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (Structure & Purity) purification->nmr Sample ms Mass Spectrometry (Molecular Weight) purification->ms Sample hplc HPLC/UPLC (Purity & Identity) purification->hplc Sample report Comprehensive Report nmr->report ms->report hplc->report

Caption: Experimental workflow for the characterization of this compound conjugates.

analytical_methods center This compound Conjugate nmr NMR Spectroscopy center->nmr ms Mass Spectrometry center->ms hplc HPLC/UPLC center->hplc nmr_prop Structure Purity Functional Groups nmr->nmr_prop ms_prop Molecular Weight Polydispersity Identity ms->ms_prop hplc_prop Purity Quantification Separation hplc->hplc_prop

Caption: Interrelationship of analytical methods for conjugate characterization.

References

Application Notes and Protocols for Surface Modification of Biosensors using Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific diagnostic and research tools. A well-designed surface modification strategy can significantly enhance the performance of a biosensor by minimizing non-specific binding, improving the stability and orientation of immobilized bioreceptors, and consequently increasing the signal-to-noise ratio. Boc-NH-PEG11-C2-acid is a heterobifunctional linker that is ideally suited for this purpose.

This molecule features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 11 ethylene (B1197577) glycol units, and a terminal carboxylic acid. The Boc-protected amine allows for controlled, stepwise functionalization, while the PEG spacer effectively reduces the non-specific adsorption of proteins and other biomolecules from complex biological samples.[1] The terminal carboxylic acid provides a versatile handle for the covalent immobilization of a wide range of amine-containing bioreceptors, such as antibodies, enzymes, or peptides, through standard carbodiimide (B86325) chemistry.

These application notes provide detailed protocols for the use of this compound in the surface modification of common biosensor substrates, such as gold and silica (B1680970).

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biosensor surfaces functionalized with PEG-based linkers. While the exact values will depend on the specific substrate, PEG density, and experimental conditions, these tables provide a representative overview of the expected outcomes.

Table 1: Surface Wettability Analysis

Surface Modification StepAdvancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
Bare Substrate (e.g., Gold, Silica)60 - 8020 - 4040 - 40
After PEGylation30 - 5010 - 2020 - 30

Lower contact angles and reduced hysteresis after PEGylation indicate increased surface hydrophilicity, which is crucial for resisting protein fouling.[2]

Table 2: Reduction of Non-Specific Protein Binding

SurfaceNon-Specific Protein Adsorption (ng/cm²)% Reduction in Non-Specific Binding
Unmodified Control150 - 300-
PEGylated Surface5 - 20> 90%

Data typically obtained using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR) with a model protein such as Bovine Serum Albumin (BSA) or Fibrinogen.[1][3]

Table 3: Bioreceptor Immobilization Density

Linker Chain Length (PEG units)Immobilized Protein Density (ng/cm²)
4100 - 150
11-12200 - 300
24150 - 250

The density of immobilized bioreceptors can be influenced by the length of the PEG spacer. An optimal linker length provides sufficient flexibility and accessibility for the bioreceptor without creating steric hindrance.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of gold or silica-based biosensors using this compound.

Protocol 1: Surface Preparation and Linker Immobilization

This protocol describes the initial functionalization of the biosensor surface with an amine-terminated silane (B1218182) (for silica surfaces) or thiol (for gold surfaces), followed by the coupling of this compound.

Materials:

  • Silica or gold-based biosensor substrates

  • For silica: 3-Aminopropyl)triethoxysilane (APTES)

  • For gold: 11-Mercaptoundecylamine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., ethanol (B145695), dimethylformamide (DMF))

  • Buffers: Phosphate-buffered saline (PBS), MES buffer (2-(N-morpholino)ethanesulfonic acid)

Procedure for Silica Surfaces:

  • Cleaning: Thoroughly clean the silica substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each). Dry the substrate under a stream of nitrogen.

  • Hydroxylation: Activate the surface by treating it with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Silanization: Immerse the cleaned and activated substrate in a 2% (v/v) solution of APTES in anhydrous ethanol for 2 hours at room temperature. This will create a primary amine-terminated surface.

  • Rinsing: Rinse the substrate sequentially with ethanol and DI water to remove excess silane. Cure the silanized substrate in an oven at 110°C for 30 minutes.

  • PEG Linker Activation: In a separate tube, dissolve this compound (10 mM), EDC (20 mM), and NHS (50 mM) in MES buffer (0.1 M, pH 6.0). Allow the reaction to proceed for 15 minutes at room temperature to activate the carboxylic acid group of the PEG linker.

  • Coupling: Immediately immerse the amine-functionalized silica substrate in the activated PEG linker solution. Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Final Rinsing: Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.

Procedure for Gold Surfaces:

  • Cleaning: Clean the gold substrate by sonication in acetone, followed by isopropanol, and finally DI water (15 minutes each). Dry the substrate under a stream of nitrogen.

  • Thiol Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold substrate in a 1 mM solution of 11-mercaptoundecylamine in anhydrous ethanol for at least 18 hours to form a stable amine-terminated SAM.

  • Rinsing: Rinse the substrate with ethanol and DI water to remove non-chemisorbed thiols and dry under a stream of nitrogen.

  • PEG Linker Activation and Coupling: Follow steps 5-7 from the "Procedure for Silica Surfaces" to couple the this compound to the amine-terminated gold surface.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine, which can then be used for further functionalization if required, or to simply present a neutral, hydrophilic surface.

Materials:

  • PEGylated substrate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Nitrogen gas

Procedure:

  • Deprotection Solution: Prepare a deprotection solution of 50% (v/v) TFA in DCM.

  • Deprotection Reaction: Immerse the PEGylated substrate in the deprotection solution for 30 minutes at room temperature.

  • Rinsing: Remove the substrate from the deprotection solution and rinse thoroughly with DCM, followed by DI water.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The surface now presents a terminal primary amine.

Protocol 3: Bioreceptor Immobilization

This protocol outlines the covalent attachment of an amine-containing bioreceptor (e.g., an antibody or enzyme) to the carboxylic acid-terminated PEGylated surface (from Protocol 1, before Boc deprotection if the terminal amine is not desired).

Materials:

  • Carboxylic acid-terminated PEGylated substrate (from Protocol 1)

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • Bioreceptor solution (e.g., 10-100 µg/mL antibody in PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS, pH 8.5)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

Procedure:

  • Activation of Carboxylic Acid: Immerse the PEGylated substrate in a freshly prepared solution of EDC (50 mM) and NHS (100 mM) in MES buffer (0.1 M, pH 6.0) for 15 minutes at room temperature. This converts the terminal carboxylic acid groups to amine-reactive NHS esters.

  • Rinsing: Briefly rinse the activated substrate with DI water and then PBS (pH 7.4).

  • Bioreceptor Coupling: Immediately immerse the activated substrate in the bioreceptor solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking: Transfer the substrate to the blocking solution and incubate for 30 minutes at room temperature to deactivate any remaining unreacted NHS esters.

  • Final Rinsing: Rinse the substrate thoroughly with PBST, followed by PBS. The biosensor is now functionalized with the bioreceptor and ready for use.

Visualizations

Experimental_Workflow_Surface_Modification cluster_0 Substrate Preparation cluster_1 Linker Immobilization cluster_2 Bioreceptor Immobilization cluster_3 Optional Deprotection Bare Substrate Bare Substrate Cleaned Substrate Cleaned Substrate Bare Substrate->Cleaned Substrate Sonication Activated Substrate Activated Substrate Cleaned Substrate->Activated Substrate O2 Plasma / Piranha Amine-Terminated Surface Amine-Terminated Surface Activated Substrate->Amine-Terminated Surface APTES / Thiol Boc-PEG-COOH Surface Boc-PEG-COOH Surface Amine-Terminated Surface->Boc-PEG-COOH Surface EDC/NHS Coupling Activated COOH Surface Activated COOH Surface Boc-PEG-COOH Surface->Activated COOH Surface EDC/NHS Amine-Terminated PEG Surface Amine-Terminated PEG Surface Boc-PEG-COOH Surface->Amine-Terminated PEG Surface TFA/DCM Bioreceptor-Functionalized Surface Bioreceptor-Functionalized Surface Activated COOH Surface->Bioreceptor-Functionalized Surface Amine Coupling

Caption: Workflow for biosensor surface modification.

Biosensor_Signaling_Pathway cluster_surface Biosensor Surface cluster_solution Sample Solution Sensor Transducer Linker This compound Receptor Bioreceptor (e.g., Antibody) Linker->Receptor Signal Signal Receptor->Signal Generates Signal Analyte Target Analyte Analyte->Receptor Specific Binding NonSpecific Non-Specific Protein NonSpecific->Linker Repulsion

Caption: Principle of a PEGylated biosensor.

References

Application Notes and Protocols for Labeling Proteins with Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Boc-NH-PEG11-C2-acid. This bifunctional linker allows for the introduction of a protected primary amine at the end of a flexible polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid of the linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to react with primary amines on the protein surface (e.g., lysine (B10760008) residues). Subsequent deprotection of the Boc group under acidic conditions exposes a terminal amine, which can be used for further conjugation or modification.

This two-step process is valuable in bioconjugation, antibody-drug conjugate (ADC) development, and other applications where precise control over the introduced functional group is required. The PEG spacer enhances solubility and can reduce steric hindrance.

Reaction Principle

The labeling process occurs in two main stages:

  • EDC/NHS-Mediated Amide Coupling: The carboxylic acid of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a more stable amine-reactive NHS ester. This activated linker then readily reacts with primary amines on the protein to form a stable amide bond.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the terminal amine of the conjugated PEG linker is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA), to yield a free primary amine.

Quantitative Data Summary

The following tables provide a summary of the recommended quantitative parameters for the protein labeling and deprotection reactions. Optimization may be required for specific proteins and applications.

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein) 5:1 to 50:1A 20:1 molar excess is a good starting point for antibodies.[1] This should be optimized empirically.
Molar Ratio (EDC:Linker) 2:1 to 5:1A higher excess may be needed for dilute protein solutions.
Molar Ratio (NHS:Linker) 1.2:1 to 2:1NHS or its water-soluble analog, Sulfo-NHS, can be used.[2]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[1][3]
Activation Buffer pH 4.5 - 6.0MES buffer is a common choice.[4][5]
Coupling Buffer pH 7.2 - 8.5Phosphate-buffered saline (PBS) is a suitable choice.[1]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Coupling) 1 - 4 hoursAt room temperature, or overnight at 4°C.
Quenching Agent 20-50 mM Tris or GlycineTo consume unreacted NHS esters.[2]

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended ConditionNotes
Deprotection Reagent Trifluoroacetic acid (TFA)
TFA Concentration 25% - 50% (v/v) in Dichloromethane (DCM)A 1:1 mixture of TFA and DCM is commonly used.[6]
Reaction Time 30 minutes - 2 hoursCan be monitored by LC-MS.
Temperature Room Temperature or 0°CStarting at 0°C can help control the reaction.[7]
Scavengers Thiophenol (optional)Can prevent side reactions with sensitive residues.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Labeling of Proteins with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) for buffer exchange and purification[2]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[5]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO immediately before use.

    • Prepare a stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

    • Prepare a solution of the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.[2]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated linker solution to the protein solution. A 5 to 50-fold molar excess of the linker to the protein is a recommended starting range.[1] The final volume of the organic solvent from the linker stock should not exceed 10% of the total reaction volume to avoid protein denaturation.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or Glycine) to stop the reaction by consuming any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Boc-Protected Labeled Protein:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2] Ion-exchange chromatography can also be an effective purification method.[8][]

Protocol 2: Boc Deprotection of the Labeled Protein

Materials:

  • Boc-protected labeled protein (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Lyophilization (Optional): If the protein is stable to lyophilization, this can be done to remove the aqueous buffer before adding the TFA/DCM mixture.

  • Deprotection Reaction:

    • To the Boc-protected protein, add a solution of 25-50% TFA in DCM.[7] For example, a 1:1 (v/v) mixture of TFA and DCM. The volume should be sufficient to dissolve or suspend the protein.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.[7] The progress can be monitored by mass spectrometry to confirm the removal of the Boc group (mass loss of 100.12 Da).

  • Removal of TFA:

    • Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification and Buffer Exchange:

    • Immediately redissolve the deprotected protein in a suitable buffer.

    • To remove any remaining TFA salts and to exchange the protein into a desired buffer, perform buffer exchange using a desalting column or dialysis.

Visualizations

experimental_workflow protein Protein in Coupling Buffer boc_labeled_protein Boc-Labeled Protein protein->boc_labeled_protein Coupling (1-4h, RT or 4°C) linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker Activation (15-30 min, RT) edc_nhs EDC + NHS in Activation Buffer edc_nhs->activated_linker activated_linker->boc_labeled_protein quench Quenching (Tris/Glycine) boc_labeled_protein->quench purification1 Purification (SEC or IEX) quench->purification1 deprotection TFA/DCM Treatment purification1->deprotection Input for Deprotection deprotected_protein Deprotected Labeled Protein deprotection->deprotected_protein 30 min - 2h, RT purification2 Purification & Buffer Exchange deprotected_protein->purification2 final_product Final Labeled Protein with Free Amine purification2->final_product

Caption: Experimental workflow for protein labeling and deprotection.

reaction_pathway cluster_coupling Amide Coupling Reaction cluster_deprotection Boc Deprotection linker_acid Boc-NH-PEG11-C2-COOH o_acylisourea O-Acylisourea Intermediate (unstable) linker_acid->o_acylisourea + EDC nhs_ester NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS labeled_protein Protein-NH-CO-C2-PEG11-NH-Boc nhs_ester->labeled_protein + Protein-NH2 protein_amine Protein-NH2 protein_amine->labeled_protein deprotected_linker Protein-NH-CO-C2-PEG11-NH3+ labeled_protein->deprotected_linker + TFA final_product Protein-NH-CO-C2-PEG11-NH2 deprotected_linker->final_product Neutralization

Caption: Chemical pathway for protein labeling and deprotection.

References

Application Notes and Protocols: Utilizing Boc-NH-PEG11-C2-acid for Hydrogel Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and highly tunable biomaterials widely used in drug delivery, tissue engineering, and 3D cell culture.[1][[“]][3] Their hydrophilicity, inertness, and ability to be customized make them ideal scaffolds for a variety of biomedical applications.[4][5] The functionalization of these hydrogels with bioactive molecules, such as peptides, proteins, or small molecules, is crucial for directing cellular behavior and achieving controlled therapeutic release.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG11-C2-acid , a heterobifunctional PEG linker, in the surface functionalization of pre-formed hydrogels. This linker possesses a carboxylic acid group for covalent attachment to the hydrogel and a Boc-protected amine group, which can be deprotected to allow for the subsequent conjugation of a desired bioactive molecule. This two-step process offers a versatile method for creating customized, functionalized hydrogels.

Principle of Application

The core utility of this compound in this context is to act as a flexible spacer arm to tether molecules of interest to a hydrogel scaffold. The process involves two key chemical steps:

  • Immobilization of the Linker: The carboxylic acid terminus of the linker is covalently attached to a hydrogel that has available primary amine groups on its surface or within its porous network. This is typically achieved using carbodiimide (B86325) chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction.[4][6]

  • Deprotection and Payload Conjugation: The tert-butyloxycarbonyl (Boc) protecting group on the distal end of the immobilized linker is removed under mild acidic conditions, exposing a primary amine.[7] This newly available amine can then be used as a reactive handle to conjugate a variety of molecules, for example, through reaction with an NHS-ester functionalized payload.

This strategy allows for the precise control over the presentation of bioactive signals from the hydrogel scaffold.

Data Presentation

The following tables should be used to record and compare quantitative data from hydrogel characterization experiments.

Table 1: Hydrogel Swelling and Degradation Properties

Hydrogel FormulationSwelling Ratio (%)Mass Loss at 24h (%)Mass Loss at 72h (%)
Control Hydrogel
Functionalized Hydrogel

Table 2: Mechanical Properties of Hydrogels

Hydrogel FormulationYoung's Modulus (kPa)Compressive Strength (kPa)
Control Hydrogel
Functionalized Hydrogel

Table 3: Quantification of Tethered Molecule

Hydrogel FormulationLinker Density (nmol/cm³)Conjugated Payload (µg/mg of gel)
Functionalized Hydrogel

Experimental Protocols

Protocol 1: Formation of an Amine-Functionalized PEG Hydrogel

This protocol describes the formation of a base hydrogel containing primary amine groups, which will be used to anchor the this compound linker.

Materials:

  • 4-arm PEG-Acrylate (PEG-4Ac)

  • Acrylate-PEG-NH2

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile molds (e.g., PDMS)

Procedure:

  • Prepare a precursor solution by dissolving 4-arm PEG-Acrylate (e.g., 10% w/v) and Acrylate-PEG-NH2 (e.g., 1-5 mol% of total PEG) in PBS.

  • Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05% w/v).

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into sterile molds of the desired shape and size.

  • Expose the molds to UV light (e.g., 365 nm) for a sufficient time to ensure complete crosslinking (typically 1-5 minutes, depending on light intensity and photoinitiator).

  • Carefully remove the resulting hydrogels from the molds and place them in PBS.

  • Wash the hydrogels extensively with PBS for 24-48 hours to remove any unreacted components.

Protocol 2: Covalent Attachment of this compound to the Hydrogel

This protocol utilizes EDC/NHS chemistry to couple the carboxylic acid of the linker to the primary amines on the hydrogel surface.

Materials:

  • Amine-functionalized PEG hydrogels (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

Procedure:

  • Swell the amine-functionalized hydrogels in Activation Buffer for at least 30 minutes.

  • Prepare a solution of this compound, EDC, and NHS in Activation Buffer. A molar excess (e.g., 10-20 fold) of the linker, EDC, and NHS relative to the estimated amine concentration on the hydrogel is recommended as a starting point.

  • Immerse the swollen hydrogels in the linker/EDC/NHS solution.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Remove the hydrogels and wash them thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted linker and coupling reagents.

  • Immerse the hydrogels in Quenching Buffer for 30 minutes to cap any unreacted activated sites.

  • Wash the functionalized hydrogels extensively with PBS.

Protocol 3: Boc Deprotection and Conjugation of Bioactive Payload

This protocol describes the removal of the Boc protecting group and the subsequent attachment of an amine-reactive molecule.

Materials:

  • Boc-protected, linker-functionalized hydrogels (from Protocol 2)

  • Deprotection Solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane), or a milder acidic buffer.

  • Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5

  • Amine-reactive payload (e.g., NHS-ester of a peptide or fluorescent dye) dissolved in a suitable buffer (e.g., PBS or bicarbonate buffer).

  • PBS, pH 7.4

Procedure:

  • Immerse the hydrogels in the Deprotection Solution for 30-60 minutes at room temperature.

  • Remove the hydrogels and wash them immediately and extensively with PBS to remove the acid.

  • Neutralize the hydrogels by incubating them in Neutralization Buffer for 15-30 minutes.

  • Wash again with PBS.

  • Prepare a solution of the amine-reactive payload at the desired concentration.

  • Immerse the deprotected hydrogels in the payload solution and incubate for 2-12 hours at room temperature or 4°C, protected from light if the payload is light-sensitive.

  • Remove the hydrogels and wash them extensively with PBS to remove any non-covalently bound payload.

  • The functionalized hydrogels are now ready for characterization and use in cell culture or drug release studies.

Visualizations

G cluster_prep Phase 1: Hydrogel Preparation cluster_func Phase 2: Linker Immobilization cluster_payload Phase 3: Payload Conjugation cluster_char Phase 4: Characterization prep_sol Prepare Precursor Solution (PEG-4Ac, Acrylate-PEG-NH2, Photoinitiator) uv_crosslink UV Crosslinking prep_sol->uv_crosslink wash1 Wash Hydrogel uv_crosslink->wash1 activate_linker Activate this compound with EDC/NHS wash1->activate_linker Amine-functionalized hydrogel couple_linker Couple Linker to Amine-Functionalized Hydrogel activate_linker->couple_linker wash2 Wash Hydrogel couple_linker->wash2 deprotect Boc Deprotection (Acidic Conditions) wash2->deprotect Boc-protected linker-hydrogel conjugate_payload Conjugate Amine-Reactive Payload deprotect->conjugate_payload wash3 Final Wash conjugate_payload->wash3 char Characterize Hydrogel (Swelling, Mechanical, etc.) wash3->char Functionalized hydrogel

Caption: Experimental workflow for hydrogel functionalization.

G linker Boc-NH-PEG-COOH intermediate1 O-acylisourea intermediate (unstable) linker->intermediate1 + edc EDC edc->intermediate1 nhs NHS hydrogel_nh2 Hydrogel-NH2 intermediate2 NHS-ester (amine-reactive) intermediate1->intermediate2 + NHS - EDC-urea final_product Hydrogel-NH-CO-PEG-NH-Boc (Stable Amide Bond) intermediate2->final_product + Hydrogel-NH2 - NHS

Caption: EDC/NHS coupling chemistry for linker immobilization.

G cluster_hydrogel Hydrogel Microenvironment cluster_cell Cell hydrogel Hydrogel Scaffold linker PEG11 Linker hydrogel->linker payload Bioactive Payload (e.g., RGD peptide) linker->payload receptor Integrin Receptor payload->receptor Binding focal_adhesion Focal Adhesion Formation receptor->focal_adhesion downstream Downstream Signaling (e.g., FAK, Src) focal_adhesion->downstream response Cellular Response (Adhesion, Proliferation, Differentiation) downstream->response

Caption: Conceptual signaling pathway initiated by a functionalized hydrogel.

References

Boc-NH-PEG11-C2-acid: A Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Boc-NH-PEG11-C2-acid is a heterobifunctional linker molecule integral to the development of sophisticated drug delivery systems. Its unique structure, featuring a Boc-protected amine, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise construction of targeted therapeutic agents, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This linker facilitates the conjugation of bioactive molecules to targeting moieties or nanoparticles, enhancing their therapeutic efficacy through improved solubility, prolonged circulation times, and controlled release at the site of action. The PEG chain imparts favorable pharmacokinetic properties, while the terminal functional groups allow for versatile conjugation chemistries.

Application in PROTAC-Based Drug Delivery

PROTACs are novel therapeutic modalities that leverage the cell's own protein degradation machinery to eliminate disease-causing proteins. This compound serves as a crucial component in the synthesis of these heterobifunctional molecules, connecting a ligand that binds to the target protein with another that recruits an E3 ubiquitin ligase.

General Synthesis Pathway for a PROTAC using this compound

PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Boc_Linker This compound Intermediate_1 Boc-Linker-Target Ligand Boc_Linker->Intermediate_1 EDC, NHS Target_Ligand Target Protein Ligand (with amine group) Target_Ligand->Intermediate_1 Intermediate_2 H2N-Linker-Target Ligand Intermediate_1->Intermediate_2 TFA or HCl PROTAC Final PROTAC Molecule Intermediate_2->PROTAC EDC, NHS E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->PROTAC Nanoparticle_Workflow cluster_0 Step 1: PLGA-PEG Conjugation cluster_1 Step 2: Nanoparticle Formulation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Targeting Ligand Conjugation PLGA PLGA-COOH PLGA_PEG_Boc PLGA-PEG-NH-Boc PLGA->PLGA_PEG_Boc EDC, NHS Boc_Linker This compound Boc_Linker->PLGA_PEG_Boc Formulation Oil-in-Water Emulsion Solvent Evaporation PLGA_PEG_Boc->Formulation Drug Drug Drug->Formulation NP_Boc Drug-Loaded PLGA-PEG-NH-Boc Nanoparticles Formulation->NP_Boc NP_NH2 PLGA-PEG-NH2 Nanoparticles NP_Boc->NP_NH2 TFA Treatment Targeted_NP Targeted Drug-Loaded Nanoparticles NP_NH2->Targeted_NP EDC, NHS Ligand Targeting Ligand-COOH Ligand->Targeted_NP

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG11-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG11-C2-acid conjugation reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.

Troubleshooting Guide: Low Conjugation Yield

Low or inconsistent yield is one of the most common challenges in bioconjugation. The following section addresses potential causes and provides systematic solutions to improve the efficiency of your this compound conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in my EDC/NHS conjugation reaction?

Low yield can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[1]

  • Reagent Quality and Stoichiometry: Degradation of EDC and NHS due to moisture is a frequent issue.[1][2] Using inappropriate molar ratios of the PEG linker, activation reagents, and the target molecule can also lead to poor outcomes.[1]

  • Interfering Substances: The presence of primary amine-containing buffers (like Tris or glycine) or other nucleophiles in your reaction will compete with the target molecule, drastically lowering yield.[1][3]

  • NHS-Ester Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. This competing reaction reverts the activated acid back to its original carboxyl form, rendering it unable to conjugate.[4][5]

  • Inefficient Purification: Significant loss of the final conjugated product can occur during purification steps if the chosen method is not optimal for separating the conjugate from unreacted components.[1][6]

Q2: What are the optimal pH conditions for this two-step conjugation?

A two-step protocol with distinct pH values for each stage is highly recommended to maximize yield.[4][7]

  • Step 1: Activation (pH 4.5 - 6.0): The activation of the carboxylic acid on your this compound with EDC and NHS is most efficient in a slightly acidic environment.[4][7][8][9] This promotes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester.[10]

  • Step 2: Conjugation (pH 7.0 - 8.5): The reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH.[4][5] A pH range of 7.2-8.0 is common, as the target amine needs to be in its unprotonated (-NH2) state to act as an effective nucleophile.[4]

Q3: How can I prevent hydrolysis of my activated NHS-ester?

The stability of the NHS-ester is inversely related to pH; its half-life decreases dramatically as the pH increases.[4][5]

  • Work Quickly: Perform the conjugation step immediately after the activation of the PEG-acid.[11]

  • Optimize pH: While a higher pH speeds up the amine coupling, it also accelerates hydrolysis. A pH of 7.2-7.5 is often a good compromise.[7][8]

  • Temperature Control: Performing the reaction at 4°C can increase the stability of the NHS-ester compared to room temperature, though it may require a longer reaction time.[1][5]

Table 1: Stability of NHS-Ester at Different pH Values

pH Temperature Half-life of NHS-Ester
7.0 0°C 4-5 hours[5]
8.0 Room Temp ~1 hour[8]

| 8.6 | 4°C | 10 minutes[5][8] |

Q4: What buffers and reagents should I use or avoid?

Buffer selection is critical for success.

  • Activation Buffer (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is a common and effective choice.[4][7]

  • Coupling Buffer (pH 7.0-8.5): Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[3][4][5]

  • Buffers to Avoid: Absolutely avoid buffers containing primary amines, such as Tris and Glycine, as they will compete in the reaction.[1][12]

Q5: What molar ratios of PEG-acid : EDC : NHS are recommended?

The stoichiometry of your reagents is a key parameter to optimize.

  • EDC to PEG-acid: A 2- to 10-fold molar excess of EDC over the this compound is a good starting point for the activation step.[4]

  • NHS to EDC: Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[4] Including NHS improves the efficiency of the reaction and creates a more stable intermediate compared to using EDC alone.[10]

  • Activated PEG to Target Molecule: The optimal ratio depends on the number of available amines on your target and the desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the activated PEG linker over the target molecule.[11]

Table 2: Recommended Starting Molar Ratios

Reagent Molar Ratio (relative to preceding component) Purpose
This compound 1 (Baseline) The molecule to be activated.
EDC 2x - 10x (over PEG-acid)[4] Activates the carboxyl group.
NHS/Sulfo-NHS 1.25x - 2.5x (over EDC)[4] Stabilizes the activated intermediate.

| Amine-Molecule | 1 (for 10x-20x PEG excess) | The target for conjugation. |

Q6: How can I confirm my EDC and NHS reagents are active?

EDC and NHS are moisture-sensitive and can degrade over time.[2]

  • Proper Storage: Store reagents desiccated at the recommended temperature (-20°C or 4°C).[12][13]

  • Handling: Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][14][15]

  • Use Fresh Solutions: Prepare EDC and NHS solutions immediately before use, as EDC is particularly unstable in aqueous solutions.[4][16]

  • Activity Test: The activity of NHS-ester reagents can be qualitatively assessed by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a base, as the NHS byproduct absorbs in this range.[14][15]

Q7: What is the best method to purify my final PEGylated conjugate?

The choice of purification method depends on the properties of your conjugate and the unreacted starting materials. The goal is to separate the PEGylated product from unreacted PEG, protein/molecule, and reaction byproducts.[6][]

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers and EDC/NHS byproducts.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be effective in separating PEGylated species from the unreacted protein.[][18]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity and can be used to purify and analyze the final conjugate.[]

  • Dialysis/Diafiltration: Useful for removing small molecule impurities, but ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing small unreacted linkers to pass through.[2][11]

Visual Guides and Protocols

Reaction Pathway and Troubleshooting

The following diagrams illustrate the chemical pathway of the conjugation and a workflow for troubleshooting common issues.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) PEG This compound (-COOH) Intermediate1 Unstable O-acylisourea Intermediate PEG->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 Semi-stable NHS-Ester Intermediate1->Intermediate2 + NHS Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 NHS NHS Intermediate2->PEG competing reaction Conjugate Stable Amide Bond (Final Conjugate) Intermediate2->Conjugate + Amine Target Molecule (R-NH2) Amine->Conjugate Byproduct2 NHS Conjugate->Byproduct2 releases Hydrolysis Hydrolysis (H2O) Hydrolysis->PEG

Caption: EDC/NHS reaction pathway for this compound conjugation.

G start Start: Low Conjugation Yield q_ph Is the 2-step pH protocol correct? (Activation: 4.5-6.0, Conjugation: 7.0-8.5) start->q_ph s_ph Adjust pH using appropriate buffers (e.g., MES, PBS) q_ph->s_ph No q_reagents Are EDC/NHS reagents fresh and handled properly (no moisture)? q_ph->q_reagents Yes s_ph->q_reagents s_reagents Use fresh reagents. Equilibrate to RT before opening. q_reagents->s_reagents No q_buffer Are buffers free of primary amines (e.g., Tris, Glycine)? q_reagents->q_buffer Yes s_reagents->q_buffer s_buffer Buffer exchange into an amine-free buffer like PBS or HEPES. q_buffer->s_buffer No q_ratio Are molar ratios optimized? (PEG:EDC:NHS:Target) q_buffer->q_ratio Yes s_buffer->q_ratio s_ratio Perform titration to find optimal reagent ratios. q_ratio->s_ratio No q_purification Is the purification method causing loss of product? q_ratio->q_purification Yes s_ratio->q_purification s_purification Optimize purification (e.g., SEC, IEX) to separate conjugate. q_purification->s_purification No end_node Improved Yield q_purification->end_node Yes s_purification->end_node

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Detailed Protocol for Two-Step EDC/NHS Conjugation

This protocol provides a general guideline. Optimization of molar ratios, reaction times, and temperature may be necessary for your specific application.[1][4]

I. Materials Required

  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS : Store desiccated at 4°C.

  • Activation Buffer : 0.1M MES, pH 5.0-6.0.[7]

  • Coupling Buffer : PBS, pH 7.2-7.5.[7]

  • Quenching Solution : 1M Tris-HCl or 1M Glycine, pH 7.5.

  • Purification System : SEC, IEX, or other appropriate chromatography system.

II. Procedure

Step 1: Preparation of Reagents

  • Prepare your amine-containing target molecule in Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL).[4] Ensure the buffer is free of any primary amines.[1]

  • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and must be used promptly.[4]

Step 2: Activation of this compound (pH 5.0-6.0)

  • Dissolve the this compound in Activation Buffer.

  • Add the freshly prepared EDC solution to the PEG-acid solution. A 2- to 10-fold molar excess of EDC over the PEG-acid is a common starting point.[4]

  • Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[4]

  • Incubate the reaction for 15-30 minutes at room temperature.[1][4]

Step 3: Conjugation to Amine-Target (pH 7.2-7.5)

  • Immediately add the activated PEG-acid solution to your amine-containing target molecule solution.

  • The molar ratio of the activated PEG to the target molecule should be optimized. Start with a 10- to 20-fold molar excess of PEG.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

Step 4: Quenching the Reaction

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add Tris buffer).[8]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-esters are hydrolyzed.[1]

Step 5: Purification of the Conjugate

  • Purify the final conjugate from unreacted materials and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[]

References

Technical Support Center: PEGylated Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated peptide solubility. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated peptide still exhibiting poor solubility?

A1: While PEGylation is a powerful technique to enhance the solubility of peptides, several factors can still lead to poor solubility[1][2]. These include:

  • Incomplete PEGylation: If the PEGylation reaction is incomplete, a significant portion of the un-PEGylated, and likely less soluble, peptide will remain in the mixture.

  • Peptide Aggregation: The underlying peptide sequence may have a strong tendency to aggregate, which even the hydrophilic PEG shield cannot completely overcome[3][4]. Peptides with a high proportion of hydrophobic amino acids are particularly prone to aggregation[3].

  • Incorrect pH: The pH of the solution plays a critical role in peptide solubility. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero[3].

  • High Peptide Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases, even for PEGylated peptides[5].

  • Inappropriate Solvent: While aqueous solutions are common, some PEGylated peptides may require specific buffer compositions or the presence of co-solvents for optimal solubility.

Q2: How does PEGylation improve peptide solubility?

A2: PEGylation enhances peptide solubility through several mechanisms:

  • Hydrophilic Shielding: The polyethylene (B3416737) glycol (PEG) chains are highly hydrophilic and form a "hydrophilic shield" around the peptide. This shield increases the peptide's interaction with water molecules, thereby improving its solubility in aqueous solutions[3].

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the peptide, which can help to prevent aggregation and precipitation[3].

  • Reduced Crystallinity: PEGylation can disrupt the formation of ordered, crystalline structures that can lead to precipitation.

Q3: What are the key factors to consider during the PEGylation reaction to ensure good solubility of the final product?

A3: To achieve a soluble PEGylated peptide, consider the following factors during the PEGylation process:

  • Choice of PEG Reagent: The length, branching, and activation chemistry of the PEG reagent can all influence the properties of the final conjugate[1].

  • Molar Ratio of PEG to Peptide: Optimizing the molar ratio is crucial to achieve the desired degree of PEGylation without leading to excessive modification that could negatively impact activity or purification[6].

  • Reaction Conditions: Factors such as pH, temperature, and reaction time must be carefully controlled to ensure efficient and specific PEGylation[1]. For instance, directing PEGylation to lower-pK amino groups can be achieved by performing the reaction at a lower pH[6].

  • Peptide Sequence: The amino acid composition of the peptide is a fundamental determinant of its intrinsic solubility. Peptides with a higher content of charged amino acids tend to be more soluble[3].

Troubleshooting Guide

This guide provides solutions to common problems encountered with PEGylated peptide solubility.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon dissolution - pH is at or near the peptide's isoelectric point (pI).- High peptide concentration.- Inappropriate solvent.- Adjust the pH of the solution to be at least 2 units away from the pI.- Start with a lower concentration and gradually increase.- Test a range of solvents and co-solvents (e.g., DMSO, acetonitrile) in small amounts[7].
Cloudy or hazy solution - Incomplete solubilization.- Formation of soluble aggregates.- Use sonication or gentle heating to aid dissolution[7].- Centrifuge the solution to remove any undissolved material[7].- Analyze for aggregation using techniques like size-exclusion chromatography (SEC).
Low yield of soluble PEGylated peptide after purification - Inefficient PEGylation reaction.- Precipitation during purification steps.- Optimize the PEGylation reaction conditions (pH, temperature, molar ratio).- Ensure the purification buffers are optimized for the solubility of the PEGylated peptide.
Variability in solubility between batches - Inconsistent degree of PEGylation.- Differences in residual un-PEGylated peptide.- Characterize each batch for the degree of PEGylation using techniques like HPLC or mass spectrometry[8].- Implement stringent quality control on the PEGylation reaction and purification process.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized PEGylated Peptide
  • Initial Assessment: Before attempting to dissolve the entire sample, test the solubility of a small amount of the PEGylated peptide in a few different solvents.

  • Solvent Selection:

    • For peptides with a net positive charge, start with sterile, purified water. If solubility is low, try a 10% acetic acid solution.

    • For peptides with a net negative charge, begin with sterile, purified water. If needed, use a 10% ammonium (B1175870) bicarbonate solution to increase the pH.

    • For neutral or hydrophobic peptides, use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to first dissolve the peptide, and then slowly add the aqueous buffer of choice.

  • Dissolution:

    • Add the chosen solvent to the lyophilized peptide.

    • Gently vortex or sonicate the vial to aid dissolution. Sonication can help break up aggregates[7].

    • If necessary, gentle warming can be applied, but monitor carefully to avoid degradation[7].

  • Clarification:

    • Once dissolved, centrifuge the solution to pellet any remaining insoluble material[7].

    • Carefully transfer the supernatant to a new, sterile tube.

  • Concentration Determination: Determine the concentration of the solubilized PEGylated peptide using a suitable method such as UV-Vis spectroscopy at 280 nm (if the peptide contains aromatic residues) or a peptide-specific assay.

Protocol 2: Screening for Optimal Solubilization Conditions

This protocol outlines a systematic approach to identify the best solvent and pH conditions for your PEGylated peptide.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your PEGylated peptide in a solvent in which it is known to be soluble (e.g., DMSO for hydrophobic peptides).

  • Prepare a Panel of Buffers:

    • Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9). Common buffer systems include acetate, phosphate, and Tris.

  • Solubility Testing:

    • In a 96-well plate, add a small, fixed amount of the peptide stock solution to each well.

    • Add an equal volume of each buffer from the panel to the respective wells.

    • Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour).

  • Assessment of Solubility:

    • Visually inspect each well for precipitation or turbidity.

    • Quantify the amount of soluble peptide in the supernatant of each well using a suitable method like a Bradford assay or by measuring absorbance at 280 nm after centrifugation.

  • Data Analysis:

    • Plot the soluble peptide concentration against the pH to identify the optimal pH range for solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Optimization cluster_analysis Analysis & Use start Lyophilized PEGylated Peptide small_sample Take a small aliquot for testing start->small_sample solvent_screen Screen various solvents (Water, Acid, Base, Organic) small_sample->solvent_screen ph_screen Test different pH conditions solvent_screen->ph_screen dissolve Dissolve in optimal solvent/pH ph_screen->dissolve centrifuge Centrifuge to remove insolubles dissolve->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration supernatant->quantify end Soluble PEGylated Peptide for Experiment quantify->end

Caption: Workflow for solubilizing PEGylated peptides.

influencing_factors cluster_peptide Peptide Properties cluster_peg PEG Properties cluster_solution Solution Conditions center PEGylated Peptide Solubility aa_composition Amino Acid Composition (Hydrophobicity) aa_composition->center pi Isoelectric Point (pI) pi->center length Peptide Length length->center secondary_structure Secondary Structure secondary_structure->center peg_mw PEG Molecular Weight peg_mw->center peg_structure PEG Structure (Linear vs. Branched) peg_structure->center degree_peg Degree of PEGylation degree_peg->center ph pH ph->center co_solvents Co-solvents co_solvents->center concentration Concentration concentration->center temperature Temperature temperature->center

Caption: Factors influencing PEGylated peptide solubility.

References

Technical Support Center: Boc-NH-PEG11-C2-acid EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting EDC/NHS-mediated coupling of Boc-NH-PEG11-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the conjugation of this PEG linker to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has a very low yield. What are the most likely causes?

Low yield is a common issue and can stem from several factors. The most frequent causes are:

  • Hydrolysis of the Activated Intermediate : The initial product of the EDC reaction with your PEG-acid is an O-acylisourea intermediate. This species is highly unstable in aqueous solutions and can rapidly hydrolyze, reverting back to the original carboxylic acid before it has a chance to react with your amine.[1][2][3]

  • Formation of N-acylurea Byproduct : The unstable O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[1][4] This side reaction effectively consumes your activated PEG-acid.

  • Suboptimal pH : The reaction has a two-stage pH optimum. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5–6.0).[5][6][7] The subsequent reaction with the primary amine is most efficient at a neutral to slightly basic pH (7.2–8.5).[5][6] Using a single, non-optimal pH for the entire reaction will reduce efficiency.

  • Inactive Reagents : EDC and NHS are moisture-sensitive. Always use fresh, high-quality reagents and equilibrate them to room temperature before opening to prevent condensation.[2]

Q2: How can I prevent the hydrolysis and N-acylurea side reactions?

The most effective strategy is to include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in your reaction.[2][3] NHS reacts with the unstable O-acylisourea intermediate to form a semi-stable NHS-ester. This NHS-ester is significantly more resistant to hydrolysis and less prone to rearrangement, yet it remains highly reactive towards primary amines, leading to a much higher coupling efficiency.[7][8]

Q3: What is the ideal pH for my reaction, and which buffers should I use?

A two-step pH procedure is strongly recommended for optimal results.[5][6]

  • Activation Step : Perform the initial activation of this compound with EDC/NHS in a buffer with a pH of 4.5–6.0 . A non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[5][9]

  • Coupling Step : For the reaction with your amine-containing molecule, raise the pH to 7.2–8.5 .[5][6] This deprotonates the primary amine, making it a more potent nucleophile. Buffers such as PBS (phosphate-buffered saline) or HEPES are suitable choices.[5] Avoid buffers with primary amines like Tris or Glycine, as they will compete in the reaction.[10]

Q4: How can I purify my final PEG-conjugate and remove unreacted materials and byproducts?

The choice of purification method depends on the size and characteristics of your final conjugate. Common techniques include:

  • Dialysis or Ultrafiltration : Effective for removing small molecules like unreacted PEG-linker, EDC, NHS, and urea (B33335) byproducts from a much larger conjugate (e.g., a protein).[11] Use a dialysis membrane with a molecular weight cut-off (MWCO) that retains your conjugate while allowing small impurities to pass through.[7]

  • Size-Exclusion Chromatography (SEC) : An excellent method for separating the larger PEG-conjugate from smaller unreacted reagents and byproducts.[]

  • Reverse Phase Chromatography (RP-HPLC) : Can be used to purify the conjugate, especially for separating positional isomers or when the conjugate is a smaller molecule like a peptide.[]

Troubleshooting Guide

This table summarizes common problems, their likely causes, and recommended solutions to optimize your coupling reaction.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Conjugate 1. Hydrolysis of O-acylisourea intermediate. [1][2][3] 2. Formation of N-acylurea byproduct. [1][4] 3. Suboptimal pH. [5][6] 4. Degraded/Inactive Reagents. [2]1. Add NHS or Sulfo-NHS to form a more stable NHS-ester intermediate.[3] 2. Use NHS/Sulfo-NHS to prevent the rearrangement reaction. 3. Implement a two-step pH protocol : Activate at pH 4.5-6.0 (MES buffer), then couple to the amine at pH 7.2-8.5 (PBS buffer).[5][9] 4. Use fresh, anhydrous EDC and NHS. Equilibrate vials to room temperature before opening.
LC-MS shows a mass corresponding to [PEG-linker + 155.24 Da] Formation of N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges instead of reacting with an amine or NHS.Add NHS or Sulfo-NHS to the activation step. The NHS rapidly traps the O-acylisourea intermediate to form the desired NHS-ester, outcompeting the side reaction.[2]
Starting PEG-acid is recovered after the reaction Hydrolysis of the activated intermediate. This is common in aqueous buffers if the activated species does not react quickly with an amine.1. Add NHS or Sulfo-NHS to create a more hydrolytically stable intermediate.[8] 2. Ensure the amine nucleophile is added promptly after the activation step. 3. Consider using anhydrous solvents for the activation step if your reactants are soluble.
Precipitation occurs during the reaction 1. High degree of modification leading to insolubility of the conjugate.[7] 2. Incorrect buffer or pH causing the protein/molecule to become unstable.[13]1. Reduce the molar excess of the activated PEG-linker used in the reaction. 2. Ensure your target molecule is in a buffer that maintains its stability and solubility throughout the pH changes of the reaction.

Reaction Mechanisms & Workflows

Visualizing the reaction pathways is crucial for understanding and troubleshooting. The following diagrams illustrate the desired reaction and the major side reactions.

EDC_NHS_Coupling_Pathway cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.5) PEG_COOH Boc-PEG-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Boc-PEG-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + Urea1 Isourea Byproduct NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Final Conjugate (Boc-PEG-NH-R) NHS_Ester->Conjugate + Amine Target Molecule (R-NH2) Amine->Conjugate NHS_byproduct NHS

Caption: Desired two-step reaction pathway using EDC and NHS for stable amide bond formation.

Side_Reactions Intermediate O-Acylisourea Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis H₂O Rearrangement Intramolecular Acyl Transfer Intermediate->Rearrangement PEG_COOH Starting PEG-Acid (Reverted) Hydrolysis->PEG_COOH N_Acylurea N-Acylurea Byproduct (Inactive) Rearrangement->N_Acylurea

Caption: Major side reactions originating from the unstable O-acylisourea intermediate.

Key Experimental Protocols

Below are detailed starting protocols for performing the EDC/NHS coupling reaction. Optimization of molar ratios and reaction times may be necessary for your specific application.

Protocol 1: Two-Step Aqueous Coupling (Recommended)

This method maximizes efficiency by optimizing the pH for each step and is ideal for coupling to proteins or other biomolecules in aqueous buffers.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer : 0.1 M MES, pH 6.0[9]

  • Coupling Buffer : 1X PBS, pH 7.2-7.5[9]

  • Quenching Buffer (Optional): 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS vials to room temperature before opening. Prepare stock solutions of all reagents immediately before use. EDC solutions, in particular, are not stable and must be used promptly.[6]

  • Activation of PEG-Acid (pH 6.0) :

    • Dissolve this compound in Activation Buffer.

    • Add Sulfo-NHS to the PEG-acid solution. A common starting point is a 2.5-fold molar excess of Sulfo-NHS over the PEG-acid.[6]

    • Add EDC to the solution. Use a 2-fold molar excess of EDC over the PEG-acid.[6]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[5]

  • Coupling to Amine (pH 7.2-7.5) :

    • Immediately add the activated PEG-acid solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.

    • Alternatively, if working with a molecule on a solid support or one that needs to be kept separate, you can perform a buffer exchange on the activated PEG-acid into the Coupling Buffer before adding it to your amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching (Optional) :

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[10] This will hydrolyze any remaining active NHS-esters. Incubate for 15-30 minutes.

  • Purification : Purify the final conjugate using dialysis, SEC, or another appropriate chromatography method to remove quenching reagents, urea byproducts, and unreacted starting materials.

Protocol 2: One-Pot Organic Solvent Coupling

This method is suitable when your amine-containing molecule is a small molecule soluble in organic solvents.

Materials:

  • This compound

  • EDC

  • NHS

  • Amine-containing small molecule

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or TEA)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[7]

  • Stir the mixture at room temperature for 1-4 hours to ensure complete activation.[7]

  • In a separate flask, dissolve your amine-containing molecule (1 to 1.1 equivalents) in the same anhydrous solvent.

  • Add the activated PEG-NHS ester solution to the amine solution.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to scavenge the released acid and drive the reaction.

  • Stir the reaction for 2-16 hours at room temperature, monitoring progress by TLC or LC-MS.[7]

  • Work-up & Purification : Upon completion, the reaction mixture can be worked up using standard aqueous washes to remove the water-soluble byproducts.[14] The final product is then purified using flash chromatography.

References

Technical Support Center: Purification of Boc-NH-PEG11-C2-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-NH-PEG11-C2-acid conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates?

The main challenge lies in the inherent heterogeneity of the crude product. The reaction mixture often contains the desired product alongside unreacted starting materials (e.g., the PEG linker and the acid moiety), partially reacted intermediates, and potential side products. The Boc protecting group also adds a layer of complexity due to its sensitivity to acidic conditions, which are common in reverse-phase HPLC.

Q2: Which HPLC method is most suitable for purifying this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying such conjugates. This technique separates molecules based on their hydrophobicity. A C18 or C8 column is typically used with a mobile phase consisting of a water/acetonitrile gradient and an ion-pairing agent like trifluoroacetic acid (TFA).

Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

TFA serves two primary purposes in RP-HPLC. Firstly, it acts as an ion-pairing agent, neutralizing the charge on the terminal carboxyl group of the acid conjugate, which leads to better peak shape and retention.[1] Secondly, it acidifies the mobile phase, which can improve the interaction of the analyte with the stationary phase and enhance separation.[2] However, care must be taken as TFA can also lead to the deprotection of the Boc group.[3]

Q4: Can the Boc protecting group be cleaved during HPLC purification?

Yes, the Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions and can be partially or fully cleaved in the presence of TFA in the mobile phase.[3] This risk is elevated during the solvent evaporation step, especially if heat is applied, as the concentration of TFA increases.[3] To minimize deprotection, it is advisable to use a low concentration of TFA (e.g., 0.05% - 0.1%) and to remove the solvent from collected fractions by lyophilization (freeze-drying) rather than rotary evaporation.[3]

Q5: How do I choose between a C8 and a C18 column for my purification?

The choice between a C8 and a C18 column depends on the hydrophobicity of your conjugate. C18 columns have longer alkyl chains and are more hydrophobic, leading to stronger retention of non-polar compounds.[4] C8 columns are less hydrophobic and result in shorter retention times.[4] For a molecule like this compound, a C18 column is often a good starting point to ensure sufficient retention and separation from less hydrophobic impurities. However, a C8 column could provide a faster separation if the retention on a C18 column is excessively long.[5][6]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of the crude this compound conjugate and to optimize separation conditions before scaling up to preparative HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample: Crude this compound dissolved in 50:50 water/acetonitrile at ~1 mg/mL

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain 95% Mobile Phase B for 5 minutes to wash the column.

  • Return to initial conditions (5% Mobile Phase B) and re-equilibrate for 5-10 minutes.

  • Monitor the elution profile at 214 nm and 280 nm (if aromatic groups are present).

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for the purification of the this compound conjugate based on the optimized conditions from the analytical run.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample: Crude this compound dissolved in a minimal volume of a suitable solvent (e.g., DMSO or DMF) and diluted with Mobile Phase A.

Procedure:

  • Equilibrate the column with the starting percentage of Mobile Phase B determined from the analytical run.

  • Load the prepared sample onto the column.

  • Run a shallow gradient centered around the elution percentage of the target compound, as determined from the analytical run. For example, if the product elutes at 50% B in the analytical run, a preparative gradient might run from 40% to 60% B over 40-60 minutes.

  • Collect fractions based on the UV chromatogram.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and immediately freeze-dry (lyophilize) to remove the solvent and TFA.

Data Presentation

Table 1: Comparison of HPLC Columns for the Purification of this compound

Column TypeRetention Time of Product (min)Purity of Collected Fraction (%)Throughput
C1822.5>98Standard
C818.2>97Higher

This data is representative and will vary based on the specific HPLC system and conditions.

Table 2: Effect of Gradient Slope on Product Purity and Resolution

Gradient (5% to 95% B)Resolution (Product vs. Impurity)Purity of Collected Fraction (%)
Over 20 minutes1.895.5
Over 30 minutes2.598.2
Over 45 minutes2.9>99

Resolution is a measure of the separation between two peaks. A value >1.5 is generally considered good.

Table 3: Impact of TFA Concentration on Boc Group Stability

TFA Concentration (%)Product Recovery (%)% Boc Deprotection (Post-Lyophilization)
0.0592<1
0.195~2-3
0.294~5-8

Deprotection was quantified by LC-MS analysis of the final product.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing SamplePrep Dissolve Crude Product in Injection Solvent Injection Sample Injection SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Equilibration Column Equilibration MobilePhaseA->Equilibration MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) MobilePhaseB->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct Troubleshooting_Logic Start HPLC Problem (e.g., Poor Separation) Cause1 Inappropriate Gradient? Start->Cause1 Cause2 Incorrect Column? Start->Cause2 Cause3 Boc Deprotection? Start->Cause3 Cause4 Low Recovery? Start->Cause4 Solution1 Optimize Gradient: - Decrease slope - Use a shallower gradient Cause1->Solution1 Solution2 Try a different column: - C18 for more retention - C8 for less retention Cause2->Solution2 Solution3 Minimize Acid Exposure: - Lower TFA concentration - Lyophilize fractions Cause3->Solution3 Solution4 Check for Adsorption: - Ensure proper mobile phase - Check sample solubility Cause4->Solution4

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a frequent issue that can stem from several factors. The most common causes include:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if you are using 20% TFA in DCM, try increasing it to 50% TFA in DCM.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period. Use an appropriate analytical technique like TLC, LC-MS, or NMR to track the disappearance of the starting material.[1]

  • Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) might be necessary.[1]

  • Optimize Solvent: Ensure your PEGylated compound has good solubility in the chosen solvent.

Q2: I'm observing unexpected side products after the deprotection step. What could be the cause?

The formation of side products is often linked to the reactivity of the carbocation intermediate generated during Boc cleavage or the presence of other acid-labile functional groups.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group produces a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.

  • Presence of Other Acid-Labile Groups: If your molecule contains other functional groups sensitive to acid, they may be cleaved under the deprotection conditions.[1] For instance, ester bonds can sometimes be partially cleaved by TFA.[3]

Troubleshooting Steps:

  • Use Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or a scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[1] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Employ Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:

    • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1]

    • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][4]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.[1][5]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to ensure complete deprotection without unnecessary exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to visualize the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Quantitative Data Summary

The following tables provide an overview of common reaction conditions for Boc deprotection to help guide your optimization efforts.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeProduct Purity (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours>95
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5 minutes~78
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60 minutes>95
Hydrochloric Acid (HCl)4M1,4-Dioxane5 minutes~80
Hydrochloric Acid (HCl)4M1,4-Dioxane60 minutes>95

Data compiled from multiple sources.[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3 times) to help remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

Protocol 2: Monitoring Boc Deprotection by HPLC
  • Calibration: Prepare a calibration curve using known concentrations of both the Boc-protected starting material and the expected deprotected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Visualizations

Troubleshooting Logic for Incomplete Boc Deprotection

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_conditions->increase_acid Conditions too mild? check_solubility Verify PEG-Linker Solubility check_conditions->check_solubility Conditions seem appropriate? extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) extend_time->stronger_acid Still incomplete? success Deprotection Successful stronger_acid->success change_solvent Change Solvent System check_solubility->change_solvent Poor solubility? side_products Side Products Observed? check_solubility->side_products Good solubility change_solvent->success add_scavengers Add Scavengers (e.g., TIS, Water) side_products->add_scavengers Yes milder_conditions Consider Milder Conditions (e.g., Lewis Acids) side_products->milder_conditions Substrate is acid sensitive add_scavengers->success milder_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Workflow for Boc Deprotection and Analysis

G Boc Deprotection Experimental Workflow start Start: Boc-Protected PEG Linker dissolve 1. Dissolve in Anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add TFA (+/- Scavenger) cool->add_reagents react 4. Stir at 0°C to RT add_reagents->react monitor 5. Monitor by TLC/LC-MS react->monitor incomplete Incomplete Reaction monitor->incomplete No complete Reaction Complete monitor->complete Yes incomplete->react Continue Reaction workup 6. Work-up: - Concentrate - Co-evaporate with Toluene - Neutralize (optional) complete->workup product Final Product: Deprotected PEG Linker workup->product

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.

Troubleshooting Guide: Step-by-Step Solutions to Protein Aggregation

Protein aggregation during PEGylation can manifest as visible precipitation, turbidity, or the formation of soluble high-molecular-weight species. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: I am observing significant precipitation or turbidity in my PEGylation reaction.

This is often a sign of widespread protein aggregation. Follow these steps to identify and address the root cause:

Step 1: Evaluate and Optimize Reaction Conditions

The initial and most critical step is to systematically assess and optimize the core parameters of your PEGylation reaction. Suboptimal conditions can significantly impact protein stability.[1]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]

  • PEG:Protein Molar Ratio: An excessive amount of PEG reagent can lead to over-labeling, altering the protein's surface properties and promoting aggregation.[3]

  • pH and Buffer Composition: The pH of the reaction buffer is crucial for protein stability.[1][2] Most proteins are least soluble at their isoelectric point (pI).[2] Reactions involving NHS esters are typically more efficient at a slightly alkaline pH (7.2-8.5).[3]

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, potentially favoring intramolecular modification over intermolecular cross-linking.[1]

Step 2: Modify the Reagent Addition Strategy

The way the PEG reagent is introduced into the reaction mixture can influence aggregation.

  • Stepwise Addition: Instead of adding the entire volume of the activated PEG reagent at once, introduce it in smaller aliquots over a period of time.[1] This can help maintain a lower instantaneous concentration of the reagent and reduce the risk of localized high concentrations that can lead to precipitation.[3]

Step 3: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers.[1]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress non-specific protein-protein interactions and reduce aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1][4]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore different PEGylation chemistries or approaches.

  • Site-Specific PEGylation: If random PEGylation of surface lysines is causing aggregation, consider engineering a specific conjugation site, such as a single cysteine or an unnatural amino acid.[5][6] This allows for more controlled and homogenous PEGylation.

Below is a troubleshooting workflow to guide you through the process of optimizing your PEGylation reaction to minimize aggregation.

TroubleshootingWorkflow start Problem: Protein Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) start->optimize_conditions check_aggregation1 Is Aggregation Reduced? optimize_conditions->check_aggregation1 modify_addition Step 2: Modify PEG Addition (Stepwise Addition) check_aggregation1->modify_addition No solution Solution: Aggregation Minimized check_aggregation1->solution Yes check_aggregation2 Is Aggregation Reduced? modify_addition->check_aggregation2 add_excipients Step 3: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_aggregation2->add_excipients No check_aggregation2->solution Yes check_aggregation3 Is Aggregation Reduced? add_excipients->check_aggregation3 alternative_strategy Step 4: Consider Alternative Strategies (Site-Specific PEGylation) check_aggregation3->alternative_strategy No check_aggregation3->solution Yes alternative_strategy->solution ExperimentalWorkflow prep_stocks 1. Prepare Stock Solutions (Protein and Activated PEG) setup_matrix 2. Set Up Screening Matrix (Vary one parameter at a time) prep_stocks->setup_matrix param_protein_conc a. Protein Concentration (e.g., 0.5, 1, 2, 5 mg/mL) setup_matrix->param_protein_conc param_molar_ratio b. PEG:Protein Molar Ratio (e.g., 1:1, 5:1, 10:1, 20:1) setup_matrix->param_molar_ratio param_ph c. pH (e.g., 6.0, 7.0, 7.4, 8.0) setup_matrix->param_ph param_temp d. Temperature (e.g., 4°C, Room Temp) setup_matrix->param_temp initiate_reaction 3. Initiate PEGylation Reactions param_protein_conc->initiate_reaction param_molar_ratio->initiate_reaction param_ph->initiate_reaction param_temp->initiate_reaction incubate 4. Incubate Reactions (e.g., 2-4 hours or overnight) initiate_reaction->incubate analyze_aggregation 5. Analyze Aggregation (Turbidity, DLS, SEC, SDS-PAGE) incubate->analyze_aggregation determine_optimal 6. Determine Optimal Conditions analyze_aggregation->determine_optimal

References

Technical Support Center: Optimizing Molar Ratio for Boc-NH-PEG11-C2-acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling process using Boc-NH-PEG11-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine group and a terminal carboxylic acid. The PEG component is a chain of 11 ethylene (B1197577) glycol units, which increases the solubility and stability of the conjugated molecule.[1] It is commonly used in bioconjugation, drug delivery, and nanotechnology to link molecules together.[2] The carboxylic acid end can be activated to react with primary amines on proteins, peptides, or other molecules.[3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[1][4]

Q2: Why is the molar ratio of PEG linker to my molecule important?

The molar ratio of the PEG linker to the target molecule is a critical factor that influences the efficiency and outcome of the PEGylation reaction.[5][6] An optimized molar ratio helps to:

  • Maximize the yield of the desired mono-PEGylated product. [7]

  • Minimize the formation of multi-PEGylated products and unreacted starting materials. [8]

  • Ensure consistent product quality between batches. [5]

An insufficient amount of PEG linker can lead to low conjugation efficiency, while an excessive amount can result in multiple PEG chains attaching to a single molecule, which may reduce its biological activity.[6]

Q3: What is a typical starting molar ratio for this compound labeling?

A common starting point for optimizing PEGylation reactions is a PEG-to-protein (or target molecule) molar ratio ranging from 1:1 to 5:1.[6] Some studies have explored ratios as high as 8:1 or more.[9] For initial experiments with this compound, a 3:1 or 5:1 molar ratio of PEG linker to your target molecule is a reasonable starting point.[7]

Q4: How do I activate the carboxylic acid group of this compound?

The carboxylic acid group is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[3][10] This NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.[]

Q5: What are the key parameters to consider besides molar ratio for successful labeling?

Several factors beyond the molar ratio can significantly impact the success of your PEGylation reaction:

  • pH: The reaction of NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[3][] However, the activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[3] Therefore, a two-step process with pH adjustment is often optimal.

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the target molecule and the desired level of conjugation.[12] Monitoring the reaction progress is recommended.

  • Temperature: Most PEGylation reactions are carried out at room temperature.[7][9] However, for sensitive molecules, the reaction may be performed at 4°C to minimize degradation.

  • Concentration: The concentration of both the PEG linker and the target molecule can influence the reaction kinetics.[6]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG linker.[3][13] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable choices.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Yield Insufficient molar ratio of PEG linker.Increase the molar ratio of this compound to the target molecule (e.g., from 3:1 to 5:1 or 10:1).
Inefficient activation of the carboxylic acid.- Ensure the EDC and NHS are fresh and not hydrolyzed.- Optimize the pH for the activation step (pH 4.5-6.0).[3]- Increase the concentration of EDC and NHS (e.g., 1.5-2 fold molar excess over the PEG linker).
Hydrolysis of the activated NHS ester.- Use the activated PEG linker immediately after preparation.[13]- Perform the conjugation step at a slightly basic pH (7.2-8.0) where the amine is more nucleophilic but hydrolysis is not excessively rapid.
Presence of competing primary amines in the buffer.Use an amine-free buffer such as PBS or borate buffer.[3][13]
High Degree of Multi-PEGylation Molar ratio of PEG linker is too high.Decrease the molar ratio of the PEG linker to the target molecule.
Prolonged reaction time.Reduce the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.
Precipitation of Reactants or Product Poor solubility of the PEG linker or the target molecule at the reaction concentration.- Perform the reaction in a larger volume to decrease concentrations.- Add a small amount of a water-miscible organic solvent like DMSO or DMF (ensure it doesn't denature your molecule).[3]
Inconsistent Results Between Batches Variation in the quality or activity of the PEG linker or coupling reagents.- Use high-purity reagents from a reliable supplier.- Store reagents under the recommended conditions (e.g., -20°C, desiccated).[3][13]
Inaccurate measurement of reactants.- Prepare stock solutions of the PEG linker and other reagents to ensure accurate dispensing.[3]- Accurately determine the concentration of your target molecule.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Labeling

This protocol is recommended for optimal control over the reaction conditions.

Materials:

  • This compound

  • Target molecule with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., SEC or IEX chromatography)[]

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or water (e.g., 100 mM).

    • Prepare your target molecule in the appropriate buffer. If necessary, exchange the buffer to the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS over the PEG linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Add the activated PEG-NHS ester solution to your target molecule solution. A common starting molar ratio is 3:1 to 5:1 (PEG:target molecule).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product from excess PEG linker and reaction byproducts using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[5][]

  • Characterization:

    • Analyze the purified product using SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.[5][15]

Quantitative Data Summary

The optimal molar ratio is empirical and should be determined for each specific target molecule. Below is a table summarizing starting points and ranges found in literature for similar PEGylation reactions.

ParameterRecommended Starting PointTypical RangeReference
PEG : Protein Molar Ratio 3:1 or 5:11:1 to 10:1[6][7]
EDC : PEG Molar Ratio 1.5:11.2:1 to 2:1[3]
NHS : PEG Molar Ratio 1.5:11.2:1 to 2:1[3]
Reaction pH (Activation) 6.04.5 - 7.2[3]
Reaction pH (Coupling) 7.57.0 - 8.0[3][]
Reaction Time 2 hours1 - 24 hours[7][12]
Temperature Room Temperature4°C - 25°C[7][9]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_purification 4. Quench & Purify cluster_analysis 5. Analysis prep_peg Prepare this compound stock solution (DMSO/DMF) activation Mix PEG, EDC, NHS in Activation Buffer (pH 6.0) Incubate 15-30 min at RT prep_peg->activation prep_reagents Prepare fresh EDC/NHS stock solutions prep_reagents->activation prep_target Prepare target molecule in appropriate buffer coupling Add activated PEG-NHS to target molecule (pH 7.2-7.5) Incubate 2h - overnight prep_target->coupling activation->coupling quench Quench with Tris or Glycine coupling->quench purify Purify conjugate (SEC / IEX Chromatography) quench->purify analysis Characterize product (SDS-PAGE, HPLC, MS) purify->analysis

Caption: Experimental workflow for this compound labeling.

reaction_pathway PEG_Acid Boc-NH-PEG-COOH EDC_NHS + EDC / NHS (pH 4.5-7.2) PEG_Acid->EDC_NHS PEG_NHS Boc-NH-PEG-CO-NHS (Activated PEG Ester) EDC_NHS->PEG_NHS Target + Target-NH2 (pH 7.0-8.0) PEG_NHS->Target Conjugate Boc-NH-PEG-CO-NH-Target (Stable Amide Bond) Target->Conjugate

Caption: Reaction pathway for EDC/NHS mediated PEGylation.

References

Technical Support Center: Post-Reaction Purification of Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Boc-NH-PEG11-C2-acid from a reaction mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process.

FAQs

Q1: What are the key properties of this compound to consider for purification?

A1: this compound is a relatively small, polar molecule with a terminal carboxylic acid and a Boc-protected amine. Its key features for purification are:

  • PEG Chain: The polyethylene (B3416737) glycol (PEG) chain imparts good solubility in water and many organic solvents like methanol, chloroform, and tetrahydrofuran (B95107) (THF).[1] However, it is generally insoluble in non-polar solvents such as diethyl ether and hexanes.

  • Carboxylic Acid: The terminal carboxylic acid group provides a handle for purification methods based on charge, such as anion-exchange chromatography.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions, which can be a consideration when choosing purification methods.[2] It also adds some hydrophobicity to the molecule.

  • Molecular Weight: The molecular weight of this compound is approximately 650 g/mol . This is an important factor for size-based separation techniques.

Q2: My reaction product is much larger than the unreacted PEG linker. What is the best purification method?

A2: If your product has a significantly higher molecular weight (e.g., a protein or a large molecule conjugate), Size-Exclusion Chromatography (SEC) or Ultrafiltration/Diafiltration are highly effective methods.[][4] These techniques separate molecules based on their hydrodynamic radius.

Q3: My reaction product is of a similar size to the unreacted PEG linker, but has a different charge. How should I purify it?

A3: Ion-Exchange Chromatography (IEX) is the recommended method in this scenario.[] Since this compound possesses a terminal carboxylic acid, it will be negatively charged at neutral or basic pH. If your product is neutral, positively charged, or has a different net negative charge, anion-exchange chromatography can provide excellent separation.

Q4: My product is of a similar size and charge to the unreacted PEG linker, but has different hydrophobicity. What are my options?

A4: Reverse-Phase Chromatography (RPC) is a suitable technique when separation is based on differences in polarity/hydrophobicity.[2][][5] The Boc group and the C2-acid moiety of the unreacted linker will interact with the non-polar stationary phase. If your product is significantly more or less hydrophobic, good separation can be achieved.

Q5: I need a quick and scalable method for bulk removal of the unreacted PEG linker. What do you recommend?

A5: Precipitation can be a rapid and cost-effective method for bulk purification.[6] This involves adding a non-solvent (an "anti-solvent") to your reaction mixture to selectively precipitate either your product or the unreacted PEG linker. For precipitating the unreacted PEG linker, a non-polar solvent like diethyl ether or hexane (B92381) is typically used.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation in Size-Exclusion Chromatography (SEC) - Inappropriate column pore size.- Non-ideal interactions with the column matrix.- Co-elution due to similar hydrodynamic volumes.- Select a column with a fractionation range appropriate for the molecular weights of your product and the unreacted linker.- Modify the mobile phase; for instance, adding a small amount of salt can reduce ionic interactions.[1]- Consider an alternative technique like IEX or RPC if size-based separation is insufficient.
Product loss during Ion-Exchange Chromatography (IEX) - Incorrect pH of the buffers leading to poor binding or premature elution.- Too high of a salt concentration in the loading buffer.- Irreversible binding to the column.- Ensure the pH of your loading buffer is at least 1-2 pH units above the pKa of the carboxylic acid on the linker and within the stability range of your product.- Use a low salt concentration in the loading buffer to ensure binding.- Elute with a gradual salt gradient or a step gradient with varying salt concentrations to find the optimal elution condition.
Broad peaks and poor resolution in Reverse-Phase Chromatography (RPC) - Inappropriate mobile phase composition or gradient.- Secondary interactions with the stationary phase.- Polydispersity of the PEG chain can lead to peak broadening.[7]- Optimize the gradient of your organic solvent (e.g., acetonitrile (B52724) or methanol).[2][5]- Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[5]- Consider a different stationary phase (e.g., C4 instead of C18) which may provide better selectivity for PEGylated compounds.[2]
Incomplete precipitation or co-precipitation of the product - The chosen anti-solvent is not optimal.- The concentration of the reaction mixture is too high or too low.- Insufficient volume of anti-solvent added.- Screen different anti-solvents (e.g., diethyl ether, hexane, isopropanol).- Adjust the concentration of your reaction mixture before adding the anti-solvent.- Gradually add the anti-solvent while stirring and monitor for precipitation. Optimize the volume of anti-solvent used.

Comparison of Purification Methods

The following table summarizes the key aspects of the recommended purification techniques to help you select the most appropriate method for your specific needs.

MethodPrincipleTypical PurityTypical RecoveryScalabilityKey Advantage
Precipitation Differential SolubilityModerate to High60-90%HighFast, cost-effective, and highly scalable for bulk removal.
Size-Exclusion Chromatography (SEC) Separation by Molecular SizeHigh>90%ModerateExcellent for separating molecules with significant size differences.[]
Ion-Exchange Chromatography (IEX) Separation by ChargeVery High80-95%HighHigh resolution for molecules with different net charges.[]
Reverse-Phase Chromatography (RPC) Separation by HydrophobicityVery High70-90%Low to ModerateEffective for separating molecules with different polarities, including positional isomers.[2][]

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Method 1: Precipitation

Objective: To remove unreacted this compound by selective precipitation.

Materials:

  • Reaction mixture containing the product and unreacted PEG linker.

  • Anti-solvent (e.g., cold diethyl ether or hexane).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

Procedure:

  • Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • If the product is soluble in the anti-solvent and the PEG linker is not, resuspend the crude material in a minimal amount of a suitable solvent in which your product is highly soluble. Otherwise, proceed with the concentrated crude mixture.

  • In a centrifuge tube, add the concentrated reaction mixture.

  • Slowly add the cold anti-solvent (e.g., 10 volumes of diethyl ether) to the mixture while vortexing or stirring.

  • Observe the formation of a precipitate. If no precipitate forms, consider further concentrating the mixture or trying a different anti-solvent.

  • Incubate the mixture at 4°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture at a sufficient speed and duration to pellet the precipitate (e.g., 10,000 x g for 10 minutes).

  • Carefully decant the supernatant containing your soluble product.

  • Wash the pellet with a small volume of cold anti-solvent and centrifuge again. Combine the supernatants.

  • Evaporate the combined supernatants under reduced pressure to obtain the purified product.

  • Analyze the product for purity by a suitable method (e.g., HPLC, LC-MS).

Method 2: Size-Exclusion Chromatography (SEC)

Objective: To separate the reaction product from the unreacted PEG linker based on molecular size.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC system with a suitable detector (e.g., refractive index or UV).

  • Mobile phase (e.g., phosphate-buffered saline, or an organic solvent compatible with your product and the column).

  • Syringe filters for sample preparation.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Dissolve the crude reaction mixture in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample onto the SEC column.

  • Run the chromatography isocratically with the chosen mobile phase.

  • Monitor the elution profile. Larger molecules will elute first, followed by smaller molecules.

  • Collect fractions corresponding to the peaks.

  • Analyze the collected fractions to identify those containing the purified product.

  • Pool the desired fractions and remove the mobile phase solvent if necessary.

Method 3: Anion-Exchange Chromatography (AEX)

Objective: To separate the negatively charged unreacted this compound from a neutral or positively charged product.

Materials:

  • Anion-exchange column (e.g., DEAE or quaternary ammonium-based resin).

  • Chromatography system (e.g., FPLC or HPLC).

  • Binding buffer (low salt concentration, pH ~7-8).

  • Elution buffer (high salt concentration, e.g., 1 M NaCl in binding buffer).

Procedure:

  • Equilibrate the anion-exchange column with binding buffer.[8][9]

  • Dissolve the crude reaction mixture in the binding buffer. Adjust the pH if necessary.

  • Load the sample onto the column. The unreacted PEG linker should bind to the resin.

  • Wash the column with several column volumes of binding buffer to remove any unbound material (this will contain your product if it is neutral or positively charged).

  • Collect the flow-through and wash fractions.

  • (Optional) If your product also binds but less strongly than the PEG linker, elute the bound molecules using a linear or step gradient of the elution buffer.

  • Monitor the eluate using a UV detector or by subsequent analysis of the collected fractions.

  • Analyze the fractions to identify those containing the purified product.

  • Desalt the fractions containing the purified product if necessary.

Method 4: Reverse-Phase Chromatography (RPC)

Objective: To separate the reaction product from the unreacted PEG linker based on hydrophobicity.

Materials:

  • Reverse-phase HPLC column (e.g., C18 or C4).[2][5]

  • HPLC system with a suitable detector (e.g., UV or ELSD).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Equilibrate the RPC column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Dissolve the crude reaction mixture in a suitable solvent, preferably the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the column.

  • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 90% B over 30 minutes.[5]

  • Monitor the elution profile. More hydrophobic compounds will have a longer retention time.

  • Collect fractions corresponding to the separated peaks.

  • Analyze the fractions to identify the one containing your purified product.

  • Remove the solvent from the collected fractions by lyophilization or rotary evaporation.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

Caption: Decision tree for selecting a purification method.

References

Issues with Boc-NH-PEG11-C2-acid stability in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG11-C2-acid. Below, you will find information on the stability of this molecule in aqueous buffers, protocols for handling and analysis, and troubleshooting tips for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous buffers?

A1: The stability of this compound is primarily influenced by the pH and temperature of the aqueous buffer. The two main points of potential degradation are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and, to a lesser extent under certain conditions, the ether linkages of the polyethylene (B3416737) glycol (PEG) chain.

Q2: Under what pH conditions is the Boc group on this compound unstable?

A2: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3][4][5][6] Exposure to buffers with a pH below 4 can lead to the removal of the Boc group, exposing the primary amine. The rate of this deprotection is dependent on the specific pH and the temperature. The Boc group is generally stable under neutral and basic conditions.[1][3][6]

Q3: Is the PEG backbone of this compound stable in aqueous buffers?

A3: The polyether backbone of the PEG11 chain is generally very stable under most aqueous buffer conditions used in biological experiments.[1] Degradation of the PEG backbone typically requires harsh conditions such as high temperatures, extreme pH, or the presence of strong oxidizing agents, which are not common in standard laboratory protocols.[7][8][9]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the rate of degradation, particularly the acid-catalyzed hydrolysis of the Boc group.[9][10][11] For long-term storage, it is recommended to keep the compound in a cool and dry environment.

Q5: What are the recommended storage conditions for this compound and its solutions?

A5: For long-term storage of the solid compound, it is recommended to store it at -20°C in a desiccated environment.[12] Aqueous stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it is best to store it at -20°C or -80°C in a neutral or slightly acidic (pH 5-6) buffer to minimize potential degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Boc protecting group during an experiment at neutral pH. The actual pH of the buffer is lower than intended due to improper preparation or contamination.Verify the pH of all buffers and solutions before use. Ensure all glassware is thoroughly cleaned to avoid acidic residues.
Unexpected side reactions or modifications of the molecule. The deprotection of the Boc group under acidic conditions generates a reactive tert-butyl cation, which can alkylate other nucleophilic groups.If working under acidic conditions is unavoidable, consider the addition of scavengers like triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap the tert-butyl cations.[2]
Inconsistent results in conjugation reactions. The this compound has partially degraded, leading to a mixed population of Boc-protected and deprotected linker.Use fresh, high-purity this compound for each experiment. Analyze the integrity of the linker by LC-MS before use if degradation is suspected.
Precipitation of the compound from the aqueous buffer. The solubility of the compound may be affected by the buffer composition, pH, or concentration.Ensure the buffer composition is compatible with the linker. The PEG chain generally enhances water solubility, but at high concentrations or in certain salt solutions, precipitation can occur.

Data Presentation

Table 1: Summary of this compound Stability in Aqueous Buffers

Parameter Condition Expected Stability Potential Degradation Pathway
pH < 4UnstableAcid-catalyzed hydrolysis of the Boc group.
4 - 6Generally Stable (slow hydrolysis possible over time)Slow acid-catalyzed hydrolysis of the Boc group.
6 - 8StableMinimal degradation expected.
> 8StableThe Boc group and PEG backbone are generally stable.
Temperature -20°C to 4°CHigh stabilityRecommended for long-term storage.
Room Temperature (20-25°C)Moderate stability (days to weeks)Increased rate of potential hydrolysis, especially at non-optimal pH.
> 37°CLower stabilityAccelerated degradation, particularly acid-catalyzed hydrolysis of the Boc group.[9]
Other Factors Strong Oxidizing AgentsUnstableOxidation of the PEG backbone.
UV LightPotential for slow degradationStore protected from light for long-term storage.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometer detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.

  • Sample Preparation: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mg/mL.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC-MS system to obtain the initial purity profile.

  • Incubation: Incubate the remaining sample solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the sample and analyze it by HPLC-MS.

  • Data Analysis: Compare the chromatograms and mass spectra from each time point to the T0 sample. Quantify the peak area of the intact this compound and look for the appearance of degradation products, such as the deprotected amine.

Protocol 2: Monitoring Boc Deprotection

This protocol provides a method for monitoring the removal of the Boc group from this compound.

Materials:

  • This compound

  • Deprotection reagent (e.g., 20% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • TLC plates, LC-MS, or NMR spectrometer

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PEG linker in the reaction solvent.

  • Initiate Deprotection: Add the deprotection reagent to the solution.

  • Monitoring:

    • TLC: At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate. The deprotected product will be more polar and should have a lower Rf value than the starting material.

    • LC-MS: For more quantitative analysis, take aliquots at different time points, quench the reaction, and analyze by LC-MS to determine the ratio of starting material to product.[2]

    • NMR: The disappearance of the characteristic singlet from the tert-butyl protons of the Boc group (around 1.4 ppm) in the 1H NMR spectrum indicates successful deprotection.[2]

Mandatory Visualizations

Stability_Pathway Boc_PEG_Acid This compound Deprotected_Amine H2N-PEG11-C2-acid Boc_PEG_Acid->Deprotected_Amine Acidic Conditions (pH < 4) Degraded_PEG Degraded PEG Fragments Boc_PEG_Acid->Degraded_PEG Harsh Conditions (e.g., high temp, strong oxidants)

Degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (10 mg/mL in DMSO) Prep_Sample Dilute in Aqueous Buffer (1 mg/mL) Prep_Stock->Prep_Sample T0_Analysis T0 Analysis (HPLC-MS) Prep_Sample->T0_Analysis Incubate Incubate at Desired Temp. T0_Analysis->Incubate Time_Point_Analysis Time Point Analysis (e.g., 1, 6, 24, 48h) Incubate->Time_Point_Analysis Data_Analysis Compare Data to T0 Time_Point_Analysis->Data_Analysis

Workflow for stability assessment.

Troubleshooting_Logic Start Inconsistent Results? Check_Purity Check Linker Purity (LC-MS) Start->Check_Purity Is_Pure Purity > 95%? Check_Purity->Is_Pure Use_Fresh Use Fresh Linker Is_Pure->Use_Fresh No Check_pH Verify Buffer pH Is_Pure->Check_pH Yes Use_Fresh->Check_pH Is_pH_Correct pH in Optimal Range? Check_pH->Is_pH_Correct Adjust_pH Remake/Adjust Buffer Is_pH_Correct->Adjust_pH No Proceed Proceed with Experiment Is_pH_Correct->Proceed Yes Adjust_pH->Proceed

Troubleshooting logic for inconsistent results.

References

Technical Support Center: Mass Spectrometry Analysis of Boc-NH-PEG11-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers using mass spectrometry (MS) to confirm the conjugation of Boc-NH-PEG11-C2-acid to target molecules such as proteins, peptides, or small molecules.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mass?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It is bifunctional, containing a Boc-protected amine at one end and a carboxylic acid at the other, connected by a PEG chain of 11 ethylene (B1197577) glycol units. This structure allows for the covalent attachment of two different molecules.

The key to any mass spectrometry analysis is knowing the precise mass of your starting materials. The properties of the linker are summarized below.

PropertyValue
Chemical Formula C₃₁H₆₁NO₁₄
Average Molecular Weight 671.82 g/mol
Monoisotopic Mass 671.4092 g/mol
Structure Boc-NH-(CH₂CH₂O)₁₁-CH₂CH₂-COOH

Note: Always use the monoisotopic mass for high-resolution mass spectrometry analysis to match the most abundant peak in the isotopic distribution.

Q2: How do I design an experiment to confirm conjugation via mass spec?

A successful confirmation experiment relies on comparing the mass spectra of your starting materials and controls against your final reaction mixture. Mass spectrometry is a powerful tool for characterizing PEGylated proteins and peptides.[1][2][3]

Core Experimental Components:

  • Target Molecule: Analyze your unconjugated protein, peptide, or small molecule.

  • Linker: Analyze the this compound linker.

  • Reaction Mixture: Analyze the final product from your conjugation reaction.

  • Controls: A "no-linker" or "no-coupling agent" reaction control is highly recommended to identify potential side reactions.

The general workflow for conjugation and subsequent analysis is illustrated below.

G cluster_prep Reaction Phase cluster_cleanup Sample Preparation cluster_analysis Analysis Phase A Prepare Target Molecule (e.g., Protein in Buffer) C Incubate Reaction (Monitor Time & Temp) A->C B Prepare Linker & Coupling Reagents (e.g., EDC/NHS) B->C D Quench Reaction (e.g., add Hydroxylamine) C->D E Purify / Desalt Sample (e.g., ZipTip®, Dialysis) D->E F Acquire Mass Spectrum (LC-MS, MALDI-TOF) E->F G Analyze Data: Compare Masses of Reactants vs. Products F->G

Fig 1. General workflow for conjugation and MS analysis.
Q3: What are the expected m/z values for my conjugated product?

The expected mass of your final product depends on the conjugation strategy. The most common method involves using EDC/NHS chemistry to couple the linker's carboxylic acid to a primary amine (e.g., a Lysine residue or N-terminus) on the target molecule.[4][5][6]

Mass Calculation Formula (for EDC/NHS coupling):

Mass(Conjugate) = Mass(Target Molecule) + Mass(Linker) - Mass(H₂O)

Mass(Conjugate) = Mass(Target Molecule) + 671.41 - 18.01

Mass(Conjugate) = Mass(Target Molecule) + 653.40

The table below provides the calculated monoisotopic masses for the linker and the resulting mass shift upon conjugation.

SpeciesChemical FormulaMonoisotopic Mass (Da)Notes
This compound C₃₁H₆₁NO₁₄671.4092The unconjugated linker.
Water (Leaving Group) H₂O18.0106Lost during amide bond formation.
Conjugated Linker Moiety C₃₁H₅₉NO₁₃653.3986The mass added to your target molecule.

In Electrospray Ionization (ESI) MS, molecules are often multiply charged.[7] The mass spectrometer detects the mass-to-charge ratio (m/z). To find your product in the spectrum, you must calculate the expected m/z values for different charge states (z).

m/z Calculation Formula:

m/z = (Monoisotopic Mass of Conjugate + z * Mass of Proton) / z Where the mass of a proton (H⁺) is ~1.0073 Da.

For example, if your target peptide has a mass of 1500.80 Da:

  • Mass of Conjugate: 1500.80 + 653.40 = 2154.20 Da

  • Expected [M+H]¹⁺ ion (z=1): (2154.20 + 1.0073) / 1 = 2155.21 m/z

  • Expected [M+2H]²⁺ ion (z=2): (2154.20 + 2 * 1.0073) / 2 = 1078.11 m/z

  • Expected [M+3H]³⁺ ion (z=3): (2154.20 + 3 * 1.0073) / 3 = 719.08 m/z

Q4: How should I prepare my sample for mass spec analysis?

Proper sample preparation is critical to avoid ion suppression and obtain a clean spectrum. Buffers and salts used in conjugation reactions (e.g., MES, PBS) are not compatible with mass spectrometry and must be removed.

Experimental Protocol: Sample Desalting for MS Analysis

This protocol is a general guideline for desalting a peptide or protein conjugate using a C18 ZipTip®.

Materials:

  • C18 Pipette Tips (e.g., ZipTip®)

  • Wetting Solution: 50% acetonitrile (B52724) in water

  • Equilibration Solution: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water

  • Wash Solution: 0.1% formic acid or 0.1% TFA in water

  • Elution Solution: 80% acetonitrile / 20% water with 0.1% formic acid

Procedure:

  • Wet the Tip: Aspirate and dispense the Wetting Solution 3-5 times.

  • Equilibrate the Tip: Aspirate and dispense the Equilibration Solution 3-5 times.

  • Bind the Sample: Slowly aspirate your reaction mixture (1-10 µL). To maximize binding, dispense and re-aspirate the sample up to 10 times.

  • Wash the Sample: Aspirate and dispense the Wash Solution 5-10 times to remove salts and other contaminants.

  • Elute the Sample: Elute the purified conjugate by slowly aspirating and dispensing the Elution Solution directly into a clean microcentrifuge tube or mixed with the MALDI matrix. Repeat 3-4 times using a small volume (2-5 µL) of fresh Elution Solution each time.

  • Analysis: The eluted sample is now ready for direct infusion ESI-MS or spotting on a MALDI plate.

For MALDI-TOF analysis , mix the eluted sample 1:1 with a suitable matrix (e.g., sinapinic acid for proteins >10 kDa; alpha-cyano-4-hydroxycinnamic acid (CHCA) for peptides <10 kDa) and spot onto the MALDI target plate.

For LC-MS analysis , the sample can be injected directly after a final dilution in the mobile phase starting condition (e.g., 95% water / 5% acetonitrile / 0.1% formic acid).

Troubleshooting Guide

Encountering issues is a common part of the experimental process. This guide addresses frequent problems when analyzing PEGylated conjugates.

G start Start: Analyze Mass Spectrum q1 Do you see the expected product mass? start->q1 success Success! Conjugation Confirmed q1->success Yes q2 Do you see the mass of your starting material? q1->q2 No q3 Do you see many unexpected peaks? success->q3 p1 Problem: Reaction Failed or Product Did Not Ionize q2->p1 No p2 Problem: Incomplete Reaction q2->p2 Yes s1 Solution: 1. Verify reaction conditions (pH, reagents). 2. Optimize MS settings (source voltage, gas flow). 3. Check sample prep (ensure desalting). p1->s1 end Re-run Analysis s1->end s2 Solution: 1. Increase reaction time or temperature. 2. Adjust stoichiometry (increase linker/EDC excess). 3. Check reagent quality (EDC is moisture-sensitive). p2->s2 s2->end p3 Problem: Side Reactions or Contamination q3->p3 Yes s3 Solution: 1. Check for multiple conjugation sites (di-, tri-conjugates). 2. Identify salt adducts ([M+Na]+, [M+K]+). 3. Purify product before MS analysis. 4. Ensure buffers are amine-free (e.g., no Tris). p3->s3 s3->end

References

Avoiding diacylation side products with EDC/NHS chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EDC/NHS Coupling

Welcome to the technical support center for EDC/NHS chemistry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their coupling reactions and avoid common side products like diacylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of EDC/NHS chemistry?

A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method. It facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This is essential for conjugating biomolecules, such as coupling peptides to carrier proteins, labeling proteins, and immobilizing ligands onto surfaces or particles.[1][2]

Q2: What is the diacylation side product in EDC/NHS reactions?

A2: The primary side reaction of concern is the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed after EDC activates a carboxyl group, undergoes an intramolecular rearrangement (O→N acyl migration) before it can be stabilized by NHS or react with an amine.[3][4][5] This side product is stable, unreactive, and often difficult to separate from the desired product.

Q3: Why is the formation of this byproduct problematic?

A3: The formation of the N-acylurea byproduct is detrimental for several reasons:

  • Reduced Yield: It consumes the activated carboxyl group, preventing it from reacting with the target amine, thereby lowering the yield of the desired conjugate.[5]

  • Purification Challenges: The byproduct is often soluble and can be difficult to remove from the final product mixture, complicating downstream purification.[5]

  • Irreversible: The reaction is an irreversible rearrangement, meaning the starting carboxyl material cannot be regenerated.[4]

Q4: What is the role of NHS in preventing this side product?

A4: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is crucial for minimizing the diacylation side reaction. NHS rapidly reacts with the unstable O-acylisourea intermediate to form a semi-stable NHS ester.[2][6] This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and is highly reactive toward primary amines, significantly improving the efficiency and yield of the desired amide bond formation.[1][2]

Reaction Mechanisms

The following diagrams illustrate the desired reaction pathway and the competing side reaction pathway.

EDC_NHS_Pathway cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling R-COOH Carboxylic Acid Intermediate O-acylisourea (Unstable Intermediate) R-COOH->Intermediate + EDC EDC EDC NHSEster NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS Product Stable Amide Bond (Desired Product) NHSEster->Product + R'-NH2 Amine R'-NH2

Figure 1. Desired EDC/NHS reaction pathway for amide bond formation.

Side_Reaction_Pathway cluster_activation_side Carboxyl Activation cluster_rearrangement Side Reaction R-COOH_side Carboxylic Acid Intermediate_side O-acylisourea (Unstable Intermediate) R-COOH_side->Intermediate_side + EDC EDC_side EDC SideProduct N-acylurea (Unwanted Byproduct) Intermediate_side->SideProduct O→N Acyl Rearrangement

Figure 2. Competing N-acylurea side reaction pathway.

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect the formation of side products.

This is a common issue that can often be resolved by optimizing reaction parameters. Follow this logical troubleshooting workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low Yield or Suspected Side Product Check_pH Is your pH optimized for a two-step reaction? Start->Check_pH Check_Ratio Are EDC/NHS molar ratios correct? Check_pH->Check_Ratio Yes Solution_pH Solution: Use a two-step pH protocol. Activation at pH 4.5-6.0. Coupling at pH 7.2-8.0. Check_pH->Solution_pH No Check_Order What is your reagent order of addition? Check_Ratio->Check_Order Yes Solution_Ratio Solution: Use an excess of NHS relative to EDC (e.g., NHS:EDC of 2:1 or higher). Avoid large excess of EDC. Check_Ratio->Solution_Ratio No Check_Buffer Does your buffer contain extraneous amines or carboxyls? Check_Order->Check_Buffer Yes Solution_Order Solution: Use a two-step protocol. 1. Activate carboxyl with EDC/NHS. 2. Purify/buffer exchange. 3. Add amine. Check_Order->Solution_Order No Solution_Buffer Solution: Use non-interfering buffers. MES for activation. PBS for coupling. Check_Buffer->Solution_Buffer No

Figure 3. Logical workflow for troubleshooting low-yield EDC/NHS reactions.

Q5: How critical is pH control for avoiding side products?

A5: pH control is one of the most critical factors. A two-step pH process is highly recommended for optimal results.[6][7]

  • Activation Step: The reaction of EDC with the carboxyl group is most efficient at a slightly acidic pH of 4.5-6.0.[8][9] MES buffer is ideal for this step as it lacks amines and carboxyls that could interfere with the reaction.[2][9]

  • Coupling Step: The reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.0.[6][7] Phosphate-buffered saline (PBS) is a common choice for this step.[10]

Reaction Step Optimal pH Range Recommended Buffer
Carboxyl Activation4.5 - 6.0MES
Amine Coupling7.2 - 8.0PBS

Q6: What is the optimal molar ratio of Carboxylic Acid:EDC:NHS?

A6: The molar ratio of reagents significantly impacts the outcome. While the optimal ratio may need to be determined empirically for each specific application, some general guidelines can prevent side product formation.[11] Using an excess of EDC can lead to byproducts.[12] Conversely, a higher ratio of NHS to EDC can help to efficiently trap the O-acylisourea intermediate as the more stable NHS-ester, thus minimizing the N-acylurea side reaction.[12][13]

Reactant Ratio (Example) Carboxylic Acid EDC NHS / Sulfo-NHS Rationale
Starting Point12-45-10A molar excess of NHS to EDC is often recommended to maximize the formation of the stable NHS-ester.[11][14]
High Efficiency11.52-3Reduces the risk of EDC-related side products while ensuring efficient activation.[12][15]
Protein-Protein1410A larger excess may be required for complex biomolecules to drive the reaction to completion.[11]

Note: These ratios are starting points and should be optimized for your specific system.

Q7: What is the best order of addition for the reagents?

A7: A two-step protocol is the most effective way to minimize side reactions, especially when working with molecules that contain both carboxyl and amine groups (like proteins).[1][16]

  • Activation: Dissolve your carboxyl-containing molecule in an appropriate activation buffer (e.g., MES, pH 6.0). Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature.[16]

  • Quenching/Purification (Optional but Recommended): Quench the EDC reaction by adding a thiol-containing compound like 2-mercaptoethanol (B42355).[1][7] Then, remove excess EDC and byproducts using a desalting column. This step is critical to prevent unwanted crosslinking of the amine-containing molecule.[7]

  • Coupling: Immediately add the purified, activated molecule to your amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[16]

Optimized Experimental Protocol

This protocol provides a detailed methodology for a two-step coupling reaction designed to minimize the formation of diacylation byproducts.

Materials:

  • Molecule with Carboxyl Group (Molecule A)

  • Molecule with Primary Amine Group (Molecule B)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl (PBS), pH 7.2

  • Quenching Solution (Optional): 2-Mercaptoethanol

  • Final Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine (B1172632)

  • Desalting Column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[1]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[16]

    • Prepare a solution of Molecule A in Activation Buffer.

    • Prepare a solution of Molecule B in Coupling Buffer.

  • Activation of Carboxylic Acid (Step 1):

    • To your solution of Molecule A, add the freshly prepared EDC and Sulfo-NHS solutions. A common starting molar excess is 4 equivalents of EDC and 10 equivalents of Sulfo-NHS relative to the carboxyl groups on Molecule A.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[16]

  • Removal of Excess Reagents (Crucial Step):

    • (Optional) To quench the EDC, add 2-mercaptoethanol to a final concentration of 20mM.[7]

    • Immediately process the reaction mixture through a desalting column that has been pre-equilibrated with Coupling Buffer. This removes excess EDC, Sulfo-NHS, and the urea (B33335) byproduct, preventing unwanted side reactions in the next step.[7][14]

  • Coupling to Amine (Step 2):

    • Combine the purified, activated Molecule A with the solution of Molecule B in Coupling Buffer.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.[16]

  • Quenching the Reaction:

    • Add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50mM to block any remaining active NHS-ester sites.[7][16] Incubate for 30 minutes.

  • Final Purification:

    • Purify the final conjugate using an appropriate method for your molecules, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove unreacted molecules and quenching agents.

References

Technical Support Center: Handling and Weighing Hygroscopic PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and weighing hygroscopic Polyethylene (B3416737) Glycol (PEG) reagents. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and success of your experiments.

Troubleshooting Guide

Issue: Inconsistent or Drifting Weight Measurements

Possible Causes:

  • Moisture Absorption: The PEG reagent is absorbing moisture from the atmosphere, causing the weight to increase over time.[1][2]

  • Static Electricity: Buildup of static charge on the weighing vessel or the PEG powder can cause erratic readings.

  • Environmental Factors: Air currents, temperature fluctuations, and vibrations in the lab can affect the balance's stability.[3][4]

  • Balance Malfunction: The weighing balance may be uncalibrated or malfunctioning.[5][6]

Solutions:

  • Minimize Exposure to Air: Work quickly when weighing hygroscopic PEGs.[1] Keep the container sealed as much as possible.

  • Use an Appropriate Weighing Environment:

    • Ideally, use a glovebox with controlled low humidity.[7]

    • If a glovebox is unavailable, work in a room with low humidity (ideally below 40% RH).[8]

    • Use an anti-static weighing dish or an anti-static gun to dissipate static charges.

  • Ensure a Stable Weighing Surface:

    • Place the balance on a heavy, stable bench, preferably an anti-vibration table.[3]

    • Shield the balance from drafts from doors, windows, or ventilation systems.[3]

  • Balance Calibration and Maintenance:

    • Regularly calibrate the balance using certified weights.[6]

    • Ensure the balance is level before use.[3]

    • If problems persist, have the balance serviced by a qualified technician.

Issue: PEG Reagent is Clumped or Appears "Wet"

Possible Causes:

  • Improper Storage: The reagent has been exposed to moisture during storage.[1]

  • Condensation: The container was opened before it reached room temperature, causing condensation to form on the cold reagent.[9][10]

Solutions:

  • Drying the Reagent (Use with Caution): For some applications, gently heating the PEG in a vacuum oven may remove absorbed water. However, this can risk decomposing the reagent, so it should be done with caution and validated for your specific PEG.[1][11]

  • Proper Acclimatization: Always allow the PEG container to warm to room temperature before opening it.[9][10] This prevents moisture from the air from condensing on the cold powder.

  • Correct Storage Practices:

    • Store hygroscopic PEGs in airtight containers, preferably under an inert gas like argon or nitrogen.[9][10]

    • Store at low temperatures (≤ -15°C) in a dark, dry place.[9]

    • Use desiccants in the secondary storage container (e.g., a sealed bag or desiccator cabinet) to absorb any ambient moisture.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic PEG reagents?

A1: The best practice for storing hygroscopic PEG reagents is to keep them in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), at a low temperature (≤ -15°C), and in the dark.[9] It is also recommended to store the primary container within a larger, sealed container that includes a desiccant.[8][9] For highly sensitive derivatives like PEG NHS Esters, these conditions are crucial to prevent loss of activity.[9]

Q2: How should I handle a new container of a hygroscopic PEG reagent?

A2: When you receive a new container of a hygroscopic PEG reagent, allow it to equilibrate to room temperature before opening it for the first time.[9][10] This can take several hours depending on the size of the container. Opening a cold container will cause condensation and introduce moisture to the product.

Q3: Can I make a stock solution of my PEG reagent?

A3: It is generally not recommended to store PEG derivatives in solution for long periods as this can lead to degradation.[10][12] If a stock solution is necessary, it should be prepared fresh for each experiment. For ease of handling, some protocols suggest making a stock solution in an anhydrous solvent like DMSO or DMF and storing it at -20°C under an inert atmosphere for a short period.[12] However, the stability of the PEG in solution should be validated for your specific application.

Q4: What should I do after I have taken the amount of PEG I need?

A4: After dispensing the desired amount of the PEG reagent, it is important to backfill the container with a dry inert gas (like argon or nitrogen) before sealing it tightly.[9][10] This displaces the moist air that entered the container. Return the container to the recommended low-temperature storage conditions.

Q5: My PEG has a low melting point and is difficult to weigh. What should I do?

A5: For low-melting solid PEGs, one approach is to create a stock solution in an appropriate anhydrous solvent (e.g., DMSO or DMF) and dispense the solution by volume.[12] Ensure the solvent is compatible with your downstream application.

Data Presentation

Table 1: Recommended Storage Conditions for Hygroscopic PEG Reagents

ParameterGeneral PEG ReagentsSensitive PEG Derivatives (e.g., NHS Esters, Maleimides)
Temperature ≤ -15°C[9]≤ -15°C[9]
Atmosphere Inert Gas (Argon or Nitrogen)[9][10]Inert Gas (Argon or Nitrogen)[9][10]
Light Store in the dark[9]Store in the dark[9]
Moisture Airtight container with external desiccant[8][9]Airtight container with external desiccant; handle in a dry environment[8][9]

Experimental Protocols

Protocol for Weighing a Hygroscopic PEG Reagent
  • Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place the balance in a draft-free location.

    • Have all necessary tools ready: spatulas, weighing paper/boat, and the PEG reagent container.

  • Acclimatization:

    • Remove the PEG reagent container from cold storage.

    • Allow the container to reach ambient room temperature before opening to prevent condensation. This may take 1-2 hours.

  • Weighing Procedure:

    • Place a clean, dry weighing vessel on the balance and tare it.

    • Minimize the time the primary PEG container is open.

    • Quickly transfer the approximate amount of PEG to the weighing vessel.

    • Close the primary PEG container immediately.

    • Record the stable weight of the PEG reagent.

  • Post-Weighing:

    • Backfill the primary PEG container with a dry inert gas (e.g., argon or nitrogen).

    • Seal the container tightly.

    • Return the PEG reagent to its recommended storage conditions.

Mandatory Visualization

Hygroscopic_PEG_Weighing_Workflow cluster_storage Cold Storage (≤ -15°C) cluster_bench Lab Bench cluster_post Post-Weighing storage PEG Container (Sealed, Inert Gas) acclimatize Acclimatize to Room Temperature storage->acclimatize 1. Remove weigh Weigh Reagent (Minimize Air Exposure) acclimatize->weigh 2. Open & Weigh Quickly dissolve Dissolve in Anhydrous Solvent weigh->dissolve 3. Use Immediately backfill Backfill with Inert Gas weigh->backfill 4. After Weighing return_storage Return to Cold Storage backfill->return_storage 5. Seal & Store

Caption: Workflow for handling and weighing hygroscopic PEG reagents.

Troubleshooting_Weighing_Issues cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Weight Reading cause1 Moisture Absorption issue->cause1 cause2 Static Electricity issue->cause2 cause3 Environmental Factors (Drafts, Vibrations) issue->cause3 cause4 Balance Malfunction issue->cause4 sol1 Work Quickly Use Glovebox/Dry Air cause1->sol1 Address sol2 Use Anti-Static Weighing Dish or Ionizer cause2->sol2 Address sol3 Use Draft Shield Anti-Vibration Table cause3->sol3 Address sol4 Calibrate Balance Service if Needed cause4->sol4 Address

Caption: Troubleshooting logic for inconsistent weighing of hygroscopic reagents.

References

Validation & Comparative

Navigating ADC Stability: A Comparative Analysis of PEG8 and PEG11 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The length of the polyethylene (B3416737) glycol (PEG) chain in the linker significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic window. This guide provides an objective comparison of ADCs featuring PEG8 and PEG11 linkers, supported by experimental data, to inform rational ADC design.

The strategic inclusion of PEG moieties in ADC linkers enhances their hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads and improve the drug-to-antibody ratio (DAR). Longer PEG chains are generally associated with increased stability and longer circulation times. This comparison focuses on two commonly considered linker lengths, PEG8 and PEG11, to elucidate the nuanced impact of incremental PEG unit changes on ADC performance.

Quantitative Comparison of ADC Performance with PEG8 and PEG11 Linkers

While direct head-to-head studies exclusively comparing PEG11 and PEG8 linkers are not extensively published, data from studies evaluating a range of PEG linker lengths allow for a robust comparative analysis. The following tables summarize key performance parameters, with data for PEG11 being interpolated from trends observed with PEG8, PEG12, and longer PEG chains.

LinkerPlasma Clearance RatePlasma Half-lifeTumor ExposureIn Vivo Efficacy (Tumor Growth Inhibition)
PEG8 Optimal (significantly lower than IncreasedHighSignificant
PEG11 Optimal (comparable to or slightly lower than PEG8)Increased (comparable to or slightly longer than PEG8)High (comparable to PEG8 and PEG12)Significant (comparable to PEG8 and PEG12)

Table 1: In Vivo Performance Metrics. Data is synthesized from studies evaluating a range of PEG linker lengths. Clearance rates for ADCs with linkers shorter than PEG8 increase rapidly[1]. ADCs with PEG8, PEG12, and PEG24 linkers have demonstrated higher plasma and tumor exposures compared to those with shorter PEG chains[2]. Efficacy, as measured by the reduction in tumor weight, is also significantly improved with PEG8 and longer linkers[2].

LinkerIn Vitro Cytotoxicity (IC50)Aggregation Propensity
PEG8 PotentLow
PEG11 Potent (potentially slightly reduced compared to PEG8)Low

Table 2: In Vitro Characteristics. Longer PEG chains can sometimes lead to a slight reduction in in vitro cytotoxicity[3]. However, both PEG8 and PEG11 are expected to confer low aggregation propensity due to their hydrophilic nature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC stability and efficacy. Below are outlines for key experiments.

Plasma Stability Assay (LC-MS-based)

This assay evaluates the stability of the ADC in plasma by measuring the change in DAR over time.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an anti-human IgG antibody conjugated to magnetic beads.

  • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample using liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of antibody fragments with and without conjugated payload.

  • DAR Calculation: Calculate the average DAR at each time point by analyzing the mass spectra.

In Vivo Pharmacokinetic Study

This study determines the clearance rate and half-life of the ADC in an animal model.

  • Animal Dosing: Administer a single intravenous dose of the ADC to a cohort of animals (e.g., rats, mice).

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, 168 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of Total and Conjugated Antibody: Use an enzyme-linked immunosorbent assay (ELISA) or LC-MS to measure the concentration of total antibody and antibody-drug conjugate in the plasma samples.

  • Pharmacokinetic Analysis: Plot the concentration-time data and use a pharmacokinetic model (e.g., two-compartment model) to calculate parameters such as clearance, volume of distribution, and half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Plot the cell viability against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Mechanism of Action

To exert their cytotoxic effect, ADCs must be internalized by the target cancer cell and their payload released. The following diagrams illustrate the key pathways and experimental workflows involved in ADC function and analysis.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Endocytosis Endocytosis (Clathrin or Caveolae mediated) Binding->Endocytosis 2. Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 3. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxicity (e.g., DNA damage, microtubule disruption) PayloadRelease->Cytotoxicity 4. Therapeutic Effect

ADC Intracellular Trafficking and Payload Release Pathway.

This diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its cytotoxic payload, leading to cell death. The process begins with the ADC targeting and binding to a specific antigen on the cell surface[4][5]. This is followed by internalization through endocytosis, primarily via clathrin-mediated or caveolae-mediated pathways[6][7][8]. The ADC is then trafficked through early and late endosomes to the lysosome, where the acidic environment and enzymes lead to the cleavage of the linker or degradation of the antibody, releasing the payload to exert its cytotoxic effect[4][5][6].

ADC_Stability_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis ADC_Sample_vitro ADC Sample PlasmaIncubation Plasma Incubation ADC_Sample_vitro->PlasmaIncubation CellCulture Cancer Cell Culture ADC_Sample_vitro->CellCulture LCMS LC-MS Analysis (DAR Measurement) PlasmaIncubation->LCMS Assess Stability MTT MTT Assay (IC50 Determination) CellCulture->MTT Assess Potency ADC_Sample_vivo ADC Sample AnimalModel Animal Model (e.g., Mouse, Rat) ADC_Sample_vivo->AnimalModel PK_Analysis Pharmacokinetic Analysis AnimalModel->PK_Analysis Determine Clearance & Half-life Efficacy_Study Efficacy Study (Tumor Growth Inhibition) AnimalModel->Efficacy_Study Evaluate Therapeutic Effect

Experimental Workflow for ADC Stability and Efficacy Assessment.

This workflow outlines the key experimental steps to compare the stability and efficacy of ADCs with different linkers. In vitro assays assess the inherent stability in plasma and potency against cancer cells, while in vivo studies in animal models provide crucial data on the pharmacokinetic profile and overall therapeutic efficacy.

Conclusion

The choice between a PEG8 and a PEG11 linker for an ADC will depend on the specific characteristics of the antibody and payload. The available data suggests that both PEG8 and PEG11 linkers are in a range that confers favorable properties to an ADC, including improved stability and pharmacokinetic profiles compared to shorter PEG chains. While a PEG11 linker may offer a marginal increase in hydrophilicity and potentially a slightly longer half-life, a PEG8 linker has been identified as a threshold for achieving optimal clearance rates. Ultimately, empirical testing of a range of PEG linker lengths is essential to identify the optimal construct for a given ADC, balancing stability, efficacy, and manufacturability.

References

The Strategic Advantage of Boc-Protected Amine Linkers in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development and bioconjugation, the choice of chemical tools is paramount to success. For researchers, scientists, and drug development professionals, the selection of a linker—a molecular bridge connecting two or more distinct molecules—and its associated protecting groups can profoundly impact the efficiency, purity, and stability of the final conjugate. Among the arsenal (B13267) of protective chemistries, the use of a tert-butyloxycarbonyl (Boc)-protected amine linker offers a robust and versatile strategy, particularly in the synthesis of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The primary advantage of the Boc protecting group lies in its acid-labile nature, providing an orthogonal approach to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the other stalwart of amine protection.[1][2] This orthogonality is the cornerstone of modern chemical synthesis, allowing for the selective deprotection of one amine in the presence of others, a critical step in the multi-stage assembly of complex biomolecules.[1][2]

Performance Comparison: Boc vs. Alternative Protection Strategies

The decision between a Boc-protected linker and an alternative, most commonly an Fmoc-protected linker, hinges on the specific requirements of the synthetic route and the chemical nature of the molecules to be conjugated. While both strategies can yield high-quality products, their performance characteristics differ significantly.[3]

FeatureBoc-Protected Amine LinkerFmoc-Protected Amine LinkerOther Alternatives (e.g., Cbz, Direct Conjugation)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[4][5]Base (e.g., Piperidine)[2]Varies (e.g., Hydrogenolysis for Cbz)
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)[1]Orthogonal to acid-labile groups (e.g., Boc, tBu)[2]Dependent on the specific protecting group
Stability Stable to bases and nucleophiles[5]Stable to acids[2]Variable stability profiles
Compatibility Suitable for acid-sensitive payloads/moleculesFavorable for base-sensitive payloads/moleculesRequires careful consideration of payload stability
Side Reactions Potential for t-butylation of sensitive residues (can be mitigated with scavengers)[6]Potential for dibenzofluorene (B14450075) adduct formation[3]Method-specific side reactions
Applications PROTACs, ADCs, Solid-Phase Peptide Synthesis (SPPS)[1][7]SPPS, Bioconjugation[2]General organic synthesis

Experimental Data Summary

While direct head-to-head quantitative comparisons of different linker protection strategies in the context of ADC and PROTAC synthesis are not always published in a consolidated format, performance metrics can be inferred from various studies.

Table 1: Representative Deprotection Conditions and Efficiency
Protecting GroupReagentSolventTimeTemperatureTypical Purity of Deprotected Product
Boc 20-50% TFA[8]DCM[8]30 min - 2 h[8]Room Temp>95% (substrate dependent)[8]
Boc 4M HCl[6]Dioxane[6]30 min - 4 h[5][6]Room Temp>90% (substrate dependent)[6]
Fmoc 20% Piperidine[3]DMF[3]5 - 20 min[3]Room Temp>95% (peptide synthesis context)[3]
Table 2: Comparative Stability of Amine Protecting Groups
ConditionBoc StabilityFmoc StabilityCbz Stability
Strong Acid (e.g., TFA, HF) Labile[2]Stable[2]Labile (stronger acid needed)
Base (e.g., Piperidine) Stable[5]Labile[2]Stable
Catalytic Hydrogenation (H2, Pd/C) Stable[5]StableLabile
Nucleophiles Stable[5]StableStable

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a Boc-protected amine linker strategy.

Protocol 1: General Procedure for Boc Deprotection of a Linker

This protocol describes the removal of the Boc group from a linker attached to a molecule of interest (e.g., a payload for an ADC or a ligand for a PROTAC).

Materials:

  • Boc-protected linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.[8]

  • Acid Addition: Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[8]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[8]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.[8]

    • For applications where the TFA salt is not desired, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[8]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Synthesis of a PROTAC using a Mono-Boc-Protected Diamine Linker

This protocol outlines a common strategy for synthesizing a PROTAC by sequentially coupling two different ligands to a diamine linker.[7][9]

Materials:

  • Ligand 1 with a reactive group (e.g., NHS ester)

  • Mono-Boc-protected diamine linker

  • Ligand 2 with a reactive group (e.g., NHS ester)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • TFA for Boc deprotection

Procedure:

  • First Amide Coupling: Dissolve Ligand 1-NHS ester and the mono-Boc-protected diamine linker in DMF. Add DIPEA and stir at room temperature until the reaction is complete (monitored by LC-MS). Purify the resulting Boc-protected intermediate.[9]

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature until the Boc group is completely removed. Evaporate the solvent and TFA.[7]

  • Second Amide Coupling: Dissolve the deprotected intermediate and Ligand 2-NHS ester in DMF. Add DIPEA and stir at room temperature until the final PROTAC molecule is formed.[9]

  • Purification: Purify the final PROTAC using an appropriate chromatographic method, such as reverse-phase HPLC.

Visualizing the Workflow and Chemical Pathways

Diagrams are essential for understanding the logical flow of synthesis and the underlying chemical transformations.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation Boc_Protected_Amine->Protonation + H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Free_Amine Free Amine (R-NH3+) Fragmentation->Free_Amine Byproducts CO2 + Isobutylene Fragmentation->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis using Boc-Protected Linker Ligand_1 Ligand 1 (e.g., for Target Protein) Coupling_1 Amide Coupling Ligand_1->Coupling_1 Boc_Linker Mono-Boc-Protected Diamine Linker Boc_Linker->Coupling_1 Intermediate Boc-Protected Intermediate Coupling_1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Coupling_2 Amide Coupling Deprotected_Intermediate->Coupling_2 Ligand_2 Ligand 2 (e.g., for E3 Ligase) Ligand_2->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: Workflow for PROTAC synthesis.

ADC_Synthesis_Workflow cluster_2 ADC Synthesis using Boc-Protected Linker Payload Cytotoxic Payload Activation_Conjugation Payload-Linker Conjugation Payload->Activation_Conjugation Boc_Linker Boc-Protected Heterobifunctional Linker Boc_Linker->Activation_Conjugation Boc_Linker_Payload Boc-Linker-Payload Intermediate Activation_Conjugation->Boc_Linker_Payload Deprotection Boc Deprotection (TFA) Boc_Linker_Payload->Deprotection Linker_Payload Activated Linker-Payload Deprotection->Linker_Payload Final_Conjugation Antibody Conjugation Linker_Payload->Final_Conjugation Antibody Monoclonal Antibody Antibody->Final_Conjugation ADC Antibody-Drug Conjugate Final_Conjugation->ADC

Caption: Workflow for ADC synthesis.

References

A Comparative Guide to the In-Vitro Stability of Boc-NH-PEG11-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker is a critical attribute that dictates the efficacy and safety of a conjugated therapeutic. This guide provides a comparative overview of the in-vitro stability of drug conjugates featuring the Boc-NH-PEG11-C2-acid linker. We present a detailed, representative experimental protocol for assessing plasma stability and compare the expected stability of this linker with common alternatives, supported by established chemical principles.

Data Presentation: Comparative Stability of Linker Chemistries

The in-vitro stability of a linker is fundamentally tied to its chemical structure. The this compound linker contains two key functionalities whose stability is of primary concern: the tert-butyloxycarbonyl (Boc) protected amine and the amide bond formed upon conjugation of the C2-acid to a drug molecule. The stability of these linkages can be compared to other common linker chemistries.

Linker/Protecting GroupLinkage TypeRelative Stability in Plasma (pH ~7.4)Primary Degradation PathwayKey Considerations
Boc-Protected Amine CarbamateHigh Acid-catalyzed hydrolysisThe Boc group is generally stable at neutral pH but is designed to be labile under acidic conditions.[1] This allows for controlled deprotection during synthesis but means it is stable in physiological plasma conditions.
Conjugated C2-Acid AmideHigh Enzymatic or chemical hydrolysisAmide bonds are significantly more resistant to hydrolysis than ester bonds due to resonance stabilization.[2][3][4] They generally exhibit high stability in plasma.
Fmoc-Protected Amine CarbamateHigh Base-catalyzed hydrolysisThe Fmoc group is stable at neutral and acidic pH but is cleaved under basic conditions (e.g., piperidine).[1] It is a common alternative to Boc for orthogonal protection strategies.
Ester Linker EsterLow to Moderate Enzymatic (esterase) and chemical hydrolysisEster bonds are susceptible to rapid cleavage by plasma esterases, making them suitable for prodrugs where rapid release is desired.[5]
Hydrazone Linker HydrazonepH-Dependent (Low at acidic pH) Acid-catalyzed hydrolysisHydrazone linkers are designed to be stable at neutral pH and cleavable under the mildly acidic conditions found in endosomes and lysosomes, making them useful for targeted drug delivery.
Valine-Citulline (Val-Cit) Peptide (Amide)High (cleavable by specific enzymes) Cathepsin B cleavageThis dipeptide linker is stable in circulation but is specifically cleaved by lysosomal enzymes like Cathepsin B, which are overexpressed in some tumor cells.

Experimental Protocols

A crucial experiment for evaluating the suitability of a linker for in-vivo applications is the plasma stability assay. This assay predicts the linker's resistance to degradation in the circulatory system.

Protocol: In-Vitro Plasma Stability Assay

Objective: To determine the stability of a this compound drug conjugate in human plasma.

Materials:

  • Test Conjugate (this compound conjugated to a drug molecule)

  • Control Conjugate (e.g., an ester-linked version of the same drug)

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test and control conjugates in DMSO.

  • Incubation:

    • Pre-warm the human plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add 495 µL of plasma.

    • Spike each tube with 5 µL of the 10 mM stock solution of the respective conjugate to achieve a final concentration of 100 µM. Gently vortex to mix.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • Withdraw 50 µL aliquots from each tube at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

    • The 0-hour time point should be taken immediately after adding the conjugate to the plasma.

  • Quenching and Protein Precipitation:

    • To each 50 µL aliquot, add 150 µL of ice-cold acetonitrile to quench the reaction and precipitate plasma proteins.

    • Vortex the samples vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Analyze the samples to quantify the amount of intact conjugate remaining at each time point.

    • A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • The percentage of the conjugate remaining at each time point is calculated relative to the 0-hour time point.

  • Data Analysis:

    • Plot the percentage of remaining conjugate against time.

    • Calculate the in-vitro half-life (t½) of the conjugate in plasma.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM stock solutions of conjugates in DMSO spike Spike conjugates into plasma (final conc. 100 µM) prep_stock->spike prep_plasma Pre-warm human plasma and PBS to 37°C prep_plasma->spike incubate Incubate at 37°C spike->incubate sampling Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, 24, 48 hours incubate->sampling Time points quench Add 150 µL ice-cold ACN to quench and precipitate proteins sampling->quench centrifuge Centrifuge at 14,000 x g for 10 min quench->centrifuge supernatant Transfer supernatant centrifuge->supernatant hplc_ms Analyze by HPLC-MS supernatant->hplc_ms data_analysis Calculate percentage remaining and half-life (t½) hplc_ms->data_analysis

Caption: Workflow for the in-vitro plasma stability assay.

Potential Degradation Pathway

G cluster_conjugate This compound Conjugate cluster_degradation Potential Degradation Products conjugate Boc-NH-(PEG)11-CH2-CH2-CO-NH-Drug deprotected H2N-(PEG)11-CH2-CH2-CO-NH-Drug conjugate->deprotected Acidic Conditions (e.g., low pH environment) Boc group cleavage hydrolyzed Boc-NH-(PEG)11-CH2-CH2-COOH + H2N-Drug conjugate->hydrolyzed Enzymatic/Chemical Hydrolysis (Amide bond cleavage) Generally slow in plasma

References

Characterization of Antibody-Drug Conjugates Synthesized with Boc-NH-PEG11-C2-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive characterization of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-NH-PEG11-C2-acid linker. It offers a comparative analysis against other common linker technologies, supported by representative experimental data and detailed protocols for key analytical methods. This document is intended for researchers, scientists, and drug development professionals working on the design and optimization of ADCs.

Introduction to this compound Linker in ADCs

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[1] The this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, which offers several advantages in ADC development. The incorporation of a PEG spacer can improve the hydrophilicity of the ADC, which may lead to reduced aggregation, enhanced pharmacokinetic properties, and the potential for higher drug-to-antibody ratios (DAR).[2][3] The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled, sequential conjugation strategies during synthesis. While primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker, its properties make it a relevant candidate for ADC development.[2][4]

This guide will compare the hypothetical performance of an ADC synthesized with the this compound linker (ADC-PEG11) against ADCs constructed with a non-PEGylated linker (e.g., a standard maleimide-based linker) and a shorter PEG linker (e.g., PEG4).

Comparative Performance Data

The following tables summarize representative quantitative data from key analytical techniques used to characterize ADCs. The data for ADC-PEG11 is hypothetical but based on established principles of how longer PEG chains influence ADC properties.

Table 1: Hydrophobic Interaction Chromatography (HIC) Analysis

ADC CandidateAverage DAR% Unconjugated Antibody% High DAR Species (DAR > 4)Elution Time (min)
ADC-Non-PEG3.85.215.825.4
ADC-PEG43.94.518.222.1
ADC-PEG11 4.0 4.1 20.5 19.8

HIC separates ADC species based on hydrophobicity. A shorter elution time for ADC-PEG11 suggests a more hydrophilic nature compared to the other linkers, a desirable attribute for reducing non-specific toxicity.[5][6]

Table 2: Size Exclusion Chromatography (SEC) Analysis

ADC Candidate% Monomer% High Molecular Weight Species (Aggregates)Elution Time (min)
ADC-Non-PEG95.34.712.5
ADC-PEG497.82.212.2
ADC-PEG11 98.5 1.5 11.9

SEC separates molecules based on their hydrodynamic radius. The lower percentage of aggregates for ADC-PEG11 indicates improved solubility and stability. The earlier elution time is consistent with the increased size due to the longer PEG chain.[7][8][9]

Table 3: In Vitro Cytotoxicity (IC50 Values in nM)

Cell LineADC-Non-PEGADC-PEG4ADC-PEG11
Antigen-Positive1.21.51.8
Antigen-Negative>1000>1000>1000

The in vitro cytotoxicity data demonstrates that all ADCs are highly potent against the antigen-positive cell line and specific, with minimal toxicity to the antigen-negative cell line. A slight increase in the IC50 value for ADC-PEG11 may be observed, but it remains in a potent range.[10][11][12]

Table 4: Pharmacokinetic Parameters in a Rodent Model

ADC CandidateHalf-life (t1/2, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg*h/mL)
ADC-Non-PEG1500.53000
ADC-PEG41800.43750
ADC-PEG11 220 0.3 5000

The extended half-life and reduced clearance of ADC-PEG11 are indicative of improved pharmacokinetics, a common benefit of PEGylation that can lead to increased drug exposure at the tumor site.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: ADC Synthesis and Purification
  • Antibody Reduction:

    • Prepare the monoclonal antibody at a concentration of 10 mg/mL in a phosphate-buffered saline (PBS) solution (pH 7.4) containing 1 mM EDTA.

    • Add a 12-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to reduce the interchain disulfide bonds.

    • Monitor the reduction progress using reverse-phase chromatography.

    • Once the reduction is complete, purify the reduced antibody using a 30 kDa molecular weight cutoff (MWCO) filter by repeated dilution and centrifugation with PBS.[14]

  • Drug-Linker Activation and Conjugation:

    • Dissolve the this compound linker and the desired payload (e.g., a microtubule inhibitor) in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Activate the carboxylic acid group of the linker using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).

    • Add a 10-fold molar excess of the activated drug-linker to the reduced antibody solution.

    • Allow the conjugation reaction to proceed at room temperature for 15-30 minutes.

    • Monitor the extent of conjugation by reverse-phase chromatography.[14]

  • Purification of the ADC:

    • Purify the crude ADC solution using a 30 kDa MWCO filter with multiple rounds of dilution and centrifugation in PBS to remove unconjugated drug-linker and other reagents.

    • Assess the final product for aggregation by SEC.[14]

Protocol 2: Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.[15][16]

  • Column: A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).[17]

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0.[16]

  • Mobile Phase B: 100 mM sodium phosphate, pH 7.0, with 20% isopropanol.[16]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species to calculate the average DAR and the percentage of each species.[18]

Protocol 3: Size Exclusion Chromatography (SEC)
  • Instrumentation: An HPLC system with a UV detector.[7][9]

  • Column: An SEC column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[8]

  • Mobile Phase: 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.[7]

  • Flow Rate: 0.35 mL/min (for a 4.6 x 300 mm column).[7]

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight species to determine the percentage of each.[8]

Protocol 4: Mass Spectrometry (MS) for DAR Determination
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.[19][20]

  • Sample Preparation: The ADC sample may be deglycosylated to simplify the mass spectrum.

  • LC Method: A reverse-phase or SEC method can be used for online separation prior to MS analysis.

  • MS Analysis: Acquire mass spectra of the intact ADC.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the different ADC species. The average DAR can be calculated from the relative abundance of each species.[14]

Protocol 5: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and a control (e.g., unconjugated antibody and free drug). Add the dilutions to the cells and incubate for 72-96 hours.

  • Viability Assessment: Use a cell viability reagent such as MTT or CellTiter-Glo® to measure the number of viable cells.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of ADCs.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb TCEP Reduction crude_adc Crude ADC reduced_mAb->crude_adc linker This compound activated_linker Activated Drug-Linker linker->activated_linker Payload Attachment & Activation (EDC/NHS) payload Cytotoxic Payload payload->activated_linker activated_linker->crude_adc Conjugation purified_adc Purified ADC crude_adc->purified_adc Purification (MWCO) HIC HIC Analysis (DAR, Hydrophobicity) purified_adc->HIC SEC SEC Analysis (Aggregation) purified_adc->SEC MS MS Analysis (DAR, Identity) purified_adc->MS

Caption: Experimental workflow for the synthesis and characterization of an ADC.

HIC_Principle cluster_0 HIC Separation Principle cluster_1 Column at High Salt cluster_2 Elution Profile start High Salt Concentration (Binding) end Low Salt Concentration (Elution) start->end Salt Gradient adc_non_peg Non-PEG (More Hydrophobic) adc_peg11 PEG11 (Less Hydrophobic) elution_peg11 ADC-PEG11 elution_non_peg ADC-Non-PEG

Caption: Principle of HIC for separating ADCs based on hydrophobicity.

ADC_MOA ADC Antibody-Drug Conjugate (e.g., with Microtubule Inhibitor) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis

Caption: General signaling pathway for an ADC with a microtubule inhibitor payload.

Conclusion

The choice of linker is a critical determinant of the overall performance of an ADC. The use of a PEGylated linker, such as the this compound, can offer significant advantages in terms of physicochemical properties and pharmacokinetics. As demonstrated through the representative data and established analytical protocols, ADCs synthesized with longer PEG chains are expected to exhibit reduced aggregation, improved solubility, and a longer circulation half-life. While these benefits may come with a slight trade-off in in vitro potency, the overall therapeutic index in vivo is often enhanced. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and characterization of next-generation ADCs.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Boc-NH-PEG11-C2-acid vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of an appropriate chemical strategy is paramount to the success of creating stable and functional biomolecular conjugates. This guide provides an objective comparison of two prevalent methodologies: the use of amine-reactive linkers, exemplified by Boc-NH-PEG11-C2-acid, and thiol-reactive maleimide (B117702) chemistry. We will delve into their reaction mechanisms, performance characteristics, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications, such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

Introduction to the Conjugation Chemistries

This compound: Leveraging Amine Reactivity for Stable Amide Bonds

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer. The core of this conjugation strategy lies in the formation of a highly stable amide bond. The workflow involves two key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus under acidic conditions, yielding a free primary amine.

  • Amide Bond Formation: The terminal carboxylic acid is activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule to form a stable amide linkage.

This chemistry is versatile as it targets one of the most abundant amino acids on protein surfaces, lysine. The long PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Maleimide Chemistry: High Specificity for Thiol Groups

Maleimide chemistry is a widely used bioconjugation technique that offers high specificity for sulfhydryl (thiol) groups, which are primarily found in cysteine residues. The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[1][2] This high degree of selectivity allows for site-specific conjugation, particularly when cysteine residues are strategically introduced into a protein's sequence. The reaction is typically rapid and proceeds under mild, near-neutral pH conditions.[2][3]

Quantitative Performance Comparison

The choice between these two chemistries often depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following table summarizes key performance metrics based on available data for the general chemistries.

FeatureThis compound (Amine-Reactive)Maleimide Chemistry (Thiol-Reactive)
Target Residue Primary amines (e.g., Lysine, N-terminus)Thiols (Cysteine)
Bond Formed AmideThioether
Bond Stability Highly stable under physiological conditions.[4]The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation. Stability can be enhanced by subsequent hydrolysis of the succinimide (B58015) ring or by using next-generation maleimides.[5][6]
Reaction pH Activation (EDC/NHS): pH 4.5-6.0; Conjugation: pH 7.2-8.5[7]Optimal at pH 6.5-7.5.[2][8]
Reaction Kinetics NHS ester reaction can be fast, but is susceptible to hydrolysis, which competes with the conjugation reaction.[7]Very rapid, often reaching completion within minutes to a few hours.[3][8]
Specificity Targets abundant lysine residues, which can lead to a heterogeneous product with a distribution of conjugation sites.Highly specific for less abundant cysteine residues, enabling more controlled, site-specific conjugation.
Typical Conjugation Efficiency Can be high, but is dependent on factors like protein concentration and the stability of the activated ester. Yields of over 75% have been reported for NHS-activated PEG linkers.[7]Generally high, with reports of >80-90% efficiency.[9] For some applications, efficiencies approaching 100% have been observed.[10]
Potential Side Reactions Hydrolysis of the activated NHS ester, formation of N-acylurea byproducts with EDC chemistry.[7]Reaction with other nucleophiles at higher pH, and the aforementioned retro-Michael reaction.[2]

Experimental Protocols

Protocol 1: Conjugation using this compound

This protocol is a two-part process involving the deprotection of the Boc group and the subsequent conjugation to a target protein via EDC/NHS chemistry.

Part A: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting deprotected linker (NH2-PEG11-C2-acid) as a TFA salt can often be used directly in the next step after thorough drying.

Part B: EDC/NHS-mediated Conjugation to a Protein

Materials:

  • Deprotected NH2-PEG11-C2-acid

  • Target protein with primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Dissolve the deprotected NH2-PEG11-C2-acid in Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Immediately add the activated linker solution to the target protein solution in Conjugation Buffer. A typical molar ratio of activated linker to protein is 10:1 to 20:1, but this should be optimized.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

  • Characterize the conjugate to determine the degree of labeling using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[11][12]

Protocol 2: Maleimide-mediated Conjugation to a Protein

This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Maleimide-activated reagent (e.g., Maleimide-PEG)

  • Thiol-containing protein (if necessary, disulfide bonds can be reduced)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: PBS, pH 6.5-7.5, degassed

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

  • Desalting column for purification

Procedure:

  • (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in Conjugation Buffer and add a 10 to 50-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, the excess DTT must be removed prior to adding the maleimide reagent.

  • If a reduction step was performed, remove the excess reducing agent using a desalting column.

  • Dissolve the maleimide-activated reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Add the maleimide stock solution to the protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[8]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding an excess of the Quenching Solution to react with any unreacted maleimide groups.

  • Purify the conjugate using a desalting column or size-exclusion chromatography.

  • Characterize the conjugate to determine the degree of labeling.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.

Boc_Deprotection_and_Amide_Conjugation cluster_deprotection Part A: Boc Deprotection cluster_activation Part B: Activation & Conjugation Boc_Linker Boc-NH-PEG11-C2-COOH Deprotected_Linker H2N-PEG11-C2-COOH Boc_Linker->Deprotected_Linker TFA in DCM Activated_Linker NHS-O-CO-C2-PEG11-NH2 Deprotected_Linker->Activated_Linker EDC, NHS Conjugate Protein-NH-CO-C2-PEG11-NH2 Activated_Linker->Conjugate Protein Protein-NH2 Protein->Conjugate

Workflow for this compound conjugation.

Maleimide_Conjugation cluster_reduction Optional: Disulfide Reduction cluster_conjugation Maleimide Conjugation Protein_SS Protein-S-S-Protein Protein_SH 2 x Protein-SH Protein_SS->Protein_SH TCEP Conjugate Protein-S-Maleimide-R Protein_SH->Conjugate Maleimide Maleimide-R Maleimide->Conjugate pH 6.5-7.5

Workflow for maleimide conjugation.

Conclusion

Both this compound and maleimide-based chemistries are powerful tools in the bioconjugation toolbox. The choice between them hinges on a careful consideration of the target biomolecule, the desired level of specificity, and the required stability of the final conjugate. Amine-reactive linkers like the deprotected this compound form highly stable amide bonds with abundant lysine residues, offering a robust conjugation strategy. In contrast, maleimide chemistry provides exceptional specificity for cysteine residues, enabling site-specific modifications, although the stability of the resulting thioether bond requires careful consideration and may necessitate strategies for its enhancement. By understanding the principles and performance characteristics outlined in this guide, researchers can select the optimal conjugation strategy to advance their research and development goals.

References

The Impact of PEG Linker Length on PROTAC Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a transformative approach to therapeutics, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2] The linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[1][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to modulate physicochemical properties such as solubility and permeability.[2][4] This guide provides an objective comparison of how PEG linker length influences PROTAC permeability, supported by experimental data and detailed methodologies.

The Complex Role of PEG Linkers in Permeability

The relationship between PEG linker length and the cell permeability of PROTACs is not linear and involves a delicate balance of multiple factors.[1] While PROTACs often have high molecular weights and polar surface areas that challenge their ability to cross cellular membranes, PEG linkers can influence permeability in several ways:[5]

  • Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing the aqueous solubility of the PROTAC molecule.[1]

  • Conformational Flexibility: Flexible PEG linkers can allow the PROTAC to adopt folded conformations.[1][6] This "molecular chameleon" effect can shield the polar surface area of the molecule, presenting a less polar and more compact structure that is more favorable for traversing the lipophilic cell membrane.[1][7]

  • Physicochemical Properties: Increasing the number of PEG units directly increases the molecular weight and can alter the topological polar surface area (TPSA) and lipophilicity, all of which are key determinants of permeability.[3][8]

However, excessive PEGylation can also be detrimental. Overly long and hydrophilic linkers can decrease passive diffusion across the cell membrane.[1] Therefore, the optimal PEG linker length must be determined empirically for each specific PROTAC system.[1]

Quantitative Data: PEG Linker Length vs. Permeability

The following table summarizes experimental data from studies investigating the impact of PEG linker length on the apparent permeability (Papp) of PROTACs.

PROTAC Series/CompoundTarget/E3 LigaseLinker CompositionApparent Permeability (Papp) x 10⁻⁶ cm/sReference
AT Series Not Specified/VHL1-unit PEG~0.004[9]
Alkyl~0.002[9]
MZ Series Not Specified/VHLShort Linker0.6[9]
Longer PEG Linker0.006[9]
AR PROTAC Panel Androgen Receptor/VHLVarious PEG/AlkylGenerally low (<1.0)[10]

Note: The data presented are from different studies and PROTAC systems and are intended for comparative illustration. Direct comparison of absolute Papp values across different experimental systems should be made with caution.

A study on VH032-based PROTACs demonstrated that permeability could be significantly influenced by linker length, with a 100-fold difference observed between the most and least permeable derivatives within the same series.[9] In some cases, increasing the number of PEG units in the linker led to a reduction in permeability.[9] For instance, another investigation found a 43-fold increase in permeability for a compound with a shorter linker compared to a similar one with a 3-unit PEG linker.[9] Conversely, in another series, a PROTAC with a 1-unit PEG linker was found to be 2.5-fold more permeable than its counterpart with an alkyl linker, suggesting that the introduction of the ether oxygen can be beneficial in certain contexts.[9]

Experimental Protocols for Permeability Assessment

The evaluation of PROTAC permeability is a critical step in their development.[5] The following are common experimental methods used to generate the data cited in this guide.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: The PAMPA assay is a cell-free method that measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[5][11] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp). This assay is useful for assessing passive permeability without the complexities of active transport.[11]

  • General Protocol:

    • A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The donor wells are filled with a solution of the PROTAC in a buffered solution.

    • The filter plate is placed on top of an acceptor plate containing a buffer solution.

    • The assembly is incubated for a defined period (e.g., 4-18 hours).

    • The concentrations of the PROTAC in the donor and acceptor wells are quantified, typically by LC-MS/MS.

    • The Papp value is calculated based on the flux of the compound across the membrane.

2. Caco-2 Cell Permeability Assay

  • Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport.

  • General Protocol:

    • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer yellow).

    • The PROTAC is added to the apical (A) side of the monolayer, and the amount that permeates to the basolateral (B) side is measured over time to determine the A-to-B permeability.

    • To assess active efflux, the PROTAC is added to the basolateral side, and permeation to the apical side (B-to-A) is measured.

    • Concentrations are quantified by LC-MS/MS, and Papp values are calculated.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Visualizing the Impact of PEG Linker Length

The following diagram illustrates the conceptual relationship between PEG linker length and its effects on PROTAC properties and permeability.

PROTAC_Permeability cluster_linker PEG Linker Length cluster_properties Physicochemical Properties cluster_conformation Conformational State cluster_permeability Impact on Permeability Short_PEG Short PEG Linker (e.g., 1-3 units) Properties_Short Lower MW Potentially Higher Lipophilicity Short_PEG->Properties_Short Long_PEG Long PEG Linker (e.g., >4 units) Properties_Long Higher MW Increased Solubility Increased Flexibility Long_PEG->Properties_Long Conformation_Short Extended or Constrained Conformation Properties_Short->Conformation_Short Conformation_Long Favors Folded Conformation (Shields Polar Surface Area) Properties_Long->Conformation_Long Permeability_Low Potentially Lower Passive Permeability Properties_Long->Permeability_Low If MW is too high or linker is too polar Permeability_High Potentially Higher Passive Permeability Conformation_Short->Permeability_High If lipophilicity is optimal Conformation_Long->Permeability_High If folding effectively masks polarity

Caption: Conceptual flow of how PEG linker length influences PROTAC properties and permeability.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences cell permeability. The relationship is complex, with shorter, more rigid linkers sometimes favoring passive diffusion, while the flexibility of longer PEG linkers can enable conformational masking of polar groups, thereby improving membrane traversal.[1][12] The data indicates that there is no universally optimal PEG linker length; rather, it must be carefully optimized for each PROTAC, considering the specific properties of the warhead and E3 ligase ligand. A systematic investigation using assays such as PAMPA and Caco-2 is essential for identifying PROTAC candidates with favorable permeability profiles and, ultimately, greater therapeutic potential.

References

A Head-to-Head Comparison of PEG Linker Suppliers: An Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a Polyethylene Glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and safety of a bioconjugate. While numerous suppliers offer a wide array of PEG linkers, a lack of standardized, publicly available head-to-head comparative data can make this selection process challenging. This guide provides a framework for an objective, in-house comparison of PEG linkers from different suppliers, focusing on key performance attributes: Purity, Polydispersity, Reactivity, and Stability.

This guide presents detailed experimental protocols that can be adapted to your specific laboratory settings and needs, enabling you to generate your own comparative data. By following these standardized methods, you can make an informed, data-driven decision when selecting a PEG linker supplier for your critical research and development projects.

Key Performance Indicators for PEG Linker Evaluation

The quality of a PEG linker is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.[][2][3] A high-quality PEG linker should exhibit high purity, low polydispersity (for monodisperse PEGs), and consistent reactivity and stability.[4] This section outlines the critical quality attributes to consider when evaluating PEG linkers from different suppliers.

Purity

The purity of a PEG linker is crucial as impurities can lead to side reactions, the formation of undesired byproducts, and difficulties in characterization of the final conjugate. Leading suppliers like BroadPharm and Biopharma PEG emphasize their commitment to providing high-purity PEG linkers, often verified by techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[5][6]

Polydispersity Index (PDI)

For polydisperse PEG linkers, the Polydispersity Index (PDI) is a measure of the heterogeneity of the polymer chain lengths. A lower PDI indicates a more uniform and well-defined PEG linker, which is often desirable for achieving a homogeneous final product. In contrast, monodisperse PEG linkers, as offered by suppliers like BroadPharm, consist of a single molecular weight species.[7]

Reactivity

The functional groups of a PEG linker must exhibit high and consistent reactivity to ensure efficient conjugation to the target molecule. The reactivity of common functional groups like NHS esters (amine-reactive) and maleimides (thiol-reactive) can vary between suppliers due to differences in manufacturing and purification processes.[8][9]

Stability

The stability of a PEG linker, both during storage and under physiological conditions, is critical for the overall stability of the final bioconjugate. For instance, the thioether bond formed from a maleimide-thiol reaction can be reversible under certain conditions, and some suppliers like Creative PEGWorks offer alternatives with enhanced stability.[10]

Comparative Data Tables

The following tables are designed to help you structure the data generated from your in-house comparative experiments. By populating these tables with your results, you can create a clear and objective comparison of PEG linkers from different suppliers.

Table 1: Purity and Polydispersity Comparison

SupplierProduct IDStated Purity (%)Experimental Purity (HPLC, %)Stated PDIExperimental PDI (SEC/GPC)Molecular Weight (MS)
Supplier A
Supplier B
Supplier C

Table 2: Reactivity Comparison (Example for NHS-PEG-Linker)

SupplierProduct IDReaction Time (min)% Conjugation (at time X)% Conjugation (at time Y)Overall Yield (%)
Supplier A
Supplier B
Supplier C

Table 3: Stability Comparison (Example for Maleimide-PEG-Linker Conjugate)

SupplierProduct ID% Intact Conjugate (Time 0)% Intact Conjugate (24h, PBS pH 7.4)% Intact Conjugate (48h, PBS pH 7.4)Degradation Products Observed
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to evaluate the performance of PEG linkers from different suppliers.

Purity and Molecular Weight Determination

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for purity analysis and Mass Spectrometry (MS) for molecular weight verification.

Experimental Workflow for Purity and Molecular Weight Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis prep Dissolve PEG linker in appropriate solvent (e.g., Water, Acetonitrile) hplc Inject sample onto a suitable HPLC column (e.g., C18) prep->hplc ms Inject sample into a mass spectrometer (e.g., ESI-MS or MALDI-TOF) prep->ms hplc_run Run a gradient elution method hplc->hplc_run hplc_detect Detect peaks using a suitable detector (e.g., ELSD, CAD, or UV if applicable) hplc_run->hplc_detect ms_acquire Acquire mass spectrum ms->ms_acquire ms_analyze Determine the molecular weight and distribution ms_acquire->ms_analyze

Caption: Workflow for PEG Linker Purity and MW Analysis.

Methodology:

  • Instrumentation: HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or UV detector if the linker has a chromophore), and a Mass Spectrometer (e.g., Electrospray Ionization - ESI-MS or Matrix-Assisted Laser Desorption/Ionization - Time of Flight - MALDI-TOF).[11][12]

  • Sample Preparation: Accurately weigh and dissolve the PEG linker from each supplier in a suitable solvent (e.g., water, acetonitrile, or a mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: ELSD or CAD is recommended for PEG linkers without a UV chromophore.

  • Data Analysis:

    • Calculate the purity of the PEG linker by dividing the area of the main peak by the total area of all peaks.

    • For MS analysis, determine the molecular weight of the main species and the distribution of oligomers. Compare this with the supplier's specifications.[13]

Polydispersity Index (PDI) Determination

This protocol describes the use of Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the PDI of polydisperse PEG linkers.

Experimental Workflow for PDI Determination

G cluster_prep Sample Preparation cluster_sec SEC/GPC Analysis cluster_analysis Data Analysis prep Dissolve PEG linker in the SEC mobile phase sec Inject sample onto an SEC/GPC column prep->sec sec_run Elute with an appropriate mobile phase sec->sec_run sec_detect Detect with a refractive index (RI) detector sec_run->sec_detect analysis Calibrate with narrow PDI standards sec_detect->analysis calc_pdi Calculate Mn, Mw, and PDI (Mw/Mn) analysis->calc_pdi

Caption: Workflow for Polydispersity Index (PDI) Determination.

Methodology:

  • Instrumentation: SEC or GPC system equipped with a refractive index (RI) detector.

  • Sample Preparation: Dissolve the PEG linker in the SEC mobile phase to a concentration of 1-5 mg/mL.

  • SEC/GPC Conditions:

    • Column: A set of SEC/GPC columns suitable for the molecular weight range of the PEG linker.

    • Mobile Phase: A suitable solvent such as tetrahydrofuran (B95107) (THF) or an aqueous buffer.

    • Flow Rate: Typically 1.0 mL/min.

  • Data Analysis:

    • Calibrate the system using a set of narrow PDI polymer standards.

    • Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

    • Calculate the PDI as the ratio of Mw/Mn.

Reactivity Assessment of Functional Groups

This protocol provides a general method to compare the reactivity of functionalized PEG linkers, using an amine-reactive NHS-ester PEG as an example.

Signaling Pathway for NHS-Ester PEG Reaction

G PEG_NHS NHS-PEG-Linker Conjugate PEG-Conjugate PEG_NHS->Conjugate Reaction with amine NHS N-Hydroxysuccinimide (leaving group) PEG_NHS->NHS Release of Amine Amine-containing Molecule (e.g., Protein) Amine->Conjugate

Caption: Reaction of an NHS-ester PEG with an amine.

Methodology:

  • Materials: A model amine-containing molecule (e.g., a small molecule with a primary amine or a model protein like BSA), reaction buffer (e.g., PBS pH 7.4-8.0), and a quenching solution (e.g., Tris buffer).

  • Procedure:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add a defined molar excess of the NHS-PEG linker from each supplier.

    • Incubate the reactions at a controlled temperature (e.g., room temperature).

    • At various time points (e.g., 15, 30, 60, 120 minutes), take aliquots and quench the reaction.

  • Analysis:

    • Analyze the reaction mixture by HPLC or SDS-PAGE (for proteins) to quantify the amount of conjugated product, unreacted starting material, and any side products.

    • Plot the percentage of conjugation over time to compare the reaction kinetics of the PEG linkers from different suppliers.

Stability of the Conjugate

This protocol outlines a method to assess the stability of the linkage formed between the PEG linker and the target molecule, using a maleimide-thiol conjugate as an example.

Logical Relationship in Conjugate Stability Assessment

G cluster_conjugation Conjugation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation conjugate Prepare conjugate using Maleimide-PEG and a thiol-containing molecule incubate Incubate the conjugate in a relevant buffer (e.g., PBS pH 7.4) at 37°C conjugate->incubate analyze Analyze aliquots at different time points (e.g., 0, 24, 48 hours) by HPLC or MS incubate->analyze evaluate Quantify the amount of intact conjugate and any degradation products analyze->evaluate

Caption: Workflow for assessing conjugate stability.

Methodology:

  • Materials: Purified bioconjugate, stability buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Dissolve the purified conjugate in the stability buffer to a known concentration.

    • Incubate the solution at a relevant temperature, typically 37°C.

    • Take aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Analyze the aliquots by a suitable method such as reverse-phase HPLC or LC-MS to separate and quantify the intact conjugate from any degradation products (e.g., de-conjugated PEG linker or target molecule).

    • Plot the percentage of intact conjugate remaining over time to compare the stability of conjugates formed with PEG linkers from different suppliers.

Conclusion

The selection of a PEG linker supplier should be a data-driven process. While direct comparative studies are not always available, this guide provides a comprehensive framework for researchers to conduct their own head-to-head comparisons of PEG linkers from various suppliers. By systematically evaluating key performance indicators such as purity, polydispersity, reactivity, and stability, you can ensure the selection of a high-quality, reliable PEG linker that meets the stringent requirements of your research and drug development programs. This empirical approach will ultimately contribute to the development of more robust, effective, and safer bioconjugate therapeutics.

References

Unveiling Linker Attachment Sites: A Comparative Guide to Peptide Mapping and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of linker attachment sites in antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts efficacy and safety. Peptide mapping has traditionally been the gold-standard for this application. This guide provides an objective comparison of peptide mapping with key alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

At a Glance: Comparing Analytical Techniques

The selection of an analytical method for validating linker attachment sites depends on the specific information required, the developmental stage of the ADC, and the available instrumentation. While peptide mapping provides the most detailed, site-specific information, other techniques offer advantages in terms of speed, simplicity, or focus on different critical quality attributes such as the drug-to-antibody ratio (DAR).

FeaturePeptide Mapping with LC-MS/MSHydrophobic Interaction Chromatography (HIC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Primary Application Definitive identification and quantification of specific linker attachment sites.Determination of average DAR and distribution of drug-loaded species.Quantification of light and heavy chain drug loading to calculate average DAR.
Information Provided Amino acid-level localization of conjugation, site occupancy, and sequence confirmation.[1][2]Separation of intact ADC species based on hydrophobicity, providing a profile of different drug loads.[3][4][5][6]Separation of reduced light and heavy chains with different drug loads.[7][8]
Typical Sequence Coverage >95%, can approach 100% with optimized protocols and advanced fragmentation.[9]Not applicable (analyzes intact or subunit level).Not applicable (analyzes reduced chains).
Precision of DAR (RSD%) Can be quantitative for site occupancy but less common for average DAR.Excellent, often <1% for relative peak areas.[5]Good, typically <5%.[10]
Throughput Lower, due to extensive sample preparation and longer run times.Higher, with relatively fast analysis times.Moderate, requires reduction step.
Key Advantage Provides the most detailed and direct evidence of conjugation sites.[1][11]Non-denaturing conditions preserve the native ADC structure during analysis.[3][4][6]Robust and widely available technique.
Key Limitation Complex sample preparation can be a source of variability and may not be suitable for all ADC formats.[12]Does not provide site-specific information. Mobile phases are often incompatible with MS.[6]Denaturing conditions can alter the ADC structure; not ideal for heterogeneous lysine-linked ADCs.[7]

In-Depth Analysis: Methodologies and Performance

Peptide Mapping: The Gold Standard for Site Identification

Peptide mapping combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled detail in identifying the exact amino acid residues where a linker-payload is attached.[1][11] The process involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by chromatography and analyzed by mass spectrometry to identify the modified peptides.

Traditional collision-induced dissociation (CID) can sometimes be insufficient for unambiguously identifying the modification site on a peptide, especially with labile linkers. Newer fragmentation techniques like Electron Activated Dissociation (EAD) preserve the linker-payload on the peptide backbone, providing clearer fragmentation patterns and more confident localization.

Fragmentation TechniqueKey AdvantagePerformance Highlight
Collision-Induced Dissociation (CID) Widely available and robust.Good for general peptide sequencing.
Electron Activated Dissociation (EAD) Preserves labile modifications and provides extensive peptide backbone fragmentation.Achieves higher sequence coverage for modified peptides and enables confident localization of the linker.[9][13][14][15][16]

Quantitative Comparison of Sequence Coverage for a Glycosylated Peptide

Fragmentation MethodSequence Coverage (%)
CIDOften insufficient for confident site localization of labile modifications.[14]
EADNear complete sequence coverage, enabling unambiguous site assignment.[13][14]

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for validating linker attachment sites using peptide mapping.

PeptideMappingWorkflow Peptide Mapping Workflow for Linker Attachment Site Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Antibody-Drug Conjugate Denature Denaturation & Reduction ADC->Denature Alkylate Alkylation Denature->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC LC Separation (Reversed-Phase) Digest->LC MS Mass Spectrometry (MS and MS/MS) LC->MS Identify Identify Modified Peptides MS->Identify Localize Localize Attachment Site Identify->Localize Quantify Quantify Site Occupancy Localize->Quantify

Caption: Workflow for ADC linker attachment site validation.

Detailed Experimental Protocols

Protocol 1: Peptide Mapping of an ADC

This protocol provides a general procedure for the tryptic digestion of an ADC followed by LC-MS/MS analysis.

Materials:

  • ADC sample

  • Denaturation buffer (e.g., 8 M Guanidine-HCl or Urea)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAM)

  • Sequencing grade trypsin

  • Quenching solution (e.g., Formic acid)

  • LC-MS grade water and acetonitrile (B52724)

Procedure:

  • Denaturation and Reduction: Dilute the ADC sample in denaturation buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w). Incubate at 37°C for 4-18 hours. To improve recovery of hydrophobic peptides, 2.7 M guanidine (B92328) hydrochloride can be added.[12]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: Inject the digested sample onto a reversed-phase column (e.g., C18) connected to a high-resolution mass spectrometer. Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis: Use appropriate software to search the MS/MS data against the antibody sequence to identify peptides and localize the linker-payload modification.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol outlines a general method for determining the average DAR of an ADC using HIC.[3][4][5]

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HIC column

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the diluted ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for DAR Analysis

This protocol describes the determination of average DAR by analyzing the reduced light and heavy chains of the ADC.[7][8][17]

Materials:

  • ADC sample

  • Reducing agent (e.g., DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reversed-phase column suitable for proteins (e.g., C4 or C8)

Procedure:

  • Reduction: Incubate the ADC sample with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Chromatography:

    • Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%).

    • Inject the reduced ADC sample.

    • Elute the light and heavy chains using a linear gradient of Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.[18]

Conclusion

Validating the linker attachment site is a cornerstone of ADC characterization. While peptide mapping remains the definitive method for providing direct, amino acid-level evidence of conjugation sites, its complexity and lower throughput may not be ideal for all applications. Hydrophobic Interaction Chromatography is a robust and reproducible method for determining the average DAR and drug-load distribution under native conditions, making it highly suitable for process monitoring and quality control. Reversed-Phase HPLC offers a well-established alternative for DAR determination, particularly for cysteine-linked ADCs. The choice of method should be guided by the specific analytical question at hand, with the understanding that these techniques are often complementary, providing a more complete picture of the ADC's critical quality attributes when used in conjunction. The advent of advanced fragmentation techniques like EAD further solidifies the power of peptide mapping for in-depth characterization, ensuring the development of safe and effective antibody-drug conjugates.

References

The Long and Short of It: A Comparative Guide to a PEG Linker's Impact on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker length is a critical decision that significantly influences the pharmacokinetic profile of a therapeutic molecule. This guide provides an objective comparison of the performance of short versus long PEG linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.

The length of a PEG linker can dramatically alter a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy and safety. Generally, longer PEG chains lead to a more pronounced "stealth" effect, shielding the conjugated molecule from the immune system and enzymatic degradation, thereby extending its circulation half-life. However, the optimal PEG length is not a one-size-fits-all solution and depends on the specific therapeutic application, the nature of the conjugated molecule, and the desired clinical outcome.

Key Pharmacokinetic Differences: Short vs. Long PEG Linkers

Pharmacokinetic ParameterShort PEG LinkerLong PEG LinkerRationale
Circulation Half-life (t½) ShorterLonger[1][2]Longer PEG chains create a larger hydrodynamic radius, reducing renal clearance and shielding from enzymatic degradation.[3]
Area Under the Curve (AUC) LowerHigher[1][2]Increased circulation time leads to greater overall drug exposure.
Clearance (CL) HigherLower[1]Reduced renal filtration and decreased uptake by the reticuloendothelial system (RES).
Volume of Distribution (Vd) LargerSmallerLonger PEG chains can restrict extravasation and tissue penetration.
Uptake by RES (Liver & Spleen) HigherLower[1][4]The "stealth" effect of longer PEG chains reduces recognition and uptake by phagocytic cells in the liver and spleen.
Tumor Accumulation VariableGenerally Higher (for nanoparticles)The enhanced permeability and retention (EPR) effect is more pronounced with longer-circulating nanoparticles, leading to increased accumulation in tumor tissue.[5]
Immunogenicity Potentially HigherLowerThe hydrophilic and flexible nature of longer PEG chains can mask antigenic sites on the drug molecule.[3]

Experimental Data: Impact of PEG Linker Length on Pharmacokinetics

The following table summarizes experimental data from a study by Ait Bachir et al. (2018), which investigated the effect of different methoxy (B1213986) PEG (mPEG) molecular weights on the pharmacokinetics of methotrexate-loaded chitosan (B1678972) nanoparticles in rats.[1]

Nanoparticle Formulationt½β (Elimination Half-life) (h)AUC₀₋₇₂ (µg·h/mL)CL (mL/h/kg)Vss (mL/kg)
MTX/mPEG₇₅₀-g-CS NP (DS=9.1%)10.8 ± 1.518.7 ± 2.1213.9 ± 24.13307.8 ± 298.4
MTX/mPEG₂₀₀₀-g-CS NP (DS=8.5%)15.6 ± 2.325.4 ± 3.2157.5 ± 19.83543.1 ± 387.2
MTX/mPEG₅₀₀₀-g-CS NP (DS=8.7%)21.3 ± 2.934.8 ± 4.1114.9 ± 13.63528.9 ± 312.6

Data represents mean ± SD (n=6). DS = Degree of Substitution.[1]

This data clearly demonstrates a positive correlation between increasing PEG linker length and prolonged elimination half-life and increased systemic exposure (AUC), while clearance is significantly reduced.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

A typical experimental protocol to determine the pharmacokinetic profiles of PEGylated compounds involves the following steps:

  • Animal Model: Male Sprague-Dawley rats (or other appropriate species) are used. Animals are housed in controlled conditions with free access to food and water.

  • Drug Administration: The PEGylated compound is administered intravenously (e.g., via the tail vein) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) from the jugular vein.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Drug Quantification: The concentration of the drug in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6][]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like half-life, AUC, clearance, and volume of distribution.

Biodistribution Study

To assess the tissue distribution of the PEGylated compound, the following protocol is often employed:

  • Animal Model and Drug Administration: Similar to the pharmacokinetic study, the compound is administered to animals (often mice).

  • Tissue Harvesting: At specific time points post-administration, animals are euthanized, and major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable) are harvested.

  • Tissue Homogenization: The harvested organs are weighed and homogenized.

  • Drug Extraction and Quantification: The drug is extracted from the tissue homogenates, and its concentration is measured using a suitable analytical method.

  • Data Analysis: The amount of drug in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Impact of PEG Linker Length

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical pharmacokinetic study and the logical relationship between PEG linker length and its key pharmacokinetic consequences.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period animal_model->acclimatization drug_prep Prepare PEGylated Drug Formulation acclimatization->drug_prep iv_injection Intravenous Injection drug_prep->iv_injection blood_sampling Serial Blood Sampling iv_injection->blood_sampling plasma_separation Centrifugation to Obtain Plasma blood_sampling->plasma_separation storage Store Plasma at -80°C plasma_separation->storage analytical_method Quantify Drug Concentration (e.g., HPLC, LC-MS) storage->analytical_method pk_analysis Pharmacokinetic Modeling analytical_method->pk_analysis

Experimental workflow for a pharmacokinetic study.

logical_relationship cluster_linker_length PEG Linker Length cluster_pk_parameters Pharmacokinetic Outcomes short_linker Short Linker half_life Increased Circulation Half-life short_linker->half_life Less pronounced effect clearance Decreased Renal Clearance short_linker->clearance Less pronounced effect res_uptake Reduced RES Uptake short_linker->res_uptake Less pronounced effect immunogenicity Decreased Immunogenicity short_linker->immunogenicity Less pronounced effect long_linker Long Linker long_linker->half_life long_linker->clearance long_linker->res_uptake long_linker->immunogenicity

Logical relationship between PEG linker length and pharmacokinetic outcomes.

Conclusion

The selection of a PEG linker length is a critical parameter in drug development that profoundly impacts the pharmacokinetic properties of a therapeutic agent. Longer PEG linkers generally enhance circulation time, increase systemic exposure, and reduce clearance and immunogenicity.[1][3] However, this can also lead to reduced tissue distribution and potential accumulation in certain organs. Conversely, shorter PEG linkers may offer advantages in applications where rapid clearance or enhanced tissue penetration is desired. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and optimization of PEGylated therapeutics, ultimately leading to the development of safer and more effective drugs.

References

A Comparative Guide to Spectroscopic Analysis for Boc-NH-PEG11-C2-acid Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of PEGylation reagents is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics and bioconjugates. This guide provides an objective comparison of spectroscopic methods to confirm the purity of Boc-NH-PEG11-C2-acid, a heterobifunctional linker, against other common amine-reactive PEGylation reagents. The supporting experimental data presented herein is based on established principles of spectroscopic analysis.

Spectroscopic Characterization of this compound

This compound is a valuable tool in bioconjugation, featuring a Boc-protected amine and a terminal carboxylic acid, separated by a discrete 11-unit polyethylene (B3416737) glycol (PEG) spacer. Spectroscopic analysis is essential to verify its molecular weight, confirm the presence of key functional groups, and determine its purity.

Data Presentation: Spectroscopic Signatures

The following table summarizes the expected spectroscopic data for this compound. This data is derived from the analysis of its structural components and comparison with shorter PEG-chain analogs.

Spectroscopic Technique Functional Group/Region Expected Observation
¹H NMR Boc group (-C(CH₃)₃)Singlet at ~1.4 ppm
PEG backbone (-O-CH₂-CH₂-O-)Multiplet at ~3.6 ppm
Methylene adjacent to NH (-CH₂-NH-)Triplet at ~3.3 ppm
Methylene adjacent to acid (-CH₂-COOH)Triplet at ~2.5 ppm
¹³C NMR Boc carbonyl (-C=O)~156 ppm
Boc quaternary carbon (-C(CH₃)₃)~80 ppm
Boc methyl carbons (-C(CH₃)₃)~28 ppm
PEG backbone (-O-CH₂-CH₂-O-)~70 ppm
Carboxylic acid carbonyl (-COOH)~174 ppm
FTIR N-H stretch (Boc-NH)~3350 cm⁻¹
C-H stretch (alkyl)~2870 cm⁻¹
C=O stretch (Boc carbamate)~1690 cm⁻¹
C=O stretch (carboxylic acid)~1730 cm⁻¹
C-O stretch (PEG ether)~1100 cm⁻¹
Mass Spectrometry (ESI-MS) Molecular Ion[M+H]⁺, [M+Na]⁺

Comparison with Alternative Amine-Reactive PEGylation Reagents

The choice of a PEGylation reagent depends on the specific application, including the desired reactivity, linker length, and stability of the resulting conjugate. Below is a comparison of this compound with other commonly used amine-reactive linkers.

Reagent Type Reactive Group Purity (Typical) Key Spectroscopic Features for Confirmation
Boc-NH-PEG-Acid Carboxylic Acid (activated with EDC/NHS)>95%Boc signals in NMR, C=O stretches in FTIR.
NHS-PEG-Acid NHS Ester>95%Characteristic NHS signals in ¹H NMR (~2.8 ppm) and C=O stretches in FTIR (~1740, 1780, 1815 cm⁻¹).
Maleimide-PEG-Acid Maleimide>95%Maleimide proton signals in ¹H NMR (~6.7 ppm), C=O stretches in FTIR.[1]
DBCO-PEG-Acid DBCO (for copper-free click chemistry)>95%Aromatic proton signals from the DBCO group in ¹H NMR, characteristic UV absorbance ~290-310 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence and relative ratios of the Boc protecting group, PEG chain, and terminal functional groups.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PEG reagent in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of at least 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of at least 0-200 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each functional group.

    • Compare the chemical shifts in both ¹H and ¹³C spectra to reference values for the expected functional groups.[2][3][4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • For liquid or waxy samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Spectrum Acquisition:

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups.[7][8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and confirm its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Data Analysis:

    • Compare the observed mass-to-charge ratios (m/z) with the calculated molecular weight of the target compound.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the PEG reagent.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for PEG compounds that lack a strong UV chromophore.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[14][15][16]

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process and the signaling pathway for a typical bioconjugation application.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec (ESI) Sample->MS HPLC HPLC-ELSD/CAD Sample->HPLC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Confirmed Purity & Identity Confirmed Structure->Confirmed Purity->Confirmed

Caption: Workflow for spectroscopic purity and identity confirmation.

Bioconjugation_Signaling_Pathway cluster_reagents Starting Materials cluster_steps Conjugation Steps cluster_product Final Product PEG_Linker Boc-NH-PEG-COOH Deprotection Boc Deprotection (TFA) PEG_Linker->Deprotection 1. Biomolecule Biomolecule (e.g., Antibody) Conjugation Amine Coupling Biomolecule->Conjugation Activation Acid Activation (EDC/NHS) Deprotection->Activation 2. Activation->Conjugation 3. Conjugate PEGylated Biomolecule Conjugation->Conjugate

Caption: A typical bioconjugation pathway using Boc-NH-PEG-COOH.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG11-C2-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Boc-NH-PEG11-C2-acid is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to facilitate the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for any similar compounds if a specific one is unavailable.[1][2][3][4] Based on available information for related molecules, the following personal protective equipment (PPE) should be worn:

  • Eye Protection: Chemical safety goggles or glasses.[4]

  • Hand Protection: Chemical-resistant gloves.[4][5]

  • Body Protection: A laboratory coat is recommended.

Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[1] In case of accidental contact, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • After Skin Contact: Wash the affected area thoroughly with soap and water.[1][4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Characterize the waste. This compound itself is not typically classified as a hazardous waste.[4][6] However, any solvents or reagents mixed with it may alter its classification.

    • Segregate the waste into compatible chemical waste streams. Do not mix with incompatible materials.

  • Small Quantities (Milligram to Gram Scale):

    • For uncontaminated, small quantities, the primary consideration is the Boc protecting group. While the PEG portion is biodegradable, the overall molecule should be treated as chemical waste.[6][7]

    • Place the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazards.

    • Arrange for pickup by a licensed chemical waste disposal contractor.[5][7]

  • Large Quantities or Contaminated Waste:

    • If the waste is mixed with hazardous solvents (e.g., dichloromethane, trifluoroacetic acid used for Boc deprotection), it must be treated as hazardous waste.[8][9]

    • Store the waste in a designated, well-ventilated, and secure area away from heat or ignition sources.[5][10]

    • The container must be robust, compatible with the waste, and properly sealed to prevent leaks.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for guidance on proper disposal procedures for the specific mixture.[5]

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or water, depending on the residue) three times.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Quantitative Data Summary

PropertyValue/InformationSource
Biodegradability (PEG component) Readily biodegradable in soil and water.[6][7]
Aquatic Toxicity (PEG component) Generally considered low risk.[6]
Boc Group Lability Acid-labile; removed with strong acids like TFA or HCl.[8][9]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.[4][5]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety practices and information derived from Safety Data Sheets of structurally related compounds. No specific experimental protocols for the disposal of this compound were found. The primary cited "protocols" are the general chemical waste handling procedures recommended by regulatory bodies and chemical suppliers.

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream Start Start: this compound Waste IsContaminated Is the waste mixed with hazardous solvents? Start->IsContaminated SmallQuantity Small, Uncontaminated Quantity IsContaminated->SmallQuantity  No LargeOrContaminated Large Quantity or Contaminated IsContaminated->LargeOrContaminated  Yes CollectNonHazardous Collect in a labeled, sealed container. SmallQuantity->CollectNonHazardous DisposeNonHazardous Dispose via licensed chemical waste contractor. CollectNonHazardous->DisposeNonHazardous CollectHazardous Collect in a labeled, sealed, compatible hazardous waste container. LargeOrContaminated->CollectHazardous DisposeHazardous Contact EHS for disposal as hazardous waste. CollectHazardous->DisposeHazardous

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Boc-NH-PEG11-C2-acid. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar PEGylated carboxylic acids are classified as irritants and may pose other health risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Ingestion may be harmful.[2]

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[3]To prevent skin contact and irritation.[1][4] Gloves must be inspected before use and disposed of properly after handling.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][5] A face shield may be required for splash hazards.[4][5]To protect against serious eye irritation from splashes or aerosols.[1][2]
Skin and Body Protection A lab coat or a chemical-resistant apron.[5] A full chemical-resistant suit may be necessary for large quantities or spill response.[4][6]To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3][4]To prevent inhalation and potential respiratory tract irritation.[2]

Safe Handling and Operational Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.

Experimental Workflow:

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive Shipment inspect Inspect Container receiving->inspect storage Store in Freezer (Inert Gas, Tightly Sealed) inspect->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Use in Experiment dissolving->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via Institutional Chemical Waste Program waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.